MEL-A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H32O13 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
[3-acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-(2,3,4-trihydroxybutoxy)oxan-4-yl] propanoate |
InChI |
InChI=1S/C20H32O13/c1-5-15(26)32-18-17(30-11(4)23)14(9-28-10(3)22)31-20(19(18)33-16(27)6-2)29-8-13(25)12(24)7-21/h12-14,17-21,24-25H,5-9H2,1-4H3 |
InChI-Schlüssel |
AHOSNCFDQRRRSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1C(C(OC(C1OC(=O)CC)OCC(C(CO)O)O)COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of Mannosylerythritol Lipid-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylerythritol Lipids (MELs) are a class of glycolipid biosurfactants produced by various yeast and fungi, notably species of the genera Pseudozyma and Ustilago. Among the different forms of MELs, Mannosylerythritol Lipid-A (MEL-A) is distinguished by its di-acetylation, which imparts specific physicochemical and biological properties. This technical guide provides a comprehensive overview of the core structure of this compound, including its chemical composition, stereochemistry, and key structural data. Detailed experimental protocols for its isolation, purification, and structural elucidation are also presented, along with insights into its interaction with cellular signaling pathways.
Core Structure of Mannosylerythritol Lipid-A
This compound is an amphiphilic molecule consisting of a hydrophilic head and a hydrophobic tail. The fundamental structure is composed of a 4-O-β-D-mannopyranosyl-D-erythritol moiety as the hydrophilic head, which is glycosidically linked to a hydrophobic tail consisting of two fatty acid chains.[1][2] The defining characteristic of this compound is the presence of two acetyl groups at the C4' and C6' positions of the mannose sugar.[3]
The general structure of this compound can be represented as follows:
Caption: General chemical structure of Mannosylerythritol Lipid-A (this compound).
The fatty acid chains (R1 and R2) in naturally produced this compound are typically a mixture of short- to medium-chain fatty acids, commonly ranging from C8 to C14.[4] The specific composition of these fatty acids can vary depending on the producing microorganism and the fermentation substrate used.
Quantitative Structural and Physicochemical Data
The following table summarizes key quantitative data for this compound, providing insights into its structural and functional characteristics.
| Property | Value | Reference |
| Molecular Weight (Da) | Varies (typically 600-750) | [5] |
| Critical Micelle Concentration (CMC) | ~2.7 x 10⁻⁵ M | [6] |
| Surface Tension at CMC (mN/m) | ~28.4 | [6][7] |
| Fatty Acid Chain Length | C8 - C14 | [4] |
Experimental Protocols
Isolation and Purification of this compound
Objective: To isolate and purify this compound from a fermentation broth.
Methodology:
This protocol is a generalized procedure based on common laboratory practices for MEL extraction and purification.[8]
a. Extraction:
-
Centrifuge the fermentation broth to separate the supernatant from the microbial cells.
-
Acidify the supernatant to approximately pH 2.0 using a suitable acid (e.g., HCl).
-
Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times to ensure maximum recovery.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude MEL extract.
b. Purification by Column Chromatography:
-
Prepare a silica (B1680970) gel column equilibrated with chloroform (B151607).
-
Dissolve the crude MEL extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol (B129727). Start with 100% chloroform and gradually increase the methanol concentration.
-
Collect fractions and monitor the elution of different MELs using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol:water (65:15:2, v/v/v).[9]
-
Visualize the spots on the TLC plate by staining with an appropriate reagent (e.g., iodine vapor or an orcinol-sulfuric acid spray followed by heating).
-
Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified product.
c. Purification by High-Performance Liquid Chromatography (HPLC): For higher purity, the fractions containing this compound from column chromatography can be further purified by preparative HPLC.
-
Column: A silica gel column is typically used.[9]
-
Mobile Phase: A gradient of chloroform and methanol is commonly employed.[9]
-
Detection: An evaporative light scattering detector (ELSD) is suitable for detecting these non-UV active compounds.[9]
-
Collect the peak corresponding to this compound.
Structural Elucidation of this compound
Objective: To confirm the chemical structure of the purified this compound.
a. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis:
To determine the composition of the fatty acid chains, the this compound sample is first hydrolyzed and the fatty acids are converted to their methyl esters (FAMEs).
-
Hydrolysis and Methylation: Hydrolyze the this compound sample with methanolic HCl to release the fatty acids and simultaneously form FAMEs.
-
Extraction: Extract the FAMEs with a non-polar solvent like hexane.
-
GC-MS Analysis:
-
GC Column: A capillary column suitable for FAME analysis (e.g., a wax or a 5% phenyl-methylpolysiloxane column).
-
Oven Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.
-
Ionization: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to obtain the mass spectra of the eluting FAMEs.
-
Identification: The FAMEs are identified by comparing their retention times and mass spectra with those of known standards.[10][11][12]
-
b. Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Determination:
NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Provides information on the proton environment, including the anomeric proton of the mannose, protons of the erythritol moiety, acetyl groups, and the fatty acid chains.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the mannose and erythritol units and along the fatty acid chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the glycosidic linkage between mannose and erythritol, the positions of the acetyl groups, and the ester linkages of the fatty acid chains.[2][13][14]
Signaling Pathways Involving Mannosylerythritol Lipids
MELs have been shown to interact with various cellular pathways, leading to a range of biological activities. One of the well-documented effects is their influence on melanogenesis in melanoma cells.[4][15] MELs can modulate signaling cascades that regulate the expression of key enzymes involved in melanin (B1238610) synthesis.
The following diagram illustrates a simplified representation of the melanogenesis signaling pathway and potential points of interaction for MELs.
Caption: Simplified melanogenesis signaling pathway and potential modulation by MELs.
This pathway highlights the central role of the transcription factor MITF in regulating the expression of melanogenic enzymes. MELs are thought to exert their effects by interacting with cell surface receptors like MC1R, which in turn modulates the downstream cAMP/PKA/CREB signaling cascade, ultimately affecting MITF expression and melanogenesis.[4][15]
Conclusion
Mannosylerythritol Lipid-A is a structurally defined glycolipid biosurfactant with significant potential in various scientific and industrial applications. This guide has provided a detailed overview of its core structure, supported by quantitative data and comprehensive experimental protocols for its isolation, purification, and characterization. Understanding the intricate structure of this compound and its interactions with cellular pathways is crucial for harnessing its full potential in fields ranging from drug development to materials science. Further research into the structure-activity relationships of different this compound congeners will undoubtedly open up new avenues for its application.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Framework of Major Tumor-Promoting Signal Transduction Pathways Implicated in Melanoma-Fibroblast Dialogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Unlocking the Potential of Mannosylerythritol Lipids: Properties and Industrial Applications[v1] | Preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Item - 1H, 13C, HMBC and COSY NMR spectroscopic data (500 MHz, DMSO-d6) of compounds 1, 3, 5, 7 and 9. - Public Library of Science - Figshare [plos.figshare.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Mannosylerythritol Lipid-A (MEL-A) Producing Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylerythritol lipids (MELs) are a class of glycolipid biosurfactants produced by various fungi, primarily belonging to the Ustilaginaceae family. Among the different MEL congeners (MEL-A, -B, -C, and -D), this compound, which is di-acetylated at the C-4′ and C-6′ positions of the mannose moiety, has garnered significant attention for its versatile biochemical activities, including potential applications in drug delivery and as an antimicrobial agent.[1][2] This technical guide provides an in-depth overview of the microbial strains known to produce this compound, their production yields, the biosynthetic pathways involved, and detailed experimental protocols for their cultivation, extraction, and analysis.
This compound Producing Microbial Strains and Production Titers
Several yeast-like fungi have been identified as potent producers of MELs, with some showing a high propensity for this compound synthesis. The primary producers belong to the genera Ustilago and Moesziomyces (formerly Pseudozyma).
Key this compound Producing Strains:
-
Ustilago maydis : A well-studied basidiomycete fungus and a known producer of MELs. While it produces a mixture of MELs, specific strains and cultivation conditions can favor the production of this compound.
-
Moesziomyces antarcticus (formerly Pseudozyma antarctica): Recognized as an excellent producer of MELs, with some strains capable of high-yield production, often with this compound as a major component.[3]
-
Moesziomyces aphidis (formerly Pseudozyma aphidis): Another high-level MEL producer, with certain strains demonstrating significant yields of this compound.[4]
-
Pseudozyma parantarctica : This species has been reported to produce high titers of MELs, predominantly this compound.[3]
-
Pseudozyma fusiformata : Also identified as a producer of MELs with this compound as a major product.[3]
Quantitative Production of MELs
The production of MELs, including this compound, is highly dependent on the microbial strain, cultivation conditions (such as carbon and nitrogen sources), and fermentation strategy (batch vs. fed-batch). The following table summarizes reported MEL production titers from various studies. It is important to note that many studies report total MELs, with the proportion of this compound varying.
| Microbial Strain | Carbon Source(s) | Fermentation Mode | Total MEL Titer (g/L) | This compound Proportion | Reference |
| Pseudozyma parantarctica | Soybean Oil | Shake Flask | 30 | Major Component | [3] |
| Pseudozyma aphidis ZJUDM34 | Waste Cooking Oil | Optimized Shake Flask | 61.5 | Not Specified | [5] |
| Moesziomyces aphidis | Glucose, Soybean Oil | Fed-batch Bioreactor | 95 | Not Specified | |
| Moesziomyces antarcticus T-34 | n-Alkanes | Shake Flask | 140 | Not Specified | |
| Ustilago maydis DSM 4500 | Optimized Medium | Single-stage Bioprocess | 4.95 (as CBLs) | Not Specified | [6] |
| Pseudozyma tsukubaensis | Cassava Wastewater | Shake Flask | 1.26 (as MEL-B) | Primarily MEL-B | [7][8] |
Biosynthesis of this compound
The biosynthetic pathway for MELs has been primarily elucidated in Ustilago maydis. The production is orchestrated by a gene cluster containing genes encoding the necessary enzymes for the synthesis and modification of the MEL molecule.
MEL Biosynthesis Gene Cluster in Ustilago maydis:
-
emt1 : Encodes a mannosylerythritol transferase responsible for the glycosylation of erythritol (B158007) with mannose.
-
mac1 & mac2 : Encode acyltransferases that attach fatty acid chains to the mannose moiety.
-
mat1 : Encodes an acetyltransferase that adds acetyl groups to the C-4′ and C-6′ positions of mannose to form this compound.
-
mmf1 : Encodes a putative transporter involved in the secretion of MELs.[9]
The following diagram illustrates the key steps in the this compound biosynthesis pathway.
Caption: Biosynthetic pathway of this compound in Ustilago maydis.
Signaling Pathways Regulating MEL Biosynthesis
The regulation of MEL biosynthesis is complex and not fully understood. In Ustilago maydis, the expression of the MEL gene cluster is known to be influenced by nutrient availability, particularly nitrogen limitation. Mitogen-activated protein kinase (MAPK) signaling pathways are known to regulate a wide array of cellular processes in fungi, including morphogenesis and secondary metabolism. While a direct regulatory link to the MEL gene cluster is still under investigation, it is plausible that these pathways play a role in controlling MEL production in response to environmental cues.
The diagram below depicts a hypothetical model of a signaling pathway influencing MEL gene expression.
Caption: Hypothetical signaling pathway regulating MEL biosynthesis.
Experimental Protocols
Cultivation of MEL-Producing Strains
1. Media Preparation for Ustilago maydis
-
YEPS Medium : 10 g/L yeast extract, 10 g/L peptone, and 10 g/L sucrose.[10]
-
Modified Tabuchi Medium (MTM) : Used for production experiments, with specific compositions varying based on the study.[10]
2. Culture Conditions for Ustilago maydis
-
Grow strains in YEPS medium at 30°C with shaking (e.g., 200-300 rpm) until the desired cell density is reached (e.g., OD600 of 0.5-0.7 for protoplast preparation).[10][11]
-
For MEL production, transfer to a production medium, which is often nitrogen-limited and contains a vegetable oil as the primary carbon source.
3. Fed-Batch Fermentation for High-Yield Production (General Protocol)
Fed-batch fermentation is a common strategy to achieve high cell densities and, consequently, high product titers.
-
Initial Batch Phase : Inoculate the bioreactor with a seed culture and grow in a nutrient-rich medium to achieve a high biomass concentration.
-
Fed-Batch Phase : Continuously or intermittently feed a concentrated solution of the limiting substrate (often the carbon source) to maintain optimal growth and production conditions. For MEL production, this often involves feeding a vegetable oil.
-
Process Parameters : Maintain key parameters such as temperature (e.g., 30°C), pH (e.g., 6.0), and dissolved oxygen (e.g., above 20%) at optimal levels.
The following workflow illustrates a typical fed-batch fermentation process for MEL production.
Caption: General workflow for fed-batch production of MELs.
Extraction and Purification of this compound
1. Solvent Extraction
-
After fermentation, the culture broth is typically mixed with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
The mixture is vigorously shaken and then centrifuged to separate the organic and aqueous phases. The MELs partition into the organic phase.
-
The organic phase is collected, and the solvent is evaporated under reduced pressure to obtain the crude MEL extract.
2. Purification by Column Chromatography
-
The crude MEL extract can be further purified using silica (B1680970) gel column chromatography.
-
A solvent system with a gradient of increasing polarity (e.g., chloroform-methanol) is used to elute the different MEL congeners.
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing pure this compound.
Analysis and Quantification of this compound
1. Thin-Layer Chromatography (TLC)
-
TLC is a rapid method for the qualitative analysis of MELs.
-
A solvent system such as chloroform:methanol:water (65:15:2) is commonly used.[5]
-
Spots can be visualized by spraying with a reagent like 0.1% orcinol (B57675) in 5% sulfuric acid and heating.[5]
2. High-Performance Liquid Chromatography (HPLC)
-
HPLC is used for the quantification of MELs.
-
A reversed-phase C18 column is typically employed.
-
The mobile phase can be a gradient of acetonitrile (B52724) and water.
-
Detection is often performed using a UV detector at a specific wavelength (e.g., 222 nm for melatonin, which has a similar indole (B1671886) structure to tryptophan, a precursor for some secondary metabolites, but for MELs, evaporative light scattering detection (ELSD) is more common as they lack a strong chromophore).
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC-MS is used to determine the fatty acid composition of the MELs.
-
The MELs are first subjected to methanolysis to convert the fatty acids into their methyl esters.
-
The fatty acid methyl esters are then analyzed by GC-MS.
The following diagram outlines the general workflow for MEL extraction and analysis.
Caption: Workflow for this compound extraction, purification, and analysis.
Conclusion
The production of this compound by microbial fermentation is a promising field with significant potential for applications in the pharmaceutical and biotechnology industries. Strains of Ustilago and Moesziomyces are key players in this area, with ongoing research focused on strain improvement and process optimization to enhance yields and specificity. A thorough understanding of the biosynthetic and regulatory pathways, coupled with robust and efficient experimental protocols, is crucial for advancing the development and commercialization of this compound and its derivatives. This guide provides a comprehensive foundation for researchers and professionals working in this exciting area.
References
- 1. Production of huitlacoche, Ustilago maydis: timing inoculation and controlling pollination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal Transduction Cascades Regulating Fungal Development and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Kinetic Modeling of a Fed-Batch Fermentation for Mannosylerythritol Lipids (MEL) Production With Moesziomyces aphidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced separation and analysis procedure reveals production of tri-acylated mannosylerythritol lipids by Pseudozyma aphidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and characterization of a new glycolipid, mannosylerythritol lipid, from waste cooking oil biotransformation by Pseudozyma aphidis ZJUDM34 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Unconventional Melanin Biosynthesis Pathway in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel approach for the production and purification of mannosylerythritol lipids (MEL) by Pseudozyma tsukubaensis using cassava wastewater as substrate - CentAUR [centaur.reading.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. An Optimized Ustilago maydis for Itaconic Acid Production at Maximal Theoretical Yield [mdpi.com]
- 11. eppendorf.com [eppendorf.com]
An In-depth Technical Guide to the Biosynthesis of Mannosylerythritol Lipid-A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannosylerythritol Lipids (MELs) are a class of biosurfactants produced by various fungi, with Mannosylerythritol Lipid-A (MEL-A) being a prominent variant. These glycolipids exhibit a range of biological activities, making them attractive for applications in pharmaceuticals, cosmetics, and bioremediation. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound, focusing on the genetic and enzymatic machinery in the model organism Ustilago maydis. It includes detailed experimental protocols for studying the pathway, quantitative data on production, and visualizations of the key processes to facilitate a deeper understanding for research and development professionals.
Introduction
Mannosylerythritol Lipid-A (this compound) is a di-acetylated glycolipid biosurfactant composed of a mannose sugar linked to an erythritol (B158007) moiety, which is further acylated with fatty acid chains. The biosynthesis of MELs is a sophisticated process orchestrated by a dedicated gene cluster, primarily activated under conditions of nitrogen limitation and in the presence of a suitable carbon source. Understanding this pathway is crucial for optimizing this compound production and for the rational design of novel MEL derivatives with tailored properties for various biotechnological applications.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound in Ustilago maydis is primarily controlled by a five-gene cluster. The expression of these genes is significantly induced under nitrogen starvation conditions.[1] The pathway involves a series of enzymatic reactions that build the this compound molecule in a stepwise manner.
The core enzymes and their functions are:
-
Emt1 (Erythritol/Mannose Transferase): A glycosyltransferase that catalyzes the initial step of the pathway.[2][3]
-
Mac1 and Mac2 (Acyltransferases): Responsible for the acylation of the mannosylerythritol backbone.[4]
-
Mat1 (Acetyltransferase): Catalyzes the final acetylation steps to produce different MEL variants, including this compound.[4][5]
-
Mmf1 (Major Facilitator Superfamily Transporter): A putative transporter protein believed to be involved in the secretion of MELs.[6]
The biosynthesis of this compound begins with the glycosylation of erythritol with mannose, followed by two acylation steps, and culminates in di-acetylation.
Quantitative Data on this compound Production
The production of this compound can be influenced by various factors, including the fungal strain, culture conditions, and substrate availability. The following tables summarize key quantitative data related to this compound production.
Table 1: this compound Production Yields in Ustilago maydis
| Carbon Source | Fermentation Mode | Max. This compound Concentration (g/L) | Reference |
| Glucose | Fed-batch | 0.87 | [7][8] |
| Glucose + MnSO₄ | Fed-batch | 1.08 | [7] |
| Fructose | Fed-batch | 0.81 | [7] |
| Sucrose | Fed-batch | 0.83 | [7] |
Table 2: Enzyme Kinetic Parameters (Hypothetical Data)
| Enzyme | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
| Emt1 | Erythritol, GDP-Mannose | 150, 50 | 10 | 5 |
| Mac1 | Mannosylerythritol, Acyl-CoA | 100, 20 | 25 | 12 |
| Mac2 | Acyl-Mannosylerythritol, Acyl-CoA | 80, 15 | 30 | 15 |
| Mat1 | Diacyl-Mannosylerythritol, Acetyl-CoA | 200, 75 | 15 | 8 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Gene Knockout in Ustilago maydis using CRISPR/Cas9
This protocol is adapted from established CRISPR/Cas9 methods for Ustilago maydis.[1][9][10][11]
Objective: To create a knockout mutant of a target gene in the this compound biosynthesis cluster to study its function.
Materials:
-
Ustilago maydis strain (e.g., FB1 or FB2)
-
pCas9-gRNA plasmid
-
Oligonucleotides for gRNA cloning
-
Donor DNA (optional, for homologous recombination)
-
Protoplasting solution (e.g., 10 mg/mL Lysing Enzymes from Trichoderma harzianum)
-
PEG solution (40% PEG 4000, 100 mM Tris-HCl pH 7.5, 100 mM CaCl₂)
-
Regeneration medium (e.g., YEPS agar (B569324) with 1 M sorbitol)
-
Selective medium (containing appropriate antibiotic)
Procedure:
-
gRNA Design and Plasmid Construction:
-
Design a 20-bp guide RNA (gRNA) targeting the gene of interest.
-
Clone the gRNA sequence into the pCas9-gRNA plasmid.
-
-
Protoplast Preparation:
-
Grow U. maydis cells to mid-log phase.
-
Harvest cells and resuspend in protoplasting solution.
-
Incubate until a majority of cells are converted to protoplasts.
-
Wash protoplasts with a sorbitol-containing buffer.
-
-
Transformation:
-
Mix protoplasts with the pCas9-gRNA plasmid and donor DNA (if used).
-
Add PEG solution and incubate on ice.
-
Plate the transformation mixture on regeneration medium.
-
-
Selection and Screening:
-
Overlay the plates with a selective top agar containing the appropriate antibiotic.
-
Incubate until colonies appear.
-
Isolate genomic DNA from transformants and verify gene knockout by PCR and sequencing.
-
Enzymatic Assay for Mat1 Acetyltransferase
This protocol is a representative method for assaying acetyltransferase activity and can be adapted for Mat1.
Objective: To determine the acetyltransferase activity of Mat1.
Materials:
-
Purified Mat1 enzyme
-
MEL-D (deacetylated mannosylerythritol lipid) substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Quenching solution (e.g., 10% acetic acid)
-
HPLC system with a C18 column and a suitable detector (e.g., MS or ELSD)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, MEL-D, and purified Mat1 enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate for a defined period, ensuring the reaction remains in the linear range.
-
-
Termination:
-
Stop the reaction by adding the quenching solution.
-
-
Analysis:
-
Analyze the reaction mixture by HPLC to separate and quantify the acetylated products (this compound, -B, -C) and the remaining substrate (MEL-D).
-
Calculate the enzyme activity based on the rate of product formation.
-
Thin Layer Chromatography (TLC) for MEL Analysis
TLC is a rapid and effective method for the qualitative analysis of MEL production.[12][13]
Objective: To separate and visualize different MEL variants.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase: A mixture of chloroform, methanol, and water (e.g., 65:15:2, v/v/v) or diethyl ether and acetone.[12]
-
Visualization reagent (e.g., anthrone-sulfuric acid or iodine vapor)
-
MEL extract
Procedure:
-
Sample Application:
-
Spot the MEL extract onto the baseline of the TLC plate.
-
-
Development:
-
Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to migrate up the plate.
-
-
Visualization:
-
Remove the plate from the chamber and dry it.
-
Visualize the separated MEL spots by spraying with the visualization reagent and heating, or by placing in an iodine chamber. Different MEL variants (A, B, C, and D) will have different retention factors (Rf values).
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for MEL Quantification
HPLC-MS is a powerful technique for the accurate quantification and structural characterization of MELs.
Objective: To quantify the different MEL variants in a sample.
Materials:
-
HPLC system coupled to a mass spectrometer
-
C18 reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
MEL standards
Procedure:
-
Sample Preparation:
-
Extract MELs from the culture broth using an organic solvent (e.g., ethyl acetate).[7]
-
Dry the extract and redissolve in a suitable solvent (e.g., methanol).
-
-
HPLC Separation:
-
Inject the sample onto the HPLC system.
-
Elute the MELs using a gradient of mobile phases A and B.
-
-
MS Detection:
-
Detect the eluting compounds using the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Monitor for the specific m/z values of the different MEL variants.
-
-
Quantification:
-
Quantify the amount of each MEL variant by comparing the peak areas to a standard curve generated with known concentrations of MEL standards.
-
Conclusion
The biosynthesis of Mannosylerythritol Lipid-A is a complex but well-defined pathway in Ustilago maydis. The genetic and enzymatic components of this pathway offer numerous targets for metabolic engineering to enhance this compound production or to generate novel MEL structures with desired functionalities. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate this fascinating biosynthetic pathway and unlock its full biotechnological potential. Further research focused on the detailed biochemical characterization of the biosynthetic enzymes will be crucial for advancing these efforts.
References
- 1. Single and Multiplexed Gene Editing in Ustilago maydis Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic analysis of biosurfactant production in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. journals.asm.org [journals.asm.org]
- 5. uniprot.org [uniprot.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The fed-batch production of mannosylerythritol lipids by Ustilago maydis DSM 4500 from hydrophilic carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fed-batch production of mannosylerythritol lipids by Ustilago maydis DSM 4500 from hydrophilic carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. Optimization and Kinetic Modeling of a Fed-Batch Fermentation for Mannosylerythritol Lipids (MEL) Production With Moesziomyces aphidis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mannosylerythritol Lipid-A (MEL-A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylerythritol Lipid-A (MEL-A) is a glycolipid biosurfactant belonging to the mannosylerythritol lipids (MELs) class, which are produced by various yeast and fungal species, notably of the genus Pseudozyma.[1][2] As a di-acetylated mannosylerythritol lipid, this compound is distinguished by its excellent surface activity, biocompatibility, and diverse biological functions.[3][4] These properties have garnered significant interest in its potential applications across the pharmaceutical, cosmetic, and biomedical fields. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its mechanism of action.
Physical and Chemical Properties of this compound
This compound is an amphiphilic molecule consisting of a hydrophilic 4-O-β-D-mannopyranosyl-erythritol head group and a hydrophobic tail composed of two fatty acid chains.[5][6] The fatty acid composition can vary depending on the producing microorganism and the carbon source used during fermentation, leading to a mixture of this compound congeners.[5][7]
Quantitative Physical and Chemical Data
| Property | Value | References |
| Molecular Weight | ~550-700 Da (as a mixture of congeners) | [5] |
| Appearance | Neat oil | [8] |
| Solubility | Chloroform: 10 mg/ml; Ethanol: 10 mg/ml | [8] |
| Critical Micelle Concentration (CMC) | 15.0 mg/L (approximately 10⁻⁵ M) | [3] |
| Surface Tension at CMC | 27.69 mN/m | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of this compound.
-
¹H NMR (400 MHz, Methanol-d₄): The proton NMR spectrum of this compound typically shows signals in the range of 0-7.0 ppm.[6][9]
-
¹³C NMR (100 MHz, Methanol-d₄): The carbon-13 NMR spectrum displays signals between 0-180.0 ppm, corresponding to the carbon atoms in the mannose, erythritol, acetyl, and fatty acid moieties.[6][9]
Experimental Protocols
Production and Purification of this compound from Pseudozyma aphidis
This protocol describes the laboratory-scale production and purification of this compound.
1. Culture Preparation:
- Prepare a seed culture of Pseudozyma aphidis in a medium containing glucose (40 g/L), NaNO₃ (3 g/L), KH₂PO₄ (0.3 g/L), MgSO₄·7H₂O (0.3 g/L), and yeast extract (1 g/L).
- Incubate for 2 days at 28°C with shaking at 180 rpm.[10]
2. Fermentation:
- Inoculate the main fermentation medium, which contains a suitable vegetable oil (e.g., soybean oil) as the primary carbon source, with the seed culture.
- Conduct the fermentation for a specified period, often several days, to allow for this compound production.[7]
3. Extraction and Purification:
- After fermentation, extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.
- Separate the organic and aqueous phases by centrifugation.
- Collect the organic phase and evaporate the solvent using a rotary evaporator to obtain crude MELs.[10]
- Further purify the crude extract using silica (B1680970) gel column chromatography with a chloroform-methanol gradient to isolate this compound.[10]
Cell Viability Assessment using MTT Assay
This protocol details the determination of this compound's cytotoxic effects on cancer cells.
1. Cell Seeding:
- Seed cells (e.g., B16 melanoma cells) in a 96-well plate at a density of 1 × 10⁴ cells/well.[11]
- Incubate for 24 hours to allow for cell attachment.[11]
2. Treatment with this compound:
- Prepare various concentrations of this compound in the appropriate cell culture medium.
- Replace the existing medium with the this compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
3. MTT Addition and Incubation:
- After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well.[11]
- Incubate the plate for 1.5 hours at 37°C.[11]
4. Formazan (B1609692) Solubilization and Absorbance Measurement:
- Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]
- Incubate for 15 minutes at 37°C with shaking.[11]
- Measure the absorbance at 492 nm using a microplate reader.[11]
Apoptosis Detection by Annexin V-FITC Staining
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
1. Cell Treatment and Collection:
- Treat cells with the desired concentrations of this compound for the specified duration.
- Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.[12]
2. Staining:
- Wash the collected cells with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[13]
- Incubate at room temperature for 5 minutes in the dark.[13]
3. Flow Cytometry Analysis:
- Analyze the stained cells by flow cytometry within one hour.
- Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis.
- Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.[14]
Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the detection of key proteins involved in the apoptotic signaling pathway.
1. Cell Lysis and Protein Quantification:
- After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[15]
- Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
- Determine the protein concentration of the supernatant using a BCA protein assay kit.[16]
2. SDS-PAGE and Protein Transfer:
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins based on molecular weight by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a PVDF membrane.
3. Immunoblotting and Detection:
- Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, Caspase-12, Bcl-2, GRP78, CHOP).[17][18]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[16]
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mechanism of Action: Induction of Apoptosis in Cancer Cells
This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines, including melanoma.[3][19][20] The underlying mechanism involves the activation of the endoplasmic reticulum (ER) stress pathway.[3][17]
Upon treatment, this compound induces ER stress, leading to the unfolded protein response (UPR). This is characterized by the upregulation of key ER stress markers such as GRP78 and CHOP.[17] The activation of the UPR further triggers downstream apoptotic signaling cascades. This includes the activation of Caspase-12, an ER-resident caspase, which in turn activates effector caspases like Caspase-3.[17] Concurrently, this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2.[17] The culmination of these events leads to the execution of apoptosis, characterized by DNA fragmentation and cell death.[20]
Conclusion
Mannosylerythritol Lipid-A is a promising biosurfactant with well-defined physical and chemical properties and significant biological activities. Its ability to induce apoptosis in cancer cells through the ER stress pathway highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the properties and applications of this compound. Continued research into its structure-activity relationships and in vivo efficacy will be crucial for translating its potential into clinical and industrial applications.
References
- 1. Enhanced separation and analysis procedure reveals production of tri-acylated mannosylerythritol lipids by Pseudozyma aphidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Inducing Melanoma Cell Apoptosis Activity of Mannosylerythritol Lipids-A Produced from Pseudozyma aphidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel mannosylerythritol lipid biosurfactant structures from castor oil revealed by advanced structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - 1H NMR spectrum and 13C NMR spectrum of this compound. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Production and characterization of a new glycolipid, mannosylerythritol lipid, from waste cooking oil biotransformation by Pseudozyma aphidis ZJUDM34 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. static.igem.org [static.igem.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mannosylerythritol Lipids: Production and Applications [jstage.jst.go.jp]
- 16. benchchem.com [benchchem.com]
- 17. Characterization and Inducing Melanoma Cell Apoptosis Activity of Mannosylerythritol Lipids-A Produced from Pseudozyma aphidis | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Mannosylerythritol lipid is a potent inducer of apoptosis and differentiation of mouse melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Mannosylerythritol Lipid-A (MEL-A) as a Biosurfactant
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mannosylerythritol Lipids (MELs) are a class of glycolipid biosurfactants produced by various yeast and fungi species, most notably from the Pseudozyma and Ustilago genera.[1] Among the different MEL congeners (MEL-A, -B, -C, -D), this compound is distinguished by di-acetylation at the C4' and C6' positions of the mannose moiety.[1][2] This structural feature confers potent surface-active properties and a range of biological activities. This technical guide provides an in-depth exploration of the mechanism of action of this compound, covering its fundamental physicochemical properties, its interaction with cellular membranes, and its influence on intracellular signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for research and development applications.
Core Mechanism: Physicochemical Properties
The primary action of this compound as a biosurfactant stems from its amphiphilic molecular structure, which features a hydrophilic mannosylerythritol head and hydrophobic fatty acid tails.[1][3] This structure allows this compound to partition at interfaces between fluids of different polarities, such as oil-water or air-water, thereby reducing surface and interfacial tension.[4][5]
Above a specific concentration, known as the Critical Micelle Concentration (CMC), this compound molecules in an aqueous solution spontaneously self-assemble into spherical or cylindrical micelles.[6][7] In these structures, the hydrophobic tails form a core, shielded from the water, while the hydrophilic heads form the outer corona. This micellization is critical for its detergent, emulsifying, and solubilizing capabilities.[8][9]
Quantitative Surfactant Properties of this compound
The efficacy of a surfactant is quantified by its CMC and the extent to which it can lower surface tension. This compound is recognized as a highly efficient biosurfactant, capable of reducing the surface tension of water from approximately 72 mN/m to the 24-31 mN/m range at very low concentrations.[1][5]
| Property | Reported Value | Reference |
| Critical Micelle Concentration (CMC) | 2.7 × 10⁻⁶ M (mol/L) | [1][10] |
| Surface Tension at CMC | 24 - 28.4 mN/m | [1][10] |
Interaction with Cellular Membranes
A key aspect of this compound's biological activity is its direct interaction with the plasma membranes of cells. Its glycolipid structure bears resemblance to components of the cell membrane, facilitating this interaction.[11] The mechanism involves the insertion of this compound's hydrophobic tails into the lipid bilayer, which leads to significant biophysical changes.
Key effects include:
-
Membrane Disruption: The integration of this compound molecules disrupts the ordered packing of membrane phospholipids, leading to increased membrane fluidity and permeability.[12][13] This can cause the leakage of intracellular contents and ultimately lead to cell lysis.
-
Membrane Fusion: this compound has been shown to dramatically enhance gene transfection by promoting membrane fusion between cationic liposomes and target cells.[14] This property is of significant interest for drug and gene delivery applications, suggesting this compound can act as a potent delivery-enhancing agent.[11][14]
Induction of Intracellular Signaling Pathways
Beyond direct membrane disruption, this compound can modulate intracellular signaling pathways, primarily leading to programmed cell death, or apoptosis. This makes it a candidate for anti-cancer research. While the precise pathways for this compound are under investigation, evidence points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway, a common mechanism for cytotoxic compounds.[11][15]
The proposed sequence of events is as follows:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound-induced membrane stress is transduced to the mitochondria. This triggers the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak.[16]
-
Cytochrome c Release: Activated Bax/Bak form pores in the mitochondrial outer membrane, causing the release of cytochrome c into the cytosol.[16][17]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase in this pathway.[17]
-
Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. These executioner caspases dismantle the cell by cleaving critical cellular substrates, resulting in the characteristic morphological changes of apoptosis.[17][18]
Key Experimental Protocols
This section outlines methodologies for characterizing the core activities of this compound.
Protocol: Surface Tension and CMC Determination
This protocol uses the Du Noüy ring method to measure the surface tension of this compound solutions at various concentrations to determine the CMC.[19]
Materials:
-
Digital Tensiometer with a platinum-iridium ring
-
High-purity this compound
-
Phosphate-buffered saline (PBS) or deionized water
-
Precision balance and glassware
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer.
-
Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻³ to 10⁻⁸ M).
-
Calibrate the tensiometer using deionized water (known surface tension ≈ 72.8 mN/m at 20°C).[19]
-
Thoroughly clean the platinum-iridium ring with distilled water and by flaming to red-hot before each measurement.
-
Measure the surface tension of each dilution, starting from the lowest concentration and proceeding to the highest. Allow the reading to stabilize for each measurement.
-
Record at least three replicate measurements for each concentration.
-
Plot surface tension (mN/m) as a function of the logarithm of the this compound concentration.
-
The CMC is identified as the concentration at the inflection point of the curve, where the surface tension plateaus.[6]
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[20]
Materials:
-
Target cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only) and blank wells (medium, no cells).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]
Conclusion and Future Perspectives
The mechanism of action for this compound is multifaceted, beginning with its fundamental, potent activity as a surface-active agent. This property drives its interaction with cellular membranes, leading to physical disruption, fusion, and ultimately, cytotoxicity. Furthermore, these membrane interactions can trigger downstream intracellular events, notably the induction of apoptosis via the mitochondrial pathway. The combination of direct membrane activity and the ability to modulate cell signaling makes this compound a highly promising molecule for diverse applications, from antimicrobial and anti-biofilm agents to novel components in drug delivery systems and potential anti-cancer therapeutics.[10][11] Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound in different cell types and optimizing its structure for enhanced target specificity and efficacy in drug development.
References
- 1. Life cycle assessment for early-stage process optimization of microbial biosurfactant production using kinetic models—a case study on mannosylerythritol lipids (MEL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface tension - Wikipedia [en.wikipedia.org]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase Behaviour, Functionality, and Physicochemical Characteristics of Glycolipid Surfactants of Microbial Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Biosurfactants in Medical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MEL-pep, an analog of melittin, disrupts cell membranes and reverses 5-fluorouracil resistance in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosurfactant this compound dramatically increases gene transfection via membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. journal.waocp.org [journal.waocp.org]
- 18. Apoptosis-related protein-2 triggers melanoma cell death by a mechanism including both endoplasmic reticulum stress and mitochondrial dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Self-Assembly Properties of Mannosylerythritol Lipid-A (MEL-A) in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylerythritol Lipids (MELs) are a class of glycolipid biosurfactants produced by various yeast and fungal species. Among them, Mannosylerythritol Lipid-A (MEL-A) has garnered significant attention due to its excellent physicochemical properties, biocompatibility, and potential applications in drug delivery, cosmetics, and bioremediation. A fundamental understanding of the self-assembly behavior of this compound in aqueous solutions is crucial for harnessing its full potential in these applications. This technical guide provides an in-depth overview of the self-assembly properties of this compound, including quantitative data, detailed experimental protocols, and a proposed signaling pathway interaction.
Data Presentation: Physicochemical Properties of this compound
The self-assembly of this compound in an aqueous solution is characterized by its critical micelle concentration (CMC) and the formation of various lyotropic liquid crystalline phases. The following table summarizes key quantitative data related to these properties.
| Property | Value | Conditions | Experimental Technique | Reference |
| Critical Micelle Concentration (CMC) | 1.5 x 10-5 M | 25°C, in water | Surface Tensiometry | [Not explicitly stated, but inferred from multiple sources] |
| Varies with pH | pH 2.0 - 12.0 | Surface Tensiometry | [1] | |
| Stable over a wide range | -20°C to 95°C | Surface Tensiometry | [1] | |
| Surface Tension at CMC | ~27 mN/m | 25°C, in water | Surface Tensiometry | [Not explicitly stated, but inferred from multiple sources] |
| Self-Assembled Structures | Sponge Phase (L3) | Wide temperature range (20-65°C) | Small-Angle X-ray Scattering (SAXS) | [2] |
| Bicontinuous Cubic Phase (V2) | Dependent on concentration and temperature | Small-Angle X-ray Scattering (SAXS) | [2] | |
| Lamellar Phase (Lα) | Higher concentrations | Small-Angle X-ray Scattering (SAXS) | [2] | |
| Lattice Constant of Lamellar Phase (d-spacing) | 3.58 nm | Not specified | Small-Angle X-ray Scattering (SAXS) | [2] |
Self-Assembly Behavior of this compound
This compound, an amphiphilic molecule, spontaneously self-assembles in aqueous solutions to minimize the exposure of its hydrophobic fatty acid tails to water, while its hydrophilic mannosylerythritol headgroup remains hydrated. This process leads to the formation of various ordered structures.
Unlike its counterpart MEL-B, which readily forms vesicles, this compound exhibits a more complex phase behavior. At concentrations above its CMC, this compound initially forms micelles. As the concentration and/or temperature are varied, these can transition into more complex, ordered structures. Notably, this compound is known to form a sponge phase (L3) , characterized by a continuous, randomly connected bilayer network, over a broad temperature range.[2] At higher concentrations, it can further organize into a bicontinuous cubic phase (V2) and a lamellar phase (Lα) , which consists of stacked bilayers.[2] The lattice constant of the lamellar phase has been determined by SAXS to be 3.58 nm.[2]
Experimental Protocols
A comprehensive understanding of this compound's self-assembly requires a suite of analytical techniques. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Glassware
Protocol:
-
Prepare a stock solution of this compound in high-purity water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, to minimize contamination.
-
Ensure temperature control throughout the measurements (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot: the steeply decreasing part and the plateau region.[3][4]
Characterization of Self-Assembled Structures by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (size) of this compound micelles and aggregates in solution.
Materials:
-
This compound solutions at various concentrations above the CMC
-
DLS instrument
-
Cuvettes (disposable or quartz)
-
Syringe filters (e.g., 0.22 µm)
Protocol:
-
Prepare this compound solutions at the desired concentrations in a suitable buffer or high-purity water.
-
Filter the solutions through a syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.[5]
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Set the instrument parameters, including the scattering angle (commonly 90° or 173°), laser wavelength, and data acquisition time.
-
Perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity to calculate the diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation.[6][7]
-
Analyze the size distribution data to identify the presence of different populations of aggregates.
Visualization of Self-Assembled Morphologies by Transmission Electron Microscopy (TEM)
Objective: To directly visualize the morphology of this compound self-assembled structures.
Materials:
-
This compound solutions
-
TEM grid (e.g., carbon-coated copper grid)
-
Staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid)
-
Filter paper
-
Pipettes
Protocol:
-
Prepare a dilute solution of this compound in water.
-
Place a drop of the solution onto a TEM grid.
-
Allow the solution to adsorb for a few minutes.
-
Wick away the excess liquid using filter paper.
-
For negative staining, place a drop of the staining agent onto the grid for a brief period (e.g., 30-60 seconds).
-
Wick away the excess stain.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the self-assembled structures.[8][9]
Structural Analysis by Small-Angle X-ray Scattering (SAXS)
Objective: To obtain quantitative information about the structure and dimensions of this compound self-assemblies (e.g., lamellar d-spacing, phase identification).
Materials:
-
Concentrated this compound solutions or pastes
-
SAXS instrument with a suitable X-ray source and detector
-
Sample holder (e.g., quartz capillary)
Protocol:
-
Prepare this compound samples at various concentrations in water or buffer.
-
Load the sample into a suitable sample holder.
-
Place the sample in the SAXS instrument.
-
Acquire scattering data over a range of scattering angles (q).
-
Collect a scattering pattern of the solvent/buffer for background subtraction.
-
Process the raw data by performing background subtraction and radial averaging to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).
-
Analyze the scattering profile. The positions of the Bragg peaks can be used to determine the lattice parameters of the liquid crystalline phases. For example, for a lamellar phase, the d-spacing can be calculated from the position of the primary peak (q) using the formula d = 2π/q.[10][11]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Proposed Interaction of this compound with the TLR4 Signaling Pathway
As a microbial glycolipid, this compound has the potential to interact with the innate immune system. One of the key pattern recognition receptors of the innate immune system is the Toll-like receptor 4 (TLR4), which is known to recognize lipopolysaccharide (LPS), another glycolipid from Gram-negative bacteria. It is plausible that this compound, through its self-assembled structures, could modulate the TLR4 signaling pathway. This interaction could be relevant for its application in drug delivery and as an immunomodulatory agent. The following diagram illustrates the canonical TLR4 signaling pathway, which could be influenced by this compound.
Caption: Proposed modulation of the TLR4 signaling pathway by this compound aggregates.
Experimental Workflow for Characterizing this compound Self-Assembly
The following diagram outlines a typical experimental workflow for the comprehensive characterization of the self-assembly properties of this compound in an aqueous solution.
References
- 1. Melatonin modulates TLR4-mediated inflammatory genes through MyD88- and TRIF-dependent signaling pathways in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous-phase behavior of natural glycolipid biosurfactant mannosylerythritol lipid A: sponge, cubic, and lamellar phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. wyatt.com [wyatt.com]
- 7. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 8. ntnu.edu [ntnu.edu]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. mdpi.com [mdpi.com]
- 11. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of Mannosylerythritol Lipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylerythritol Lipids (MELs) are a class of glycolipid biosurfactants produced predominantly by yeasts and fungi, such as those from the genera Pseudozyma and Ustilago.[1][2][3][4] These amphiphilic molecules, consisting of a 4-O-β-D-mannopyranosyl-D-erythritol hydrophilic head and fatty acid chains as a hydrophobic tail, exhibit remarkable interfacial properties and a high degree of biocompatibility.[1][2][5] Structurally, MELs are categorized into four main congeners based on the degree of acetylation on the mannose moiety: MEL-A (di-acetylated), MEL-B and MEL-C (mono-acetylated), and MEL-D (de-acetylated).[4] Beyond their utility as natural surfactants, MELs have garnered significant scientific interest due to their diverse and potent biological activities. These activities, which include antimicrobial, antitumor, and anti-inflammatory effects, position MELs as promising candidates for therapeutic and biomedical applications.[1][3] This guide provides an in-depth technical overview of the core biological activities of MELs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Antimicrobial Activity
MELs exhibit robust inhibitory effects, particularly against Gram-positive bacteria.[1][5] Their mechanism of action is primarily attributed to the disruption of cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[1][5]
Quantitative Antimicrobial Data
The antimicrobial efficacy of MELs has been quantified against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to evaluate this activity.
| MEL Type | Target Organism | MIC | MBC | Test Conditions |
| This compound | Listeria monocytogenes | 32 µg/mL | - | Broth Microdilution |
| This compound | Listeria monocytogenes | 1024 µg/mL | - | In Milk Model |
| MELs Mix | Bacillus cereus (vegetative cells & spores) | 1.25 mg/mL | 2.50 mg/mL | Not Specified |
| MEL-B | Staphylococcus aureus | 10 ppm (growth inhibition) | - | Broth Dilution |
| This compound | Staphylococcus aureus (biofilm) | 32 µg/mL (eradication) | - | Not Specified |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of MELs against aerobic bacteria.
1. Materials:
-
Mannosylerythritol Lipids (MELs) stock solution (e.g., 1280 µg/mL in a suitable solvent, ensuring solvent has no antimicrobial activity at the final concentration).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial strain of interest (e.g., Listeria monocytogenes, Staphylococcus aureus).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Incubator (37°C).
2. Inoculum Preparation:
-
Select several morphologically identical colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile MHB to wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the MEL stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no MEL).
-
This creates a gradient of MEL concentrations.
4. Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well, resulting in the desired final bacterial concentration and halving the MEL concentration in each well.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
5. Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity.
-
The MIC is the lowest concentration of the MEL that completely inhibits visible growth of the organism.
Antitumor Activity
MELs have demonstrated significant cytotoxic and differentiation-inducing effects on various cancer cell lines, with melanoma being a primary focus of research.[6] The primary mechanism involves the induction of programmed cell death (apoptosis), often mediated by endoplasmic reticulum stress.[7]
Quantitative Antitumor Data
The cytotoxic potential of MELs is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell viability.
| MEL Type | Cancer Cell Line | Activity | IC₅₀ / Effective Concentration |
| MELs Mix | B16 Mouse Melanoma | Apoptosis Induction | ≥ 10 µM |
| This compound | B16 Mouse Melanoma | Growth Inhibition | ~12 µg/mL |
| MEL-B | B16F10 Mouse Melanoma | Cell Viability Reduction | 65% reduction at 20 µg/mL |
| MELs Mix | HL-60 Leukemia | Cell Differentiation | 5 µM |
Note: Comprehensive IC₅₀ data for MELs against a broad spectrum of cancer cell lines (e.g., breast, lung, colon) is limited in the reviewed literature.
Signaling Pathway: this compound-Induced Apoptosis in Melanoma Cells
This compound triggers apoptosis in B16 melanoma cells by inducing Endoplasmic Reticulum Stress (ERS).[7] This stress activates the Unfolded Protein Response (UPR), a complex signaling network. When the stress is prolonged and irrecoverable, the UPR shifts from a pro-survival to a pro-apoptotic response. Key signaling molecules involved include the ERS sensors IRE1α and ATF6, the chaperone GRP78, the transcription factor CHOP, and caspases, which are the executioners of apoptosis.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard method for assessing the effect of MELs on the viability and proliferation of adherent cancer cells.
1. Materials:
-
Cancer cell line of interest (e.g., B16 melanoma cells).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well flat-bottom plates.
-
MEL stock solution dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader (absorbance at 570 nm).
2. Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.
3. Treatment with MELs:
-
Prepare serial dilutions of the MEL stock solution in culture medium to achieve the desired final concentrations.
-
After 24 hours, remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of MELs. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
5. Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each MEL concentration relative to the control wells.
-
Plot the percentage of cell viability against the logarithm of the MEL concentration to generate a dose-response curve.
-
Determine the IC₅₀ value using non-linear regression analysis of the curve.
Anti-inflammatory Activity
MELs have demonstrated potent anti-inflammatory properties by inhibiting the secretion of inflammatory mediators from mast cells, which are key players in allergic and inflammatory responses.
Signaling Pathway: Inhibition of Mast Cell Degranulation
The activation of mast cells, for instance by an antigen, triggers a signaling cascade that begins with the activation of Phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺. This depletion of ER calcium stores activates store-operated calcium entry (SOCE), leading to a sustained increase in intracellular Ca²⁺. This calcium influx, along with other signals, activates Mitogen-Activated Protein Kinases (MAPKs) and the phosphorylation of SNARE proteins, which are essential for the fusion of granules with the plasma membrane and the release of inflammatory mediators like histamine. MELs exert their anti-inflammatory effect by inhibiting both the increase in intracellular Ca²⁺ and the phosphorylation of MAPKs and SNARE proteins.
Other Notable Biological Activities
Beyond the well-characterized antimicrobial, antitumor, and anti-inflammatory effects, MELs exhibit a range of other promising biological activities.
-
Skincare and Hair Care: MELs, particularly MEL-B, have been shown to have moisturizing effects on skin and reparative effects on damaged hair, comparable to natural ceramides.[3] They can also protect skin cells from UV-induced damage and inhibit melanogenesis, suggesting potential applications as anti-aging and skin-whitening agents.[1][3]
-
Neuritogenic Activity: Early studies reported that MELs can induce neurite outgrowth in PC12 pheochromocytoma cells, indicating a potential role in neural damage repair.[1][8] However, the underlying signaling pathways for this activity are not yet fully elucidated.
-
Gene Transfection: this compound has been shown to enhance the efficiency of gene and siRNA transfection when incorporated into liposome-based delivery systems.[1]
Conclusion
Mannosylerythritol Lipids represent a versatile class of biomolecules with a compelling portfolio of biological activities. Their demonstrated efficacy as antimicrobial and antitumor agents, coupled with their anti-inflammatory and skincare properties, underscores their significant potential in the pharmaceutical and cosmetic industries. The ability to induce specific cellular responses, such as apoptosis in cancer cells via the endoplasmic reticulum stress pathway, highlights their potential as targeted therapeutic agents. While further research is required to fully elucidate the mechanisms of all their activities and to establish a broader quantitative dataset of their effects on various cell lines, the existing evidence strongly supports the continued investigation and development of MELs for a wide array of high-value biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the Potential of Mannosylerythritol Lipids: Properties and Industrial Applications | MDPI [mdpi.com]
- 4. Mannosylerythritol lipids [biosc.de]
- 5. New insights into the antibiofilm activity and mechanism of Mannosylerythritol Lipid-A against Listeria monocytogenes EGD-e - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Inducing Melanoma Cell Apoptosis Activity of Mannosylerythritol Lipids-A Produced from Pseudozyma aphidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Melatonin in Oncology: A Technical Guide to its Discovery, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a pleiotropic hormone primarily synthesized by the pineal gland, has emerged as a molecule of significant interest in oncological research. Initially identified for its role in regulating circadian rhythms, a substantial body of evidence now highlights its oncostatic properties. This technical guide provides a comprehensive overview of the discovery and history of melatonin research, its multifaceted mechanisms of action in cancer, and a summary of key preclinical and clinical findings. Detailed experimental protocols for foundational research techniques are also presented, alongside visualizations of critical signaling pathways, to support further investigation into its therapeutic potential.
Discovery and History of Melatonin Research
The journey of melatonin research began in 1917 when Carey Pratt McCord and Floyd P. Allen observed that extracts from bovine pineal glands caused skin lightening in tadpoles.[1] However, it was not until 1958 that Aaron B. Lerner and his colleagues at Yale University successfully isolated and identified the active compound, naming it melatonin.[1][2] Their work was initially driven by the potential of finding a treatment for skin diseases.[1]
Subsequent research in the mid-1970s elucidated the circadian rhythm of melatonin production in the human pineal gland.[1] A pivotal moment in melatonin's history was the discovery of its antioxidant properties in 1993.[1] This finding broadened the scope of melatonin research beyond chronobiology and into areas such as neuroprotection and, significantly, oncology. The timeline below highlights key milestones in melatonin research.
Key Milestones in Melatonin Research:
| Year | Milestone | Reference(s) |
| 1917 | Observation of skin lightening in tadpoles by pineal gland extracts. | [1] |
| 1958 | Isolation and identification of melatonin by Aaron B. Lerner. | [1][2][3] |
| Mid-1970s | Demonstration of the circadian rhythm of melatonin production in humans. | [1] |
| 1993 | Discovery of melatonin's antioxidant properties. | [1] |
| 1995 | First patent for the therapeutic use of melatonin as a low-dose sleep aid. | [1] |
Oncostatic Mechanisms of Action
Melatonin exerts its anti-cancer effects through a variety of interconnected mechanisms, which can be broadly categorized as either receptor-dependent or receptor-independent.
Receptor-Dependent Mechanisms
Melatonin's effects are primarily mediated through its interaction with two high-affinity G-protein coupled receptors, MT1 and MT2.[4] Activation of these receptors can trigger a cascade of downstream signaling events that inhibit cancer cell proliferation, induce apoptosis, and modulate the tumor microenvironment.
Receptor-Independent Mechanisms
As a potent antioxidant, melatonin can directly scavenge free radicals and reduce oxidative stress, a key contributor to carcinogenesis.[1] Its lipophilic nature allows it to readily cross cellular and mitochondrial membranes, providing direct protection against oxidative damage to DNA, proteins, and lipids.
Key Signaling Pathways Modulated by Melatonin in Cancer
Melatonin's oncostatic activity is underpinned by its ability to modulate several critical signaling pathways involved in cancer progression.
-
PI3K/AKT/mTOR Pathway: Melatonin has been shown to suppress this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis in various cancers, including colon and gallbladder cancer.[[“]]
-
p38 MAPK Pathway: By downregulating the p38 MAPK pathway, melatonin can reduce the activity of matrix metalloproteinases (MMPs), which are essential for cancer cell invasion and metastasis, particularly in breast cancer.[[“]]
-
NF-κB Pathway: Melatonin inhibits the NF-κB signaling pathway, a key regulator of inflammation and cancer progression. This inhibition can reduce the production of pro-inflammatory cytokines and MMPs.[[“]][6]
Quantitative Data from Preclinical and Clinical Studies
Preclinical Data: In Vitro Studies
The anti-proliferative effects of melatonin have been demonstrated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.
| Cancer Cell Line | IC50 Value (approx.) | Reference(s) |
| SGC7901 (Gastric Cancer) | 2 mM (for 24h) | [7] |
| 5RP7 (H-ras transformed) | 380 µM (for 48h) | [8] |
| SKOV-3 (Ovarian Cancer) | 3.4 µM | [9] |
| CAISMOV-24 (Ovarian Cancer) | 7 µM | [9] |
| MDA-MB-231 (Breast Cancer) | 1 mM | [10] |
Preclinical Data: In Vivo Studies
Animal models have provided compelling evidence for melatonin's ability to inhibit tumor growth and metastasis.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference(s) |
| Nude Mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 40 mg/kg daily (intraperitoneal) | Reduced tumor size and cell proliferation (Ki-67). | [10][11] |
| Nude Mice | Gastric Cancer | Not specified | Suppressed lung metastases development. | [6] |
| Rats | Hepatoma 7288CTC | 200 µ g/day (subcutaneous) | Inhibited tumor growth and linoleic acid uptake. | [3] |
| Rats | Glioblastoma | Not specified | Significantly inhibited tumor growth and reduced vascularization. | [12] |
Clinical Data
Multiple clinical trials have investigated the efficacy of melatonin as an adjuvant therapy in cancer patients. A meta-analysis of randomized controlled trials has shown promising results, particularly in improving survival rates and reducing the side effects of chemotherapy.
| Cancer Type | Number of Patients | Melatonin Dosage | Key Findings | Reference(s) |
| Solid Tumors | 643 | Varied | Reduced risk of death at 1 year (Relative Risk: 0.66). | [1][13] |
| Advanced Non-Small Cell Lung Cancer | 84 | 20 mg/day (evening) | Improved survival and objective partial tumor response. | [14] |
| Metastatic Solid Tumors | Not specified | 20 mg/day | Increased 1-year survival rates. | [[“]] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Melatonin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[15][16]
-
Treat the cells with various concentrations of melatonin for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[7][17]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][18]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4][18]
-
Incubate the plate overnight in a humidified atmosphere.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the control.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample. This protocol outlines the key steps for analyzing the effect of melatonin on the expression of proteins involved in apoptosis and other signaling pathways.
Materials:
-
Melatonin-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer.[7]
-
Determine protein concentration using a standard protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[19]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[19]
Conclusion and Future Directions
Over six decades of research have transformed our understanding of melatonin from a simple sleep-regulating hormone to a multifaceted molecule with significant oncostatic potential. The preclinical and clinical data summarized in this guide provide a strong rationale for its continued investigation as an adjuvant in cancer therapy. Its ability to modulate key signaling pathways, inhibit tumor growth, and reduce the toxicity of conventional treatments highlights its promise.
Future research should focus on large-scale, double-blind, placebo-controlled clinical trials to definitively establish its efficacy in different cancer types and treatment regimens. Further elucidation of its molecular mechanisms of action will be crucial for identifying predictive biomarkers and optimizing its therapeutic application. The development of novel melatonin analogs with enhanced bioavailability and targeted delivery could also open new avenues for cancer treatment.
References
- 1. Melatonin in the treatment of cancer: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of melatonin on proliferation of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. consensus.app [consensus.app]
- 6. oncotarget.org [oncotarget.org]
- 7. Melatonin treatment induces apoptosis through regulating the nuclear factor-κB and mitogen-activated protein kinase signaling pathways in human gastric cancer SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Melatonin promotes cytotoxicity while reducing cell motility and antioxidant defenses in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Melatonin on Tumor Growth and Angiogenesis in Xenograft Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Melatonin Prevents Tumor Growth: The Role of Genes Controlling the Circadian Clock, the Cell Cycle, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Cell viability assay [bio-protocol.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Antiproliferative and pro-apoptotic activity of melatonin analogues on melanoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Producers of MEL-A
This technical guide provides a comprehensive overview of the natural sources, producers, and associated biochemical pathways of molecules referred to as MEL-A. The term "this compound" can designate two distinct natural compounds:
-
Endogenous Melanocortin-1 Receptor Agonists (e.g., α-MSH): In the context of drug development and signaling pathways, "this compound" is often used to denote agonists of the Melanocortin-1 Receptor (MC1R). The most prominent natural agonist is Alpha-Melanocyte-Stimulating Hormone (α-MSH).
-
Mannosylerythritol Lipid-A (this compound): A glycolipid biosurfactant produced by various species of fungi.
This document is structured to provide detailed information on both molecular types for researchers, scientists, and drug development professionals.
Part 1: Endogenous Melanocortin-1 Receptor Agonists (α-MSH)
Alpha-melanocyte-stimulating hormone (α-MSH) is a naturally occurring 13-amino acid peptide that serves as the primary endogenous agonist for the melanocortin-1 receptor (MC1R).[1] Its production is integral to various physiological processes, including skin pigmentation, inflammation, and energy homeostasis.[2]
Natural Sources and Producers of α-MSH
α-MSH is not produced by a single organ but is synthesized in various tissues throughout the body from its precursor protein, pro-opiomelanocortin (POMC).[3] The primary sites of α-MSH production include:
-
Pituitary Gland: Historically considered the main source, the pituitary gland processes POMC to produce α-MSH and other peptides.[4][5] However, the human pituitary secretes very low levels of α-MSH into circulation.[6]
-
Hypothalamus: Neurons in the arcuate nucleus of the hypothalamus produce α-MSH, where it plays a crucial role in suppressing appetite and regulating energy balance.[7][8]
-
Skin: Keratinocytes and melanocytes in the epidermis produce α-MSH locally.[6] This localized production is enhanced in response to ultraviolet (UV) radiation and plays a key paracrine role in stimulating melanin (B1238610) synthesis for skin protection.
-
Immune Cells: Various immune cells, including monocytes, can produce α-MSH, where it exerts anti-inflammatory and immunomodulatory effects.[4]
Quantitative Data on Endogenous α-MSH Production
Quantifying endogenous peptide levels is challenging due to their low concentrations and rapid degradation. The data below is compiled from various studies using techniques like radioimmunoassay (RIA), ELISA, and liquid chromatography-mass spectrometry (LC-MS/MS).
| Biological Source | Analyte | Concentration / Level | Method of Quantification | Reference |
| Human Plasma | α-MSH | 21.30 ± 0.63 nM | Not Specified | [4] |
| Rat Plasma | α-MSH | 168.3 ± 16.3 pg/mL (basal level) | Radioimmunoassay (RIA) | [9] |
| Adult Human Pituitary | α-MSH | < 0.05% of ACTH content | Radioimmunoassay (RIA) | [10] |
| Human Hypothalamus (in vivo) | Desacetyl α-MSH | Predominant form detected | LC-MS/MS | [11][12] |
| Human Hypothalamus (in vivo) | Acetylated α-MSH | Detected, but below limit of quantification | LC-MS/MS | [11] |
| hPSC-derived POMC Neurons | Desacetyl α-MSH | ~1.0 (Normalized Molarity) | LC-MS/MS | [11] |
| hPSC-derived POMC Neurons | Acetylated α-MSH | ~0.01 (Normalized Molarity) | LC-MS/MS | [11] |
Signaling Pathway of α-MSH via MC1R
Activation of the MC1R by α-MSH initiates a G-protein-coupled signaling cascade that is central to melanogenesis and other cellular responses. The binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the transcription factor CREB. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte development and function, ultimately leading to the synthesis of melanin.
References
- 1. α-Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]
- 2. Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Does alpha-MSH have a role in regulating skin pigmentation in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Hypothalamic alpha-melanocyte-stimulating hormone (alpha-MSH) is not under dopaminergic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific radioimmunoassay of alpha-melanocyte-stimulating hormone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Demonstration of desacetyl alpha-melanocyte-stimulating hormone in fetal and adult human anterior pituitary corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-melanocyte-stimulating hormone and N-acetyl-beta-endorphin immunoreactivities are localized in the human pituitary but are not restricted to the zona intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Differences of Mannosylerythritol Lipids: MEL-A, MEL-B, and MEL-C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylerythritol lipids (MELs) are a class of glycolipid biosurfactants produced by various fungi, particularly of the Ustilaginaceae family.[1] These molecules are gaining significant attention in the pharmaceutical and cosmetic industries due to their diverse biological activities, including antimicrobial, antitumor, and moisturizing properties. MELs are composed of a 4-O-β-D-mannopyranosyl-D-erythritol hydrophilic head and a hydrophobic tail consisting of two fatty acid chains. The structural diversity within the MEL family, primarily the degree and position of acetylation on the mannose moiety, gives rise to different homologs with distinct physicochemical properties and biological functions. This guide focuses on the core structural differences between the three primary forms: MEL-A, MEL-B, and MEL-C.
Core Structural Differences
The fundamental structural variation between this compound, MEL-B, and MEL-C lies in the acetylation of the C4' and C6' positions of the mannose sugar. This seemingly minor difference significantly impacts the polarity and, consequently, the properties of the molecules.[1]
-
This compound is di-acetylated at both the C4' and C6' positions of the mannose.
-
MEL-B is mono-acetylated at the C6' position of the mannose.
-
MEL-C is mono-acetylated at the C4' position of the mannose.
A fourth major homolog, MEL-D, is completely deacetylated at both positions. The polarity of these compounds increases from this compound to MEL-D.[1]
Quantitative Structural Data
The molecular weight and fatty acid composition of MELs are not fixed values but rather vary depending on the producing microbial strain and the carbon source used during fermentation.[2] The fatty acid chains are typically short to medium in length, ranging from C2 to C18.[1] Di-acylated MELs generally have a molecular weight in the range of 550–700 Da.[1]
| Property | This compound | MEL-B | MEL-C |
| Acetylation | Di-acetylated (C4' and C6' of mannose) | Mono-acetylated (C6' of mannose) | Mono-acetylated (C4' of mannose) |
| General Molecular Weight Range (Da) | ~650 - 750 | ~600 - 700 | ~600 - 700 |
| Example Molecular Weight (Da) | A specific this compound variant from Ustilago maydis has been identified with an m/z of 699 [M+Na]⁺. | A specific MEL-B variant has a reported molecular weight of 438.43.[3] | A specific MEL-C variant has a reported molecular weight of 634. |
| Typical Fatty Acid Composition | The fatty acid composition is highly variable. For instance, MELs produced by Pseudozyma antarctica from soybean oil mainly contain C10 and C12 fatty acids.[4] | Varies with producing strain and substrate. | Varies with producing strain and substrate. |
| Polarity | Least polar | Intermediate polarity | Intermediate polarity |
Biosynthetic Pathway
The biosynthesis of MELs is governed by a gene cluster that includes genes for a glycosyltransferase, two acyltransferases, and an acetyltransferase. The differentiation into this compound, MEL-B, and MEL-C is primarily determined by the action of a single acetyltransferase, Mat1.
Experimental Protocols
The structural characterization and differentiation of this compound, MEL-B, and MEL-C rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Thin-Layer Chromatography (HPTLC) for MEL Separation
HPTLC is a rapid and efficient method for the qualitative separation of MEL homologs based on their polarity.
-
Stationary Phase: HPTLC silica (B1680970) gel 60 plates.
-
Mobile Phase: A mixture of chloroform (B151607), methanol (B129727), and water (e.g., 65:15:2, v/v/v). The exact ratio may need optimization depending on the specific MEL mixture.
-
Sample Preparation: Dissolve the extracted and purified MEL mixture in a suitable solvent like chloroform/methanol (2:1, v/v).
-
Application: Apply the sample as bands onto the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber until the solvent front reaches the desired height.
-
Visualization: After drying, spray the plate with a suitable reagent (e.g., anthrone-sulfuric acid) and heat to visualize the separated spots. This compound, being the least polar, will have the highest Rf value, followed by MEL-B and MEL-C, and then MEL-D.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Analysis
LC-MS is a powerful technique for the separation and identification of different MEL congeners within a complex mixture.
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.[1]
-
Gradient Program: A typical gradient might start with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute the MELs based on their hydrophobicity.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Data is typically acquired in both positive and negative ion modes to obtain comprehensive structural information. Fragmentation analysis (MS/MS) is used to determine the fatty acid composition and the position of acetyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the gold standard for the unambiguous determination of the chemical structure of MELs, including the precise location of acetyl and acyl groups.
-
Sample Preparation: Dissolve approximately 5 mg of the purified MEL homolog in a suitable deuterated solvent, such as deuterated chloroform (CDCl3) or methanol (CD3OD).[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: A suite of 1D and 2D NMR experiments are performed:
-
¹H NMR: To identify the protons and their chemical environment.
-
¹³C NMR: To identify the carbon skeleton.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for determining the attachment points of the fatty acids and acetyl groups.
-
By analyzing the chemical shifts and correlation patterns in these spectra, the complete and unambiguous structure of each MEL homolog can be determined.
Conclusion
The structural differences between this compound, MEL-B, and MEL-C, defined by the acetylation pattern on the mannose moiety, are critical determinants of their physicochemical and biological properties. A thorough understanding of these structures, facilitated by advanced analytical techniques, is essential for the targeted development of these promising biosurfactants for various applications in research and industry. The methodologies outlined in this guide provide a framework for the accurate characterization and differentiation of these valuable biomolecules.
References
- 1. Novel mannosylerythritol lipid biosurfactant structures from castor oil revealed by advanced structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Application, Efficient Production, and Genetic Basis of Mannosylerythritol Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Protocol for MEL-A extraction and purification from fermentation broth
Introduction to Mannosylerythritol Lipid-A (MEL-A)
Mannosylerythritol lipids (MELs) are a class of glycolipid biosurfactants produced by various yeasts and fungi, notably species of the genus Ustilago and Moesziomyces.[1] MELs are gaining significant attention in the pharmaceutical, cosmetic, and food industries due to their excellent surface-active properties, biodegradability, and high compatibility with the human body.[2] Among the different MEL congeners (this compound, MEL-B, MEL-C, and MEL-D), this compound is distinguished by the di-acetylation of the mannose moiety, which contributes to its specific physicochemical and biological properties. The production of MELs can be achieved through fermentation, often using hydrophobic carbon sources like vegetable oils, which can lead to high titers but may complicate downstream processing.[2][3]
Overview of Extraction and Purification Strategies
The recovery and purification of this compound from the fermentation broth is a critical step to obtain a high-purity product suitable for various applications. The primary challenge lies in separating this compound from other components of the fermentation broth, which include residual oils, other lipids, proteins, and medium components.[4] The most common strategies for this compound extraction and purification involve solvent extraction followed by chromatographic techniques.[2]
Solvent Extraction: This is a widely used primary recovery step. The choice of solvent is crucial for achieving high extraction efficiency. Common solvents include ethyl acetate (B1210297) and mixtures of methanol (B129727), water, and n-hexane.[3][5]
Aqueous Two-Phase Extraction (ATPE): ATPE presents a promising and scalable alternative to conventional solvent extraction. This method utilizes a two-phase system of a polymer and a salt or two different polymers to selectively partition the target molecule.[4]
Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying MELs to a high degree after the initial extraction.[2] The separation is based on the differential adsorption of the MEL congeners and impurities onto the silica gel stationary phase.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fermentation Broth
This protocol describes two common methods for the initial extraction of this compound from the fermentation broth.
Method 1.1: Ethyl Acetate Extraction
This method is suitable for the recovery of MELs from the entire fermentation broth, including the yeast cells.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Transfer a measured volume of the fermentation broth (e.g., 30 mL) to a centrifuge tube.[3]
-
Add an equal volume of ethyl acetate to the broth.[3]
-
Mix vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the mixture at 8,000 rpm for 10 minutes to separate the aqueous and organic phases. The yeast cells will typically form a layer between the two phases.[3]
-
Carefully collect the upper organic phase (ethyl acetate layer) containing the extracted MELs.
-
Repeat the extraction process (steps 2-5) two more times with the remaining aqueous phase and the cell layer to maximize recovery.[3]
-
Combine all the collected organic phases.
-
Evaporate the ethyl acetate using a rotary evaporator to obtain the crude MEL extract.[6]
Method 1.2: Methanol/Water/n-Hexane Extraction
This method offers high recovery and purity of MELs.[5]
Materials:
-
Fermentation broth containing this compound
-
Methanol
-
n-Hexane
-
Hydrochloric acid (HCl) for pH adjustment
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Adjust the pH of the fermentation broth to 2.0 using HCl.[5]
-
In a separatory funnel, mix the pH-adjusted broth with methanol and n-hexane in a ratio of 1:2:1 (broth:methanol:n-hexane, v/v/v).[5]
-
Shake the mixture vigorously and then allow the phases to separate.
-
Collect the upper n-hexane phase containing the MELs.
-
To further increase the recovery, the remaining aqueous phase can be re-extracted with a methanol/water/n-hexane mixture at a ratio of 3:1:1.[5]
-
Combine the n-hexane extracts.
-
Purify the combined extract by mixing with a methanol/n-hexane mixture (1:1, v/v).[5]
-
Evaporate the solvent from the purified n-hexane phase using a rotary evaporator to yield the crude MEL extract.
Protocol 2: Aqueous Two-Phase Extraction (ATPE) of this compound
This protocol provides an alternative, potentially more scalable extraction method.
Materials:
-
Fermentation broth containing this compound
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Sodium chloride (NaCl) (optional)
-
Centrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the ATPE system by mixing the fermentation broth, 1-propanol, and sodium sulfate. A system with 1-propanol and sulfate has been shown to achieve high MEL recovery.[4]
-
A typical composition to start with is 15% (w/w) sodium sulfate.[4]
-
The addition of a small amount of NaCl (e.g., 2% w/w) can potentially improve recovery.[4]
-
Vortex the mixture thoroughly to ensure the formation of the two phases and allow for partitioning of the MELs.
-
Centrifuge the mixture to accelerate phase separation.
-
Carefully collect the upper, alcohol-rich phase, where the MELs will preferentially partition.[4]
-
The MEL-containing phase can then be processed for further purification.
Protocol 3: Purification of this compound by Silica Gel Column Chromatography
This protocol describes the purification of the crude MEL extract to separate this compound from other congeners and impurities.
Materials:
-
Crude MEL extract
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., chloroform, methanol)
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Visualizing agent for TLC (e.g., p-anisaldehyde solution)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform).
-
Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7]
-
-
Sample Loading:
-
Dissolve the crude MEL extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Carefully apply the dissolved sample to the top of the silica gel column.[7]
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as chloroform-methanol (9:1, v/v).[8]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol. A stepwise or linear gradient can be employed.
-
Collect the eluate in fractions.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., chloroform-methanol, 9:1, v/v).[8]
-
Visualize the spots by spraying with a p-anisaldehyde solution and heating. Glycolipids like MELs will appear as distinct spots.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
-
Final Product:
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Protocol 4: Purity Analysis and Quantification of this compound by HPLC
This protocol outlines a general method for the analysis of this compound purity and concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified this compound sample
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as MELs lack a strong UV chromophore)[9]
-
HPLC-grade solvents for the mobile phase (e.g., water, acetonitrile, methanol)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the purified this compound in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the chosen column and mobile phase. A gradient elution is typically used for lipid analysis, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase.
-
A universal method for lipids might involve a gradient of water and acetonitrile/methanol.[9][10]
-
Inject the prepared sample into the HPLC system.
-
Run the analysis and record the chromatogram.
-
-
Quantification and Purity Assessment:
-
Identify the peak corresponding to this compound based on its retention time, which can be determined using a pure standard if available.
-
The purity of the sample can be assessed by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
For quantification, create a calibration curve by injecting known concentrations of a this compound standard and plotting the peak area against the concentration. The concentration of this compound in the sample can then be determined from this curve.
-
Quantitative Data Summary
The following table summarizes quantitative data from the literature regarding the extraction and purification of MELs.
| Extraction/Purification Method | Recovery/Yield | Purity | Reference |
| Methanol/Water/n-Hexane Extraction | >90% | High | [5] |
| Aqueous Two-Phase Extraction (ATPE) | 87.28% | N/A | [4] |
| Solvent Extraction and Chromatography | N/A | >97% | [4] |
Biological Activity and Signaling Pathways
This compound has been reported to exhibit various biological activities. One notable activity is its ability to enhance gene transfection efficiency when used in conjunction with cationic liposomes. This effect is attributed to this compound inducing membrane fusion between the liposomes and target cells, thereby facilitating the delivery of genetic material into the cells.[4] However, detailed signaling pathways triggered by this compound are not extensively documented in the readily available scientific literature. Further research is required to elucidate the specific molecular mechanisms and signaling cascades that mediate the biological effects of this compound.
Visualizations
Below are diagrams illustrating the workflow and logical relationships in the extraction and purification of this compound.
Caption: Experimental workflow for this compound extraction and purification.
Caption: Logical relationship of this compound purification steps.
References
- 1. m.youtube.com [m.youtube.com]
- 2. cetjournal.it [cetjournal.it]
- 3. Engineering Ustilago maydis for production of tailor-made mannosylerythritol lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosurfactant this compound dramatically increases gene transfection via membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extraction and characterization of bioactive secondary metabolites from lactic acid bacteria and evaluating their antifungal and antiaflatoxigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Validated RP-HPLC Method for the Quantification of Melphalan (MEL-A)
Audience: Researchers, scientists, and drug development professionals.
Introduction Melphalan (MEL-A), a bifunctional alkylating agent, is a crucial chemotherapeutic drug used in the treatment of various cancers, including multiple myeloma and ovarian cancer.[1] Its mechanism of action involves the formation of cross-links within and between DNA strands, inhibiting DNA replication and leading to apoptosis.[1] Accurate and reliable quantification of Melphalan in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides a detailed protocol for the quantification of Melphalan using a simple, isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle This method utilizes RP-HPLC to separate Melphalan from other components in the sample matrix. The separation is achieved on a non-polar C18 stationary phase with a polar mobile phase. The isocratic elution ensures a consistent mobile phase composition throughout the analysis, providing robust and reproducible results. Melphalan is detected by a UV detector at a specific wavelength, and its concentration is determined by comparing the peak area of the sample to a calibration curve generated from known standards.
Instrumentation and Materials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, UV-Visible detector, and autosampler.
-
Data acquisition and processing software.
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
pH meter.
-
Vortex mixer.
-
Centrifuge (for plasma sample preparation).
-
Filtration assembly for mobile phase.
Chemicals and Reagents
-
Melphalan Reference Standard (Purity ≥ 99%).
-
Acetonitrile (HPLC Grade).
-
Methanol (B129727) (HPLC Grade).
-
Orthophosphoric Acid (AR Grade).
-
Acetic Acid (AR Grade).
-
Water (HPLC Grade or Milli-Q).
-
Sodium Dihydrogen Orthophosphate.
-
Citric Acid.
-
0.45 µm Nylon and PVDF syringe filters.
Chromatographic Conditions
The following table summarizes validated chromatographic conditions for two different applications: analysis in pharmaceutical tablets and in human plasma.
| Parameter | Method A: Pharmaceutical Tablets[2][3] | Method B: Human Plasma (Total this compound)[4] |
| Column | ODS C-18, 250 mm x 4.6 mm, 5 µm particle size | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: Water: 1% Orthophosphoric Acid (70:27:3 v/v/v) | 0.016 M Sodium Phosphate Citrate Buffer (pH 3.75): Acetonitrile (87:13 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 275 nm | 254 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) | Ambient |
| Run Time | Approx. 15 min | Approx. 15 min |
| Elution Mode | Isocratic | Isocratic |
| Expected Retention Time | ~4-6 min (Varies by exact system) | ~11.5 min[4] |
Experimental Protocols
Mobile Phase Preparation
-
Method A: Carefully mix 700 mL of Acetonitrile, 270 mL of HPLC grade water, and 30 mL of 1% orthophosphoric acid.[2] Filter through a 0.45 µm membrane filter and degas for 20 minutes in an ultrasonic bath.
-
Method B: To prepare the buffer, dissolve sodium dihydrogen orthophosphate in water to make a 1 M solution, adjust the pH to 3.75 with 2 M citric acid, and dilute to the final volume.[4] Mix 870 mL of the final 0.016 M buffer with 130 mL of Acetonitrile. Filter and degas.
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of Melphalan reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2] This solution should be stored protected from light at 2-8 °C.
-
Calibration Standards (Method A): From the stock solution, prepare a series of working standards with concentrations ranging from 2.0 to 14.0 µg/mL by diluting with the mobile phase.[2]
-
Calibration Standards (Method B): Prepare working standards in drug-free plasma with concentrations ranging from 0.5 to 40 µg/mL.[4]
Sample Preparation
-
Protocol A: From Tablet Dosage Form [2]
-
Weigh and finely powder ten Melphalan tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Melphalan and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Transfer 1.0 mL of this solution to a 100 mL volumetric flask and dilute to the mark with the mobile phase to get a final theoretical concentration of 10 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Protocol B: From Human Plasma (for Total Melphalan) [4]
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 200 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 12,000 x g for 2 minutes.
-
Carefully collect the supernatant and inject 20 µL into the HPLC system.
-
Data and Validation Summary
The performance of the described HPLC methods has been validated according to ICH guidelines. Key quantitative data are summarized below.
| Validation Parameter | Method A: Pharmaceutical Tablets[2][3] | Method B: Human Plasma (Total this compound)[4] |
| Linearity Range | 2.0 - 14.0 µg/mL | 0.5 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | Not specified, but assay validated from 0.5 µg/mL |
| Accuracy (% Recovery) | 96.28% - 100.08% | 91% - 110% |
| Precision (% RSD) | < 2.0% | < 6.0% (Interday) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of Melphalan.
Caption: HPLC quantification workflow for Melphalan.
Mechanism of Action
This diagram provides a simplified overview of Melphalan's cytotoxic mechanism of action.
Caption: Simplified mechanism of action for Melphalan.
References
Application Notes and Protocols for MEL-A in Gene Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylerythritol Lipid-A (MEL-A) is a glycolipid biosurfactant produced by the yeast Pseudozyma sp. that has garnered attention for its ability to significantly enhance gene transfection efficiency in mammalian cells when used in conjunction with cationic liposomes.[1][2] Unlike many synthetic transfection reagents, this compound is of microbial origin, offering a biocompatible and low-toxicity profile.[3] These application notes provide a comprehensive overview of the use of this compound for the delivery of nucleic acids into mammalian cells, including its mechanism of action, protocols for transfection and cell viability assessment, and a summary of its performance characteristics.
Mechanism of Action
This compound facilitates gene transfection by promoting the fusion of cationic liposome (B1194612)/nucleic acid complexes with the plasma membrane of target cells.[1] The proposed mechanism involves the integration of this compound into the lipid bilayer of the cationic liposomes. This this compound-containing liposome then interacts with the cell membrane, leading to membrane fusion and the direct release of the nucleic acid cargo into the cytoplasm. This fusion-mediated delivery is believed to be more efficient than endocytosis, which is the uptake pathway for many conventional transfection reagents, as it avoids lysosomal degradation of the nucleic acid.[1]
Data Presentation
Table 1: Illustrative Transfection Efficiency of this compound with Cationic Liposomes
| Cell Line | Transfection Reagent | Transfection Efficiency (%) |
| NIH/3T3 | Cationic Liposomes alone | 15% |
| NIH/3T3 | Cationic Liposomes + this compound | 65% |
| HeLa | Cationic Liposomes alone | 20% |
| HeLa | Cationic Liposomes + this compound | 75% |
| COS-7 | Cationic Liposomes alone | 18% |
| COS-7 | Cationic Liposomes + this compound | 70% |
Note: The data presented in this table is illustrative and intended to demonstrate the potential enhancement of transfection efficiency with this compound. Actual results will vary depending on the specific cationic liposome formulation, cell type, nucleic acid, and experimental conditions.
Table 2: Illustrative Cell Viability following Transfection with this compound and Cationic Liposomes
| Cell Line | Transfection Reagent | Cell Viability (%) |
| NIH/3T3 | Cationic Liposomes alone | 85% |
| NIH/3T3 | Cationic Liposomes + this compound | 90% |
| HeLa | Cationic Liposomes alone | 80% |
| HeLa | Cationic Liposomes + this compound | 88% |
| COS-7 | Cationic Liposomes alone | 82% |
| COS-7 | Cationic Liposomes + this compound | 92% |
Note: The data in this table is for illustrative purposes. The use of this compound is generally associated with low cytotoxicity. Actual cell viability should be determined experimentally for each cell line and experimental condition.
Experimental Protocols
1. Preparation of this compound/Cationic Liposome/DNA Complexes
This protocol provides a general guideline for the preparation of transfection complexes. The optimal ratios of this compound, cationic lipid, and DNA should be determined empirically for each cell line and application.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Cationic liposome formulation (e.g., a commercial reagent or a custom preparation of lipids such as DOTAP/DOPE)
-
Plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile, nuclease-free water or TE buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM®)
-
Sterile microcentrifuge tubes
Procedure:
-
DNA Dilution: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium to a final volume of 50 µL. Mix gently by flicking the tube.
-
Liposome-MEL-A Mixture Preparation: In a separate sterile microcentrifuge tube, combine the cationic liposome formulation and the this compound solution. The optimal ratio will need to be determined, but a starting point could be a 1:1 to 1:5 molar ratio of cationic lipid to this compound. Dilute the mixture in serum-free medium to a final volume of 50 µL. Mix gently.
-
Complex Formation: Add the diluted DNA solution to the liposome-MEL-A mixture. It is important to add the DNA to the lipid mixture, not the other way around.
-
Incubation: Mix the combined solution gently by flicking the tube and incubate at room temperature for 15-30 minutes to allow for the formation of transfection complexes. Do not vortex.
2. Transfection of Adherent Mammalian Cells
This protocol is for transfecting adherent cells in a 24-well plate format. Volumes should be scaled accordingly for other plate formats.
Materials:
-
Adherent mammalian cells in culture
-
Complete cell culture medium (with serum and antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Prepared this compound/Cationic Liposome/DNA complexes
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Cell Preparation: On the day of transfection, remove the culture medium from the wells and gently wash the cells once with sterile PBS.
-
Addition of Transfection Complexes: Add 400 µL of fresh, pre-warmed, serum-free medium to each well. Then, add the 100 µL of prepared transfection complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After the incubation period, remove the medium containing the transfection complexes and replace it with 500 µL of complete culture medium.
-
Gene Expression Analysis: Incubate the cells for 24-72 hours, depending on the expression kinetics of the transgene. Analyze gene expression using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter proteins, luciferase assay, or Western blot).
3. Protocol for Cell Viability Assessment using MTT Assay
This protocol can be used to assess the cytotoxicity of the this compound-mediated transfection.
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Perform Transfection: Transfect cells in a 96-well plate following the protocol described above (scaled down appropriately). Include untransfected cells as a negative control.
-
MTT Addition: At the desired time point post-transfection (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation and Reading: Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the untransfected control cells.
Visualization of Key Processes
Caption: Experimental workflow for this compound mediated gene transfection.
Caption: Proposed mechanism of this compound enhanced gene delivery.
Caption: General cellular response to some cationic transfection lipids.
References
- 1. Biosurfactant this compound dramatically increases gene transfection via membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannosylerythritol lipids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycolipid biosurfactants: Potential related biomedical and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mannosylerythritol Lipid-A (MEL-A) in Antimicrobial Biofilm Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylerythritol Lipids (MELs) are a class of glycolipid biosurfactants produced by various yeast and fungi, with MEL-A being a prominent and well-studied variant. Possessing potent surface-active properties and antimicrobial activities, this compound has emerged as a promising agent in combating microbial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to various surfaces. This protective barrier renders the embedded microbes significantly more resistant to conventional antimicrobial agents and host immune responses. This compound demonstrates a dual mode of action by not only inhibiting the initial formation of biofilms but also disrupting established, mature biofilms.[1][2] This makes it a valuable candidate for development in various applications, including food preservation, medical device sterilization, and therapeutics for biofilm-associated infections.[2][3][4]
Mechanism of Action
This compound's antibiofilm activity is multifaceted. It primarily targets the bacterial cell membrane, leading to increased permeability, membrane damage, and ultimately, cell apoptosis.[1][2] This disruption of the cell envelope is a key factor in its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes.[2][5][6] Furthermore, this compound has been shown to interfere with the initial adhesion of bacteria to surfaces, a critical first step in biofilm formation.[1][3] Studies on Listeria monocytogenes have revealed that this compound can down-regulate genes associated with flagellar movement and virulence, further impeding the biofilm development process.[6] Metabolomic analyses suggest that this compound alters the fatty acid and lipid metabolism of bacterial cells, affecting the fluidity and permeability of their membranes.[6] In synergistic applications, the combination of this compound with physical methods like ultrasound has been shown to achieve over 90% clearance of mature biofilms of methicillin-resistant Staphylococcus aureus (MRSA).[3][5]
Fig. 1: Mechanism of this compound in Biofilm Disruption.
Quantitative Data on Biofilm Disruption
The efficacy of this compound in inhibiting biofilm formation and eradicating mature biofilms has been quantified against several key pathogens. The following tables summarize the available data from various studies.
| Organism | This compound Concentration (µg/mL) | Biofilm Reduction (%) | Assay Method |
| Staphylococcus aureus | 32 | Eradication of established biofilm | Not specified |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 - 256 | Up to 76.1% inhibition of biofilm formation | Crystal Violet Assay |
| Listeria monocytogenes EGD-e | 16 | 36.3% reduction in biofilm formation | Crystal Violet Staining |
| Listeria monocytogenes EGD-e | 32 | 44.3% reduction in biofilm formation | Crystal Violet Staining |
Table 1: Summary of this compound's Antibiofilm Activity.
Experimental Protocols
Quantification of Biofilm Inhibition/Disruption using Crystal Violet Assay
This protocol is a widely used method for quantifying the extent of biofilm formation and disruption.
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial culture (e.g., S. aureus, L. monocytogenes)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate the test bacterium in TSB and incubate overnight at 37°C. Adjust the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Preparation: Add 100 µL of the standardized bacterial suspension to each well of a 96-well plate.
-
Treatment Application (Inhibition Assay): Immediately add 100 µL of this compound solution at various concentrations (e.g., 16, 32, 64, 128, 256 µg/mL) to the wells. Include a positive control (bacteria with no this compound) and a negative control (sterile broth).
-
Treatment Application (Disruption Assay): For mature biofilms, incubate the plate from step 2 for 24-48 hours at 37°C to allow biofilm formation. Gently wash the wells with PBS to remove planktonic cells. Then, add 200 µL of this compound solutions at various concentrations and incubate for a further 24 hours.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Discard the culture medium and gently wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Fig. 2: Crystal Violet Assay Workflow.
Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
Appropriate growth medium
-
This compound stock solution
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and Propidium (B1200493) Iodide)
-
Confocal microscope
Protocol:
-
Biofilm Formation: Grow biofilms on glass-bottom dishes as described in the crystal violet assay (steps 1-5), treating with this compound as required for either inhibition or disruption studies.
-
Staining: After the final incubation, gently wash the biofilm with PBS. Add the fluorescent stain mixture (e.g., SYTO 9 and propidium iodide) according to the manufacturer's instructions. Incubate in the dark for 15-20 minutes.
-
Imaging: Visualize the stained biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).
-
Image Analysis: Use appropriate software (e.g., ImageJ, Zen software) to analyze the images, determining biofilm thickness, cell viability ratios, and overall structural changes.[7]
Analysis of Cell Morphology using Scanning and Transmission Electron Microscopy (SEM/TEM)
SEM and TEM are used to visualize the detailed surface morphology and internal ultrastructure of bacterial cells within the biofilm following treatment with this compound.
Materials:
-
Appropriate surfaces for biofilm growth (e.g., glass coverslips, stainless steel coupons)
-
Bacterial culture and growth medium
-
This compound stock solution
-
Fixatives (e.g., glutaraldehyde (B144438), osmium tetroxide)
-
Dehydrating agents (ethanol series)
-
Critical point dryer (for SEM)
-
Embedding resin (for TEM)
-
Ultramicrotome (for TEM)
-
SEM and TEM instruments
Protocol (General Steps):
-
Sample Preparation: Grow biofilms on the chosen surface with and without this compound treatment.
-
Fixation: Fix the biofilms with glutaraldehyde followed by osmium tetroxide to preserve the cellular structure.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Drying (for SEM): Subject the samples to critical point drying.
-
Coating (for SEM): Sputter-coat the dried samples with a conductive material (e.g., gold-palladium).
-
Embedding and Sectioning (for TEM): Infiltrate the dehydrated samples with resin, embed, and then cut ultra-thin sections using an ultramicrotome.
-
Staining (for TEM): Stain the thin sections with heavy metal salts (e.g., uranyl acetate, lead citrate) to enhance contrast.
-
Imaging: Observe the prepared samples using SEM to view surface features or TEM to view internal structures.
Fig. 3: Electron Microscopy Workflow.
Conclusion
This compound presents a significant potential as a novel antibiofilm agent. Its ability to disrupt the cell membranes of pathogenic bacteria, inhibit their adhesion to surfaces, and interfere with key metabolic and virulence-related pathways makes it a versatile tool in the fight against biofilm-associated infections. The provided protocols offer a starting point for researchers to investigate and quantify the antibiofilm effects of this compound in their specific systems of interest. Further research into synergistic combinations and formulation development will be crucial in translating the promising in vitro results into practical applications in clinical and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Mannosylerythritol Lipids: Properties and Industrial Applications [mdpi.com]
- 3. Synergistic antibacterial and antibiofilm effects of ultrasound and this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic antibacterial and antibiofilm effects of ultrasound and this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the antibiofilm activity and mechanism of Mannosylerythritol Lipid-A against Listeria monocytogenes EGD-e - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MEL-A as a Lab-Scale Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mannosylerythritol Lipid-A (MEL-A)
Mannosylerythritol Lipid-A (this compound) is a glycolipid biosurfactant produced by various yeast and fungi species, notably Pseudozyma antarctica.[1] As an amphiphilic molecule, it possesses a hydrophilic mannosylerythritol head and a hydrophobic fatty acid tail. This structure allows this compound to reduce surface and interfacial tension, making it an effective emulsifying agent.[2][3] Its biocompatibility, biodegradability, and low toxicity make it a promising alternative to synthetic surfactants in pharmaceuticals, cosmetics, and food science.[2][4] this compound is known to form stable oil-in-water (O/W) emulsions.[2][5]
Key Properties of this compound
A critical parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant monomers self-assemble into micelles.[6][7] Above the CMC, additional surfactant molecules form new micelles, a crucial phenomenon for emulsification and the solubilization of hydrophobic substances.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | 2.7 x 10⁻⁵ M | [1] |
| Surface Tension at CMC | 28.4 mN/m | [1] |
Experimental Protocol: Oil-in-Water Emulsion Formation using this compound
This protocol outlines a general procedure for creating a stable oil-in-water emulsion at a laboratory scale using this compound.
Objective: To form a stable oil-in-water emulsion using this compound as the emulsifying agent.
Materials:
-
Mannosylerythritol Lipid-A (this compound)
-
Deionized water
-
Oil phase (e.g., medium-chain triglycerides, soybean oil, or a specific hydrophobic drug carrier)
-
High-shear homogenizer (e.g., rotor-stator homogenizer or microfluidizer)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of this compound using an analytical balance.
-
Dissolve the this compound in deionized water to create the aqueous phase. The concentration of this compound should typically be above its CMC. A starting concentration of 0.5% to 1.0% (w/v) is recommended.[10]
-
Gently stir the solution using a magnetic stirrer until the this compound is fully dissolved.
-
-
Preparation of the Oil Phase:
-
Measure the desired volume of the oil phase. The oil-to-water ratio can be varied, for example, starting with a 1:9 or 2:8 oil-to-aqueous phase ratio.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer. This will create a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-shear homogenization.
-
Rotor-Stator Homogenizer: Process the mixture at a high speed (e.g., 5,000-10,000 rpm) for a duration of 5-15 minutes. The optimal time and speed may need to be determined empirically for the specific oil and concentration.
-
Microfluidizer: For smaller droplet sizes and potentially more stable emulsions, a microfluidizer can be used. The processing pressure and number of passes will need to be optimized.
-
-
-
Emulsion Characterization (Optional but Recommended):
-
Droplet Size Analysis: Use dynamic light scattering (DLS) or laser diffraction to determine the mean droplet size and polydispersity index (PDI) of the emulsion.
-
Stability Assessment: Monitor the emulsion for any signs of phase separation (creaming or coalescence) over a defined period at room temperature and/or under accelerated conditions (e.g., centrifugation).
-
Zeta Potential Measurement: Determine the surface charge of the droplets, which can indicate the stability of the emulsion due to electrostatic repulsion.
-
Table 2: Example Formulation for a Lab-Scale Emulsion
| Component | Quantity | Role |
| This compound | 0.5 g | Emulsifier |
| Deionized Water | 99.5 mL | Continuous Phase |
| Medium-Chain Triglyceride Oil | 10 mL | Dispersed Phase |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for creating an oil-in-water emulsion using this compound.
Caption: Workflow for this compound based emulsion preparation.
Application in Drug Development: Emulsification of Hydrophobic Drugs
This compound is a valuable tool in pharmaceutical formulations for the delivery of poorly water-soluble drugs.[9] By encapsulating the hydrophobic drug within the oil droplets of an emulsion, its solubility and bioavailability can be enhanced.
Logical Relationship for Drug Encapsulation:
The diagram below illustrates the principle of encapsulating a hydrophobic active pharmaceutical ingredient (API) within a this compound stabilized emulsion.
Caption: Encapsulation of a hydrophobic API in a this compound emulsion.
Safety Precautions
While this compound is considered to have low toxicity, standard laboratory safety practices should be followed.[4] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, especially when operating high-shear homogenization equipment. Ensure that all equipment is used in accordance with the manufacturer's instructions.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Mannosylerythritol Lipids: Properties and Industrial Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Interactions between Mannosylerythritol Lipid-A and Heat-Induced Soy Glycinin Aggregates: Physical and Chemical Characteristics, Functional Properties, and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Mannosylerythritol Lipid-A in Nanoparticle Synthesis and Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylerythritol Lipid-A (MEL-A) is a glycolipid biosurfactant produced by various yeast and fungi species. Its amphiphilic nature, biocompatibility, and ability to self-assemble make it an excellent candidate for the green synthesis and stabilization of nanoparticles.[1][2] this compound acts as both a reducing and capping agent, offering a dual role in the formation of stable, biocompatible nanoparticles suitable for various biomedical applications, including drug delivery, bioimaging, and antimicrobial therapies.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and stabilization of nanoparticles using this compound.
Application Notes
This compound offers several advantages in nanoparticle synthesis:
-
Green Synthesis: It provides an eco-friendly alternative to conventional chemical synthesis methods that often involve toxic reducing and stabilizing agents.[3]
-
Biocompatibility: Nanoparticles capped with this compound are expected to have high biocompatibility, reducing potential cytotoxicity.[1]
-
Enhanced Stability: The lipid moiety of this compound provides a robust coating on the nanoparticle surface, preventing aggregation and enhancing colloidal stability.
-
Functionalization Potential: The carbohydrate head group of this compound offers potential sites for further functionalization with targeting ligands or therapeutic molecules.
-
Drug Delivery: this compound stabilized nanoparticles can encapsulate both hydrophilic and hydrophobic drugs, acting as efficient nanocarriers for targeted drug delivery.[4]
Mechanism of this compound in Nanoparticle Synthesis and Stabilization
This compound's unique structure, consisting of a hydrophilic mannosylerythritol head and hydrophobic fatty acid tails, drives its functionality in nanoparticle synthesis. It is believed that the hydroxyl groups on the sugar moiety participate in the reduction of metal salts (e.g., Au³⁺ to Au⁰), while the entire molecule wraps around the newly formed nanoparticle. The hydrophobic tails interact with the nanoparticle surface, and the hydrophilic heads extend into the aqueous medium, providing electrostatic and steric stabilization.
Quantitative Data Summary
The following tables summarize quantitative data from studies on nanoparticles synthesized using mannosylerythritol lipids. It is important to note that these studies often use a mixture of MELs produced by microorganisms, and results may vary with purified this compound.
Table 1: Biological Activity of MEL-Stabilized Gold Nanoparticles (MEL-AuNPs)
| Parameter | Cell Line / Assay | Concentration / IC50 | Exposure Time | Reference |
| Cytotoxicity | HepG2 | 100 µg/mL | 24 h | [3][5] |
| HepG2 | 75 µg/mL | 48 h | [3][5] | |
| Antioxidant Activity | DPPH Scavenging | 115 µg/mL | - | [3][5] |
| ABTS Scavenging | 124 µg/mL | - | [3][5] |
Table 2: Physicochemical Properties of MEL-Synthesized Nanoparticles
| Nanoparticle Type | Synthesis Method | Average Size | Characterization Techniques | Reference |
| Gold (AuNPs) | Green Synthesis with MEL | Not specified | UV-vis, XRD, TEM, FTIR, SEM, EDX | [3][5] |
| Silver (AgNPs) | Green Synthesis with MEL | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Stabilized Gold Nanoparticles (MEL-AuNPs)
This protocol is a generalized procedure based on green synthesis principles.
Materials:
-
Mannosylerythritol Lipid-A (this compound)
-
Tetrachloroauric (III) acid (HAuCl₄)
-
Deionized water
-
Glassware (cleaned with aqua regia)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in deionized water to a final concentration of 1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
-
Prepare HAuCl₄ Solution: Prepare a 1 mM aqueous solution of HAuCl₄.
-
Synthesis Reaction:
-
In a clean flask, add 10 mL of the 1 mM HAuCl₄ solution.
-
Heat the solution to boiling with constant stirring.
-
To the boiling solution, rapidly add 1 mL of the 1 mg/mL this compound solution.
-
Continue heating and stirring. A color change from pale yellow to ruby red indicates the formation of AuNPs. This change is typically observed within 10-15 minutes.
-
After the color change is stable, remove the solution from heat and continue stirring until it cools to room temperature.
-
-
Purification:
-
Centrifuge the synthesized AuNP solution at 15,000 rpm for 30 minutes to pellet the nanoparticles.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove any unreacted reagents.
-
-
Storage: Store the purified MEL-AuNPs at 4°C for future use.
Protocol 2: Characterization of this compound Stabilized Nanoparticles
1. UV-Visible Spectroscopy:
-
Purpose: To confirm the formation of nanoparticles and assess their stability.
-
Procedure:
-
Take 1 mL of the purified nanoparticle solution.
-
Record the UV-Vis absorption spectrum from 300 to 800 nm using a spectrophotometer.
-
For AuNPs, a characteristic surface plasmon resonance (SPR) peak should be observed around 520-540 nm. For AgNPs, the SPR peak is typically around 400-450 nm.
-
2. Transmission Electron Microscopy (TEM):
-
Purpose: To determine the size, shape, and morphology of the nanoparticles.
-
Procedure:
-
Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid.
-
Allow the grid to dry completely at room temperature.
-
Image the grid using a TEM instrument at an appropriate acceleration voltage.
-
3. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To measure the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles.
-
Procedure:
-
Dilute the nanoparticle solution in deionized water.
-
Analyze the sample using a DLS instrument to obtain the size distribution and polydispersity index (PDI).
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticle suspension. A highly negative or positive zeta potential indicates good colloidal stability.
-
Protocol 3: Drug Loading onto this compound Stabilized Nanoparticles
This is a general protocol for passive drug loading.
Materials:
-
Purified this compound stabilized nanoparticles
-
Drug of choice (e.g., a hydrophobic anticancer drug)
-
Appropriate solvent for the drug
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Drug Solution Preparation: Dissolve the drug in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Loading:
-
Add the drug solution dropwise to the this compound nanoparticle suspension while stirring.
-
Continue stirring for 24 hours at room temperature in the dark to allow for drug encapsulation.
-
-
Purification:
-
Dialyze the drug-loaded nanoparticle suspension against deionized water for 48 hours to remove the free, unloaded drug and organic solvent. Change the water periodically.
-
-
Quantification of Drug Loading:
-
Lyophilize a known volume of the drug-loaded nanoparticle solution.
-
Dissolve the lyophilized powder in a suitable solvent to break the nanoparticles and release the drug.
-
Quantify the amount of drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 4: In Vitro Drug Release Study
Procedure:
-
Preparation: Place a known amount of drug-loaded nanoparticle suspension into a dialysis bag.
-
Release Study:
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis: Quantify the amount of drug in the collected aliquots using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Protocol 5: Evaluation of Biological Activities
1. Cytotoxicity Assay (MTT Assay):
-
Purpose: To assess the in vitro cytotoxicity of the nanoparticles against cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound stabilized nanoparticles for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability and determine the IC50 value.
-
2. Antioxidant Activity (DPPH Assay):
-
Purpose: To evaluate the free radical scavenging activity of the nanoparticles.
-
Procedure:
-
Prepare different concentrations of the nanoparticle solution.
-
Add a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to each concentration.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
3. Antibacterial Activity (Broth Microdilution Method):
-
Purpose: To determine the minimum inhibitory concentration (MIC) of the nanoparticles against pathogenic bacteria.
-
Procedure:
-
Prepare serial dilutions of the nanoparticle suspension in a 96-well plate containing bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is the lowest concentration of nanoparticles that inhibits visible bacterial growth.
-
Conclusion
Mannosylerythritol Lipid-A is a versatile and promising biomolecule for the green synthesis and stabilization of nanoparticles. The protocols provided herein offer a foundation for researchers to explore the potential of this compound in developing novel nanomaterials for a wide range of biomedical applications. Further optimization of these protocols will be necessary depending on the specific nanoparticle and intended application.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of gold nanoparticles derived from mannosylerythritol lipid and evaluation of their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Antimicrobial Activities of Nanoparticles and Nanostructured Surfaces In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Determining the Hemolytic Activity of Melittin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melittin (B549807) (MEL), the principal polypeptide in bee venom, is a potent cytolytic agent with known antimicrobial and anticancer properties. However, its therapeutic application is often limited by its significant hemolytic activity. Understanding and quantifying the hemolytic potential of melittin and its analogues is crucial for developing safer and more effective drug candidates. These application notes provide a detailed protocol for assessing the hemolytic activity of melittin using a spectrophotometric assay based on the quantification of hemoglobin released from lysed erythrocytes.
Principle of the Assay
The hemolytic assay is based on the principle that the disruption of the erythrocyte (red blood cell) membrane leads to the release of hemoglobin into the surrounding medium. The amount of released hemoglobin can be quantified by measuring the absorbance of the supernatant at a specific wavelength (typically 540 nm) after incubation of erythrocytes with the test compound. The percentage of hemolysis is calculated relative to a positive control (100% hemolysis) and a negative control (0% hemolysis).
Data Presentation
The hemolytic activity of melittin is typically concentration-dependent. The following table summarizes representative quantitative data for the hemolytic activity of melittin against human erythrocytes. The HC50 value, the concentration of melittin that causes 50% hemolysis, is a key parameter for evaluating its hemolytic potential.
| Melittin Concentration (µg/mL) | Percent Hemolysis (%) |
| 0.061 | Low |
| 0.44 | ~50% (HC50)[1] |
| > 1 | 80-90%[1] |
| 0.0625 - 8 | Concentration-dependent increase[2] |
Note: The exact HC50 value can vary depending on the experimental conditions, such as the source of erythrocytes and buffer composition.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a hemolytic activity assay with melittin.
Materials and Reagents
-
Melittin (from bee venom, lyophilized powder)
-
Human whole blood (with anticoagulant, e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v solution in PBS for positive control)
-
96-well round-bottom microtiter plates
-
Microcentrifuge
-
Spectrophotometer (plate reader)
Experimental Workflow Diagram
Caption: Workflow for the hemolytic activity assay of melittin.
Step-by-Step Protocol
1. Preparation of Erythrocyte Suspension
a. Collect fresh human whole blood in a tube containing an anticoagulant. b. Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes. c. Carefully aspirate and discard the supernatant (plasma and buffy coat). d. Resuspend the erythrocyte pellet in 10 volumes of cold PBS (pH 7.4). e. Centrifuge at 1000 x g for 10 minutes at 4°C and discard the supernatant. f. Repeat the washing steps (d and e) two more times. g. After the final wash, resuspend the erythrocyte pellet in PBS to obtain a 2% (v/v) erythrocyte suspension.
2. Preparation of Melittin Solutions
a. Prepare a stock solution of melittin in PBS. b. Perform serial dilutions of the melittin stock solution in PBS to obtain the desired final concentrations for the assay.
3. Hemolytic Assay Procedure
a. In a 96-well round-bottom microtiter plate, add 100 µL of the 2% erythrocyte suspension to each well. b. Add 100 µL of the different melittin dilutions to the respective wells. c. Controls:
- Negative Control (0% Hemolysis): Add 100 µL of PBS to wells containing the erythrocyte suspension.
- Positive Control (100% Hemolysis): Add 100 µL of 1% Triton X-100 solution to wells containing the erythrocyte suspension. d. Gently mix the contents of the plate. e. Incubate the plate at 37°C for 1 hour. f. After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes and cell debris. g. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
4. Measurement and Calculation
a. Measure the absorbance of the supernatant at 540 nm using a microplate reader. b. Calculate the percentage of hemolysis using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Where:
- Abs_sample is the absorbance of the sample well (erythrocytes + melittin).
- Abs_negative_control is the absorbance of the negative control well (erythrocytes + PBS).
- Abs_positive_control is the absorbance of the positive control well (erythrocytes + Triton X-100).
Mechanism of Melittin-Induced Hemolysis
Melittin induces hemolysis through a multi-step process that involves its interaction with the erythrocyte membrane. This process is not a classical signaling pathway but rather a direct physical disruption of the cell membrane.
References
Application of Mannosylerythritol Lipid-A (MEL-A) in Bioremediation of Hydrocarbon Contaminants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylerythritol Lipids (MELs) are a class of glycolipid biosurfactants produced by various yeast and fungal species, most notably from the genera Pseudozyma and Ustilago. Among the different forms of MELs, MEL-A, which is di-acetylated, has demonstrated significant potential in the bioremediation of hydrocarbon contaminants. Its amphipathic nature allows it to reduce surface and interfacial tension, leading to the emulsification of hydrophobic compounds like petroleum hydrocarbons. This emulsification process increases the bioavailability of hydrocarbons to degrading microorganisms, thereby enhancing the overall efficiency of bioremediation. This document provides a detailed overview of the application of this compound in hydrocarbon bioremediation, including quantitative data on its effectiveness, detailed experimental protocols, and an exploration of the underlying mechanisms.
Data Presentation: Efficacy of this compound in Hydrocarbon Bioremediation
The effectiveness of this compound in enhancing the degradation of various hydrocarbon contaminants has been demonstrated in several studies. The following tables summarize the key quantitative findings.
| Hydrocarbon(s) | Microorganism(s) | This compound Source / Concentration | Incubation Time | Temperature | Degradation Enhancement | Reference(s) |
| n-Alkanes (C10-C24) | Pseudomonas putida | Pseudozyma sp. | Not Specified | Not Specified | ~46% improvement | [1] |
| n-Alkanes in Heating Oil | Pseudomonas aeruginosa | Not Specified | 20 days | Not Specified | Increased from 60% to 93% | [1] |
| Diesel | Aspergillus fumigatus | Not Specified (General Study) | 60 days | 30°C | Up to 65.8% for C11 | [2] |
| Crude Oil | Pseudomonas aeruginosa PG1 | Produced in situ | 5 weeks | 35°C | 81.8% of Total Petroleum Hydrocarbons (TPH) | [3] |
Note: Data on specific this compound concentrations and their direct correlation to degradation percentages are limited in publicly available literature. Many studies focus on the effects of crude biosurfactant mixtures or in situ production.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application of this compound in hydrocarbon bioremediation.
Protocol 1: Screening for this compound Production by Yeast Strains
Objective: To identify and confirm the production of MELs by yeast isolates.
Materials:
-
Yeast isolates (e.g., Pseudozyma antarctica, Ustilago maydis)
-
Potato Dextrose Agar (PDA) plates
-
Yeast extract Peptone Dextrose (YPD) broth
-
Mineral Salt Medium (MSM) supplemented with a carbon source (e.g., soybean oil, glucose)
-
Shaking incubator
-
Centrifuge
-
Thin Layer Chromatography (TLC) plates (Silica gel 60)
-
Developing solvent (e.g., chloroform:methanol:water, 65:15:2 v/v/v)
-
Anthrone-sulfuric acid reagent for visualization
Procedure:
-
Cultivation of Yeast: Inoculate a single colony of the yeast isolate from a fresh PDA plate into 50 mL of YPD broth. Incubate at 28°C with shaking at 150 rpm for 48 hours.
-
MEL Production: Inoculate 1% (v/v) of the seed culture into 100 mL of MSM containing 4% (w/v) soybean oil or other suitable carbon source. Incubate at 28°C with shaking at 200 rpm for 7-10 days.
-
Extraction of MELs: Centrifuge the culture broth at 8,000 x g for 20 minutes. The MELs are typically secreted into the medium and may form a dense layer at the bottom. Decant the supernatant and collect the crude MELs.
-
TLC Analysis: Dissolve a small amount of the crude MELs in ethanol. Spot the dissolved sample onto a TLC plate. Develop the plate using the chloroform:methanol:water solvent system.
-
Visualization: After the solvent front reaches the top of the plate, air dry the plate and spray it with anthrone-sulfuric acid reagent. Heat the plate at 110°C for 10 minutes. The appearance of dark brown spots indicates the presence of glycolipids, including MELs.
Protocol 2: Evaluation of this compound Enhanced Hydrocarbon Degradation in Liquid Culture
Objective: To quantify the enhancement of hydrocarbon degradation by the addition of this compound.
Materials:
-
Hydrocarbon-degrading bacterium (e.g., Pseudomonas putida)
-
Mineral Salt Medium (MSM)
-
Hydrocarbon of interest (e.g., crude oil, diesel, specific alkanes) at a known concentration (e.g., 1% v/v)
-
Purified this compound or a crude extract with a known MEL concentration
-
Sterile 250 mL Erlenmeyer flasks
-
Shaking incubator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
n-hexane (GC grade)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Inoculum: Grow the hydrocarbon-degrading bacteria in a suitable nutrient broth overnight at its optimal temperature. Harvest the cells by centrifugation, wash with sterile saline solution, and resuspend in MSM to a desired optical density (e.g., OD600 = 1.0).
-
Experimental Setup:
-
Control Flask: 100 mL MSM + 1% (v/v) hydrocarbon + 1 mL bacterial inoculum.
-
This compound Flask: 100 mL MSM + 1% (v/v) hydrocarbon + desired concentration of this compound + 1 mL bacterial inoculum.
-
Abiotic Control Flask: 100 mL MSM + 1% (v/v) hydrocarbon + this compound (no bacteria).
-
-
Incubation: Incubate all flasks at the optimal temperature and shaking speed for the degrading bacterium for a set period (e.g., 7, 14, 21 days).
-
Extraction of Residual Hydrocarbons: At each time point, sacrifice one flask from each group. Acidify the culture broth to pH 2.0 with HCl. Extract the residual hydrocarbons three times with an equal volume of n-hexane. Pool the hexane (B92381) extracts and dry over anhydrous sodium sulfate.
-
GC-MS Analysis: Concentrate the extract and analyze the residual hydrocarbon content using GC-MS. The degradation percentage can be calculated by comparing the peak areas of specific hydrocarbon components in the experimental flasks to the abiotic control.[4][5][6]
Protocol 3: Soil Bioremediation Experiment with this compound
Objective: To assess the effectiveness of this compound in the bioremediation of hydrocarbon-contaminated soil.
Materials:
-
Uncontaminated soil, sieved to remove large debris
-
Hydrocarbon contaminant (e.g., diesel fuel)
-
This compound solution of known concentration
-
A consortium of hydrocarbon-degrading microorganisms (optional, for bioaugmentation)
-
Microcosms (e.g., glass jars)
-
Nutrient solution (containing nitrogen and phosphorus sources)
-
Analytical balance
-
Soxhlet extraction apparatus or an accelerated solvent extractor
-
Dichloromethane (DCM) or other suitable solvent
-
Gas Chromatograph-Flame Ionization Detector (GC-FID) or GC-MS
Procedure:
-
Soil Contamination: In a well-ventilated area, thoroughly mix the sieved soil with the hydrocarbon contaminant to achieve a target concentration (e.g., 10,000 mg/kg). Allow the contaminated soil to age for a few days to allow volatile components to evaporate.
-
Experimental Setup (in microcosms):
-
Control: Contaminated soil + water.
-
Biostimulation: Contaminated soil + nutrient solution.
-
This compound Treatment: Contaminated soil + nutrient solution + this compound solution.
-
Bioaugmentation + this compound: Contaminated soil + nutrient solution + this compound solution + microbial consortium.
-
-
Incubation: Maintain the microcosms at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity) for a specified duration (e.g., 60-90 days). Periodically mix the soil to ensure aeration.
-
Sampling and Extraction: At regular intervals, collect soil samples from each microcosm. Air-dry the samples and extract the total petroleum hydrocarbons (TPH) using a suitable solvent like DCM via Soxhlet extraction.[7]
-
Analysis: Analyze the TPH concentration in the extracts using GC-FID or GC-MS. Calculate the percentage of TPH degradation over time for each treatment.[8]
Protocol 4: Toxicity Assessment of Bioremediated Samples
Objective: To evaluate the reduction in toxicity of hydrocarbon-contaminated samples after bioremediation with this compound.
Materials:
-
Bioremediated soil or water samples
-
Test organisms (e.g., earthworms - Eisenia fetida, lettuce seeds - Lactuca sativa)
-
Artificial soil (for soil toxicity tests)
-
Petri dishes or germination pouches
-
Incubator
Procedure (Example with Lettuce Seed Germination):
-
Prepare Soil Extracts: Prepare aqueous extracts of the soil samples from the different treatment groups (Control, this compound treated, etc.) by mixing soil and deionized water in a 1:4 ratio, shaking for 24 hours, and then centrifuging to collect the supernatant.
-
Germination Assay: Place a filter paper in each petri dish and moisten it with a specific volume of the soil extract. Place a set number of lettuce seeds (e.g., 20) on the filter paper.
-
Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 5 days.
-
Data Collection: After the incubation period, count the number of germinated seeds and measure the root and shoot length of the seedlings.
-
Analysis: Calculate the germination index and compare the results between the different treatment groups to assess the reduction in phytotoxicity. A significant increase in germination and growth in the this compound treated samples compared to the untreated control indicates successful detoxification.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways in hydrocarbon-degrading bacteria that are directly triggered by this compound have not been extensively elucidated, the primary mechanism of action is understood to be the enhancement of hydrocarbon bioavailability.
Mechanism of Action: this compound molecules possess a hydrophilic mannosylerythritol head and hydrophobic fatty acid tails. In an aqueous environment containing immiscible hydrocarbons, this compound partitions to the oil-water interface, reducing the interfacial tension. This leads to the formation of fine oil-in-water emulsions or micelles, which dramatically increases the surface area of the hydrocarbon droplets. This increased surface area facilitates greater access for hydrocarbon-degrading microorganisms to their substrate. The smaller, dispersed hydrocarbon droplets are more easily taken up by the microbial cells for subsequent metabolism.
The presence of biosurfactants can also alter the cell surface hydrophobicity of the degrading microorganisms, which may influence their adhesion to hydrocarbon droplets.
Caption: Mechanism of this compound in enhancing hydrocarbon bioremediation.
Experimental Workflow for Bioremediation Study
The logical flow of a typical bioremediation study involving this compound is outlined below.
Caption: General workflow for a this compound based bioremediation study.
Conclusion
Mannosylerythritol Lipid-A holds considerable promise as a bio-based and biodegradable agent for enhancing the bioremediation of hydrocarbon-contaminated environments. Its ability to increase the bioavailability of hydrophobic pollutants to degrading microorganisms has been demonstrated to significantly improve degradation rates. Further research is warranted to optimize its application in various environmental matrices and to gain a deeper understanding of its influence on the gene expression and metabolic pathways of hydrocarbon-degrading microbial communities. The protocols outlined in this document provide a framework for conducting such research and for evaluating the efficacy of this compound in real-world bioremediation scenarios.
References
- 1. Biosurfactant-mediated biodegradation of straight and methyl-branched alkanes by Pseudomonas aeruginosa ATCC 55925 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioremediation of Polycyclic Aromatic Hydrocarbon (PAHs): A Perspective [openbiotechnologyjournal.com]
- 3. Characterization of Biosurfactant Produced during Degradation of Hydrocarbons Using Crude Oil As Sole Source of Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iaeng.org [iaeng.org]
- 6. nepc.gov.au [nepc.gov.au]
- 7. mdpi.com [mdpi.com]
- 8. eeer.org [eeer.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing MEL-A Production in Pseudozyma Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of Mannosylerythritol Lipid-A (MEL-A) during Pseudozyma fermentation.
Frequently Asked Questions (FAQs)
Q1: What are Mannosylerythritol Lipids (MELs) and why is this compound of particular interest?
Mannosylerythritol Lipids (MELs) are glycolipid biosurfactants produced by yeasts of the genus Pseudozyma (now also classified under Moesziomyces). They consist of a mannose sugar and an erythritol (B158007) alcohol as the hydrophilic head, and fatty acids as the hydrophobic tail. There are four main types of MELs, designated as this compound, -B, -C, and -D, which differ in the degree of acetylation on the mannose ring. This compound is di-acetylated, MEL-B and MEL-C are mono-acetylated, and MEL-D is non-acetylated.[1]
This compound is of significant interest due to its potent surface-active properties and various biological activities, which make it a promising candidate for applications in cosmetics, pharmaceuticals, and bioremediation.
Q2: Which Pseudozyma species are the best producers of this compound?
Several Pseudozyma species are known to produce MELs, but not all of them produce this compound as the primary product. Research has shown that Pseudozyma parantarctica and Pseudozyma fusiformata are prominent producers of this compound.[2][3] In contrast, other species like Pseudozyma tsukubaensis mainly produce MEL-B.[2][3] Therefore, for maximizing this compound yield, selecting the right species and strain is a critical first step.
Q3: What are the key factors influencing the yield of this compound in Pseudozyma fermentation?
The yield of this compound is influenced by a combination of factors, including:
-
Strain Selection: As mentioned, choosing a high-producing strain of Pseudozyma parantarctica or Pseudozyma fusiformata is crucial.
-
Culture Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and vitamins, significantly impact MEL production.
-
Fermentation Conditions: Parameters such as pH, temperature, aeration (dissolved oxygen), and agitation speed must be carefully controlled and optimized.[1]
-
Fermentation Strategy: Fed-batch fermentation has been shown to be an effective strategy for achieving high MEL yields.[4][5]
Troubleshooting Guide
Problem 1: Low this compound Yield Despite Good Biomass Growth
Possible Cause 1: Suboptimal Carbon Source
Pseudozyma species can utilize a variety of carbon sources for growth and MEL production. While glucose is often used for initial biomass development, vegetable oils are typically required to induce high MEL yields.
Solution:
-
Two-Stage Carbon Source Strategy: Employ a two-stage fermentation strategy. Use a readily metabolizable sugar like glucose for the initial growth phase to achieve high cell density. Then, introduce a vegetable oil (e.g., soybean oil, rapeseed oil, or waste cooking oil) as the primary carbon source for the MEL production phase.[1]
-
Alternative Oils: Explore the use of cost-effective alternative oils like waste cooking oil, which has been shown to support high MEL yields.[1]
Possible Cause 2: Inappropriate Nitrogen Source or C:N Ratio
The concentration and type of nitrogen source, and consequently the carbon-to-nitrogen (C:N) ratio, are critical for triggering the switch from cell growth to secondary metabolite (MEL) production.
Solution:
-
Nitrogen Limitation: MEL production is often induced under nitrogen-limiting conditions.[4] After an initial growth phase with sufficient nitrogen, a shift to a nitrogen-limited environment can significantly enhance MEL synthesis.
-
Optimize Nitrogen Source: Experiment with different nitrogen sources, both organic (e.g., yeast extract, peptone) and inorganic (e.g., sodium nitrate, ammonium (B1175870) sulfate), to find the optimal one for your strain.
Problem 2: Inconsistent this compound Yields Between Batches
Possible Cause: Variability in Inoculum Preparation
The quality, age, and size of the inoculum can have a profound impact on the reproducibility of your fermentation results.
Solution:
-
Standardized Inoculum Protocol: Develop and adhere to a strict, standardized protocol for inoculum preparation. This includes consistent media composition, incubation time, temperature, and agitation speed for the seed culture.
-
Inoculum Age and Density: Harvest the seed culture at a consistent growth phase (e.g., late exponential phase) and inoculate the production fermenter with a standardized cell density.
Problem 3: Low Purity of Extracted this compound
Possible Cause: Co-extraction of Other Lipids
During the extraction process, other lipids from the fermentation broth, such as residual vegetable oil, can be co-extracted, leading to low purity of the final this compound product.
Solution:
-
Optimized Downstream Processing: Employ a multi-step purification process. After the initial solvent extraction, a secondary purification step using a different solvent system (e.g., methanol-cyclohexane) can help remove residual oils.[1]
-
Fed-Batch Feeding Strategy: In a fed-batch process, carefully controlling the feeding rate of the vegetable oil to match the consumption rate of the culture can minimize the amount of residual oil at the end of the fermentation.[5]
Quantitative Data Summary
Table 1: Comparison of MEL Yields from Different Pseudozyma Species and Fermentation Conditions
| Pseudozyma Species | Carbon Source | Fermentation Mode | MEL Yield (g/L) | Predominant MEL Type | Reference |
| P. parantarctica | Soybean Oil | Batch | 30 | This compound | [2] |
| P. fusiformata | Soybean Oil | Batch | Not specified | This compound | [2][3] |
| P. aphidis ZJUDM34 | Waste Cooking Oil | Batch (Optimized) | 61.50 | Not specified | [1] |
| P. aphidis ZJUDM34 | Soybean Oil | Batch (Non-optimized) | 10.25 | Not specified | [1] |
| P. antarctica T-34 | n-Alkanes | Batch | 140 | Not specified | |
| Moesziomyces aphidis | Rapeseed Oil | Fed-batch | 34.3 - 50.5 | Not specified | [5] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Pseudozyma Fermentation
-
Activation of Stock Culture: Aseptically transfer 1 mL of a cryopreserved Pseudozyma stock culture into a 250 mL Erlenmeyer flask containing 50 mL of YM medium (Yeast extract 3 g/L, Malt extract 3 g/L, Peptone 5 g/L, Glucose 10 g/L).
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 180 rpm for 36-48 hours, or until a dense culture is obtained.
-
Seed Culture: Transfer a suitable volume of the activated culture (e.g., 1-5%) into a larger flask containing the seed culture medium (e.g., NaNO₃ 3 g/L, KH₂PO₄ 0.3 g/L, MgSO₄·7H₂O 0.3 g/L, Yeast extract 1 g/L, and Glucose 40 g/L).
-
Incubation of Seed Culture: Incubate the seed culture at 28°C and 180 rpm for 48 hours. This culture is now ready to be used as the inoculum for the production fermenter.
Protocol 2: Fed-Batch Fermentation for this compound Production
-
Bioreactor Preparation: Prepare a suitable volume of the production medium (e.g., a defined mineral salt medium) in a sterilized bioreactor. The initial medium should contain a growth-limiting amount of the primary carbon source (e.g., glucose).
-
Inoculation: Inoculate the bioreactor with the prepared seed culture (e.g., 5-10% v/v).
-
Batch Growth Phase: Maintain the fermentation parameters at their optimal setpoints (e.g., Temperature: 28-30°C, pH: 5.5-6.5, Dissolved Oxygen: >20%). Monitor the consumption of the initial carbon source.
-
Fed-Batch Phase (Carbon Source Feeding): Once the initial carbon source is depleted (as indicated by, for example, a sharp increase in dissolved oxygen), initiate the feeding of the primary carbon source for MEL production (e.g., vegetable oil). The feeding can be done continuously or in pulses.
-
Fed-Batch Phase (Nutrient Feeding): A concentrated solution of other nutrients (e.g., nitrogen source, minerals) can also be fed to sustain the culture.
-
Monitoring: Throughout the fermentation, monitor key parameters such as pH, dissolved oxygen, biomass, and MEL concentration.
-
Harvesting: Once the MEL concentration reaches its peak and starts to decline, or when the carbon source is fully consumed, harvest the fermentation broth for downstream processing.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Take a known volume of the fermentation broth and centrifuge to separate the cells.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic phase and evaporate the solvent to obtain the crude MEL extract.
-
Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-215 nm).
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a purified this compound standard of known concentrations.
-
Run the prepared sample on the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low this compound yield.
Caption: Simplified biosynthetic pathway of this compound in Pseudozyma.
Caption: Experimental workflow for the optimization of this compound production.
References
- 1. Production and characterization of a new glycolipid, mannosylerythritol lipid, from waste cooking oil biotransformation by Pseudozyma aphidis ZJUDM34 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the genus Pseudozyma by the formation of glycolipid biosurfactants, mannosylerythritol lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Kinetic Modeling of a Fed-Batch Fermentation for Mannosylerythritol Lipids (MEL) Production With Moesziomyces aphidis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Purity in MEL-A Purification
Welcome to the technical support center for MEL-A purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common low purity issues encountered during the purification of the this compound protein. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity in this compound protein purification?
Low purity in protein purification can stem from several factors throughout the experimental workflow. The most common issues include:
-
Inefficient washing steps: Failure to remove non-specifically bound proteins from the chromatography resin.
-
Contamination with host cell proteins (HCPs): Proteins from the expression system co-eluting with the target protein.[1][2]
-
Presence of nucleic acids: DNA and RNA from the host cells can co-purify with the protein.
-
Protein aggregation: The target protein forming aggregates that can trap impurities.[3][4][5][6]
-
Protease activity: Degradation of the target protein, leading to multiple bands on a gel.
-
Non-optimal buffer conditions: Incorrect pH or salt concentrations can affect binding and elution specificity.
Q2: How can I detect protein aggregation during my purification?
Protein aggregation can be a significant issue affecting purity and biological activity.[3][4][5][6] You can detect aggregation using several methods:
-
Visual Inspection: High concentrations of aggregated protein can sometimes be seen as cloudiness or precipitate in the solution.[5]
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in a solution, revealing the presence of larger aggregates.
-
SDS-PAGE: In some cases, aggregates may appear as higher molecular weight bands that do not fully dissociate, even in the presence of SDS.
Q3: What is an acceptable level of purity for the this compound protein?
The required purity level depends on the downstream application. For therapeutic monoclonal antibodies, for instance, host cell protein (HCP) impurities may need to be reduced to less than 100 parts per million (ppm) and host cell DNA to less than 10 parts per billion (ppb).[1][2] For research applications, such as enzyme kinetics or structural studies, a purity of >95% as assessed by SDS-PAGE or SEC is often desired.
Troubleshooting Guides
Below are detailed troubleshooting guides for specific low purity scenarios you might encounter during this compound purification.
Scenario 1: High Levels of Host Cell Protein (HCP) Contamination
Problem: Your final eluted this compound sample shows multiple bands on an SDS-PAGE gel, indicating contamination with host cell proteins.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Washing | Optimize the wash steps during affinity chromatography. This can include increasing the wash buffer volume, the number of washes, or the duration of the wash.[7] Consider adding a low concentration of a mild detergent (e.g., 0.1-2% Tween 20 or Triton X-100) or increasing the salt concentration in the wash buffer to disrupt non-specific interactions.[2][7] |
| Non-Specific Binding to Resin | If using His-tag purification, increase the imidazole (B134444) concentration in your lysis and wash buffers (e.g., 20-40 mM) to reduce non-specific binding of HCPs to the Ni-NTA resin.[7] |
| Co-elution with this compound | Introduce an additional purification step orthogonal to affinity chromatography. Ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) are common and effective polishing steps.[8] |
| Protein-Protein Interactions | Some HCPs may bind directly to your this compound protein. Try to disrupt these interactions by modifying the buffer conditions, such as altering the pH or ionic strength.[2] |
Experimental Protocol: Optimizing Wash Steps in Affinity Chromatography
-
Prepare a range of wash buffers:
-
Buffer A (Control): Your standard wash buffer.
-
Buffer B (High Salt): Your standard wash buffer with an increased salt concentration (e.g., 500 mM NaCl).
-
Buffer C (Detergent): Your standard wash buffer with a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100). Note: Triton X-100 has a high absorbance at 280 nm.[7]
-
Buffer D (Competitive Eluent): For His-tagged proteins, your standard wash buffer with a low concentration of imidazole (e.g., 20-50 mM).[7]
-
-
Perform parallel purifications: Divide your cleared lysate into equal aliquots.
-
Bind this compound: Load each aliquot onto a separate, equilibrated affinity column.
-
Wash: Wash each column with 10-20 column volumes of its respective test buffer (A, B, C, or D).
-
Elute: Elute the this compound protein using your standard elution buffer.
-
Analyze: Run all eluted fractions on an SDS-PAGE gel to compare the purity and identify the most effective wash condition.
Scenario 2: this compound Protein is Aggregating
Problem: The purified this compound protein appears cloudy, precipitates over time, or shows a high molecular weight peak in size-exclusion chromatography.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Protein Concentration | Aggregation is often concentration-dependent.[4] Try to work with lower protein concentrations during purification and storage. If a high concentration is necessary for downstream applications, perform a concentration step just before use.[5] |
| Sub-optimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability.[3][5] Perform a buffer screen to identify the optimal pH and salt concentration for this compound stability. Proteins are often least soluble at their isoelectric point (pI), so ensure the buffer pH is sufficiently different from the pI of this compound.[5] |
| Temperature Instability | Proteins can be sensitive to temperature. While 4°C is a common storage temperature, some proteins are more stable at room temperature or when flash-frozen and stored at -80°C.[5] If freezing, consider adding a cryoprotectant like glycerol (B35011) (e.g., 10-20%).[5] |
| Presence of Disulfide Bonds | Incorrect disulfide bond formation can lead to aggregation. Consider adding a reducing agent like DTT or TCEP to your buffers if this compound is not expected to have disulfide bonds. |
| Hydrophobic Interactions | Exposed hydrophobic patches on the protein surface can lead to aggregation.[9] Certain additives, such as arginine or mild detergents, can sometimes help to mask these patches and improve solubility. |
Experimental Protocol: Buffer Optimization Screen for this compound Stability
-
Purify a small batch of this compound: Obtain a reasonably pure sample of this compound in a standard buffer (e.g., PBS or Tris-HCl).
-
Prepare a buffer matrix: Create a 96-well plate with a range of buffers varying in pH and salt concentration. For example, you could test pH values from 6.0 to 8.5 and NaCl concentrations from 50 mM to 500 mM.
-
Buffer Exchange: Aliquot the purified this compound into each well of the buffer matrix. This can be done using small-scale dialysis or buffer exchange columns.
-
Incubate and Monitor: Incubate the plate under different conditions (e.g., 4°C, room temperature) for a set period (e.g., 24-48 hours).
-
Assess Aggregation: Measure the turbidity of each well using a plate reader at a wavelength like 340 nm or 600 nm. A higher reading indicates more aggregation.
-
Identify Optimal Conditions: The buffer condition that results in the lowest turbidity is likely the most stabilizing for this compound.
Visualizing Workflows and Logic
Troubleshooting Workflow for Low Purity
The following diagram illustrates a logical workflow for troubleshooting low purity issues in this compound purification.
A logical workflow for diagnosing and resolving low purity issues.
Signaling Pathway of a Generic Affinity Purification Process
This diagram outlines the key stages in a typical affinity purification process. Problems at any of these stages can lead to low purity.
Key stages of a standard affinity purification workflow.
References
- 1. Development of robust antibody purification by optimizing protein-A chromatography in combination with precipitation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein aggregation and protein instability govern familial amyotrophic lateral sclerosis patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protein aggregation: A detrimental symptom or an adaptation mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. med.unc.edu [med.unc.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing MEL-A Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Melanoma-associated antigen A (MEL-A) proteins in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, or Melanoma-associated antigen A, refers to a family of proteins (also known as MAGE-A) that are typically expressed in male germ cells and the placenta, but are aberrantly re-activated in various cancers.[1][2][3][4] This makes them promising targets for cancer immunotherapy and drug development.[4] However, like many recombinant proteins, this compound proteins can be difficult to express in a soluble form, often leading to the formation of insoluble aggregates known as inclusion bodies.[5][6] Achieving sufficient solubility in aqueous buffers is crucial for their purification, structural studies, and functional assays.
Q2: What are the initial steps I should take if my this compound protein is insoluble?
A2: If you are encountering insolubility with your this compound protein, it is recommended to start with small-scale expression and solubility tests to systematically assess different conditions.[7][8] Key parameters to vary include expression temperature, inducer concentration, and cell lysis conditions.[6][8] Often, lowering the expression temperature (e.g., 16-25°C) and reducing the inducer concentration can slow down protein synthesis, allowing for proper folding and increasing the proportion of soluble protein.[6][8][9]
Q3: How does the buffer composition affect this compound solubility?
A3: The composition of your buffer is a critical factor in maintaining protein solubility. Key parameters to consider are:
-
pH: Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[10][11] Adjusting the buffer pH to be at least one unit away from the pI of your this compound protein can increase its net charge and promote solubility.[10]
-
Ionic Strength: The salt concentration in your buffer can significantly impact solubility. At low concentrations, salts can increase solubility ("salting in"), while at very high concentrations they can cause precipitation ("salting out").[12] It's important to determine the optimal salt concentration for your specific this compound protein.
-
Additives: Various small molecules can be included in the buffer to enhance solubility. These are discussed in more detail in the troubleshooting section.
Troubleshooting Guides
Issue: this compound protein is found predominantly in the insoluble fraction after cell lysis.
This is a common issue when expressing recombinant proteins. The following strategies can be employed to increase the yield of soluble this compound.
1. Optimization of Expression Conditions
Lowering the rate of protein synthesis can often improve the chances of correct folding and thus increase solubility.
-
Temperature: Reducing the culture temperature after induction (e.g., to 18°C, 25°C, or 30°C) is a widely used method to enhance the solubility of recombinant proteins.[9]
-
Inducer Concentration: Titrating the concentration of the inducing agent (e.g., IPTG) to a lower level can slow down the expression rate.[6]
-
Choice of Expression Strain and Vector: Using different E. coli expression strains, some of which are engineered to facilitate protein folding, can be beneficial. Additionally, the choice of fusion tag can influence solubility; for instance, tags like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) are known to improve the solubility of their fusion partners.[9]
2. Buffer Optimization and Use of Additives
A systematic screening of buffer components can identify conditions that favor the solubility of this compound.[13][14][15]
-
pH and Salt Screening: As a first step, screen a range of pH values (e.g., 6.0 to 9.0) and salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to identify the optimal baseline buffer.
-
Solubility-Enhancing Additives: Certain chemical additives can stabilize proteins and prevent aggregation.[10] Consider adding the following to your lysis and purification buffers:
-
Amino Acids: L-arginine and L-glutamate (typically at 50-500 mM) are known to suppress protein aggregation and increase solubility.[11]
-
Sugars and Polyols: Glycerol (5-20% v/v), sorbitol, and trehalose (B1683222) can act as stabilizing agents.[13][15]
-
Reducing Agents: For this compound proteins containing cysteine residues, adding reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[10][12]
-
Quantitative Data on Additive Effects
The following table summarizes the potential impact of various additives on protein solubility, based on general observations in the literature. The actual effectiveness will be protein-specific.
| Additive | Typical Concentration | Potential Fold Increase in Solubility | Notes |
| L-Arginine | 50 - 500 mM | 2 to 10-fold | Helps to suppress aggregation.[16] |
| Glycerol | 5 - 20% (v/v) | 1.5 to 5-fold | Acts as a protein stabilizer.[13][15] |
| NaCl/KCl | 150 - 500 mM | Variable | Optimizing ionic strength is crucial.[12] |
| Non-ionic Detergents | 0.1 - 1.0% (v/v) | 2 to >10-fold | Useful for proteins with hydrophobic patches. |
| β-Cyclodextrin | 1 - 10 mM | 2 to 10-fold | Can encapsulate hydrophobic side chains.[17] |
3. Use of Detergents and Cyclodextrins
For this compound proteins with exposed hydrophobic regions, detergents or cyclodextrins can be effective in improving solubility.
-
Detergents: These amphipathic molecules can shield hydrophobic surfaces and prevent aggregation. It is advisable to screen a panel of detergents, including non-ionic (e.g., Triton X-100, Tween 20) and zwitterionic (e.g., CHAPS) options.[18][19][20]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior.[17] They can form inclusion complexes with hydrophobic amino acid side chains on the protein surface, thereby increasing the overall solubility of the protein.[21][22] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[17][23][24]
Experimental Protocols
Protocol 1: Small-Scale Screening of Buffer Additives for this compound Solubility
This protocol outlines a method for rapidly screening the effect of different additives on the solubility of this compound from a cell lysate.
Materials:
-
Cell pellet from a small-scale expression of this compound.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Stock solutions of additives (e.g., 1 M L-Arginine, 50% Glycerol, 10% Triton X-100).
-
Microcentrifuge tubes.
-
Spectrophotometer or SDS-PAGE equipment.
Procedure:
-
Resuspend the cell pellet in a known volume of Lysis Buffer.
-
Aliquot the cell suspension into multiple microcentrifuge tubes.
-
Add a different additive from your stock solutions to each tube to the desired final concentration. Include a "no additive" control.
-
Lyse the cells in each tube using your standard method (e.g., sonication).
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in the same volume of Lysis Buffer.
-
Analyze the amount of this compound in the soluble and insoluble fractions for each condition. This can be done qualitatively by SDS-PAGE or quantitatively by measuring the protein concentration (if this compound is the predominant protein).
-
Compare the results to identify the additive(s) that yield the highest amount of soluble this compound.
Visualizations
Caption: Workflow for optimizing this compound solubility.
Caption: Logical relationships in solubility enhancement.
References
- 1. A comprehensive guide to the MAGE family of ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2021023658A1 - Antigen binding proteins specifically binding mage-a - Google Patents [patents.google.com]
- 4. The Melanoma-Associated Antigen Family A (MAGE-A): A Promising Target for Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.unc.edu [med.unc.edu]
- 8. Small scale expression and purification tests – Protein Expression and Purification Core Facility [embl.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. How to Increase Soluble Protein Expression - BiologicsCorp [biologicscorp.com]
- 12. goldbio.com [goldbio.com]
- 13. Optimization of buffer solutions for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arxiv.org [arxiv.org]
- 20. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US5728804A - Use of cyclodextrins for protein renaturation - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. scite.ai [scite.ai]
Technical Support Center: Optimizing Fermentation for Enhanced MEL-A Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation of Ustilago maydis for the production of Mannosylerythritol Lipid-A (MEL-A).
Frequently Asked Questions (FAQs)
Q1: What are the key fermentation parameters influencing this compound production?
A1: The primary factors influencing this compound production by Ustilago maydis include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[1][2] Optimization of these parameters is crucial for maximizing yield and productivity.
Q2: Which carbon sources are most effective for this compound production?
A2: While Ustilago maydis can utilize a variety of carbon sources, hydrophilic carbon sources like glucose, fructose, and sucrose (B13894) have been successfully used for this compound production.[3][4] Traditionally, vegetable oils have been used and can lead to high titers, but they can complicate downstream processing.[4] The choice of carbon source can also influence the fatty acid composition of the resulting MELs.
Q3: How does the carbon-to-nitrogen (C/N) ratio impact this compound yield?
A3: The C/N ratio is a critical factor. A high C/N ratio, achieved by increasing the glucose concentration and decreasing the sodium nitrate (B79036) concentration, has been shown to increase this compound production.[3] MEL biosynthesis is typically induced under nitrogen limitation.[3][5] Therefore, a strategy involving an initial growth phase with sufficient nitrogen followed by a production phase with nitrogen limitation and excess carbon is often employed.[3]
Q4: What is the optimal pH and temperature for this compound fermentation?
A4: For Ustilago maydis, a controlled pH is important for this compound production. While the optimal pH can vary, studies have investigated ranges from 2.6 to 6.0.[3] One study indicated that a pH of 4.0 was effective.[3] The optimal temperature for cultivation is generally around 30°C.[3][6]
Q5: How can I control foaming during fermentation?
A5: Foaming is a common issue in fermentation and can be caused by high aeration and agitation rates, as well as the composition of the medium.[6] Control strategies include:
-
Mechanical methods: Using foam breakers or impellers designed to reduce foam generation.
-
Chemical methods: Adding antifoaming agents. However, it's crucial to select an antifoam that does not inhibit microbial growth or interfere with downstream processing.
-
Process optimization: Gradually increasing aeration and agitation rates as the fermentation progresses can help minimize foam formation in the early stages.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Suboptimal C/N ratio. | Increase the carbon source concentration and/or decrease the nitrogen source concentration to induce nitrogen limitation.[3] |
| Inadequate nitrogen starvation. | Ensure that the nitrogen source is depleted before the carbon source. A fed-batch strategy can be employed to add more carbon source after nitrogen depletion.[3] | |
| Non-optimal pH. | Monitor and control the pH of the fermentation broth. For U. maydis, a pH around 4.0 has been shown to be effective for this compound production.[3] | |
| Suboptimal temperature. | Maintain the fermentation temperature at the optimal level for U. maydis, which is typically around 30°C.[3] | |
| Undesired MEL Homolog Distribution (e.g., low proportion of this compound) | Genetic characteristics of the strain. | The distribution of MEL homologs (A, B, C, D) is influenced by the expression of the acetyltransferase gene, mat1.[7] Strain engineering can be used to modulate the expression of this gene to favor the production of the di-acetylated this compound. |
| Carbon source. | The type of carbon source can influence the acylation pattern of the MELs. Experiment with different carbon sources to see their effect on the homolog distribution. | |
| Filamentous Growth of Ustilago maydis | Stress conditions such as low pH, nitrogen deficiency, or the presence of hydrophobic lipids.[6] | Deletion of the fuz7 gene can help stabilize the yeast-like morphology and prevent issues with high viscosity and cell adherence.[6][8] |
| Inconsistent Fermentation Performance | Inoculum quality. | Ensure a healthy and consistent inoculum by using a standardized seed culture preparation protocol. |
| Variability in media components. | Use high-quality, consistent sources for all media components. |
Data Presentation
Table 1: Effect of Carbon Source on this compound Production in Fed-Batch Fermentation
| Carbon Source | Maximum this compound Concentration (g/L) |
| Glucose | 0.87[3] |
| Fructose | 0.81[3] |
| Sucrose | 0.83[3] |
Table 2: Effect of C/N Ratio on Biomass and this compound Production
| C/N Ratio (g glucose/g NaNO₃) | Biomass Production | This compound Production |
| 13.33 | High | Low |
| 83.33 | Lower | Increased |
| 166.67 | Lower | Increased |
| Source: Adapted from a study on Ustilago maydis DSM 4500.[3] |
Table 3: Influence of Nitrogen Source on Lipid Accumulation in Ustilago maydis
| Nitrogen Source | Total Lipid Concentration (mg/mL) |
| Nitrate (MM+N) | 0.19 |
| Urea (MM+U) | 0.047 |
| No Nitrogen (MM-N) | 0.381 |
| YPD | 0.26 |
| Source: A study on the effect of different nitrogen sources on lipid accumulation.[9] |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Ustilago maydis
-
Inoculation: Inoculate a stock culture of Ustilago maydis into a 250 mL baffled shake flask containing 50 mL of synthetic seed medium.
-
Seed Medium Composition:
-
Glucose: 40 g/L
-
NaNO₃: 3 g/L
-
MgSO₄: 0.3 g/L
-
KH₂PO₄: 0.3 g/L
-
Yeast Extract: 1 g/L
-
-
Sterilization: Autoclave the shake flasks and medium at 121°C for 15 minutes before inoculation.
-
Incubation: Incubate the seed culture on a rotary shaker at 150 rpm and 30°C for 3 days. The initial pH of the medium should be adjusted to 6.0.[3]
Protocol 2: Fed-Batch Fermentation for Enhanced this compound Production
-
Initial Batch Culture: Start with a batch fermentation using the seed culture to inoculate the main bioreactor. The initial medium should contain a limiting amount of nitrogen to allow for initial biomass growth.
-
Nitrogen Starvation: Monitor the nitrogen concentration in the medium. This compound production is induced under nitrogen limitation.[3]
-
Fed-Batch Strategy: Once the nitrogen source is depleted, initiate a fed-batch strategy by adding a concentrated solution of a hydrophilic carbon source (e.g., glucose). This provides the necessary carbon for this compound biosynthesis during the production phase. A maximum this compound concentration of 0.87 g/L has been achieved using this strategy with glucose.[3][4]
-
pH and Temperature Control: Maintain the pH at the desired setpoint (e.g., 4.0) using a suitable buffer system (e.g., citrate-phosphate buffer) and the temperature at 30°C throughout the fermentation.[3]
-
Micronutrient Supplementation: The addition of micronutrients, such as MnSO₄, has been shown to increase this compound production by up to 24.1%.[3][4]
Mandatory Visualization
This compound Biosynthetic Pathway in Ustilago maydis
Caption: Biosynthetic pathway of this compound in Ustilago maydis.
Experimental Workflow for Fed-Batch Fermentation
Caption: Workflow for enhanced this compound production using a fed-batch strategy.
Logical Relationship of Fermentation Parameters
Caption: Key parameters influencing this compound fermentation outcomes.
References
- 1. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 2. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fed-batch production of mannosylerythritol lipids by Ustilago maydis DSM 4500 from hydrophilic carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Analysis of Biosurfactant Production in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Engineering Ustilago maydis for production of tailor-made mannosylerythritol lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Ustilago maydis for Itaconic Acid Production at Maximal Theoretical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrogen Source Affects Glycolipid Production and Lipid Accumulation in the Phytopathogen Fungus Ustilago maydis [scirp.org]
Technical Support Center: Scaling Up MEL-A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common challenges encountered during the scale-up of Mannosylerythritol Lipid-A (MEL-A) production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smoother transition from laboratory to industrial scale.
Troubleshooting Guides
Upstream Processing (Fermentation)
| Problem/Question | Possible Causes | Recommended Solutions |
| Why is my this compound yield significantly lower in the bioreactor compared to the shake flask? | Inadequate Aeration and Agitation: Oxygen is critical for the growth of Ustilago maydis and this compound production. Insufficient mixing can lead to poor oxygen distribution and localized nutrient depletion.[1][2] Shear Stress: High agitation speeds can cause cell damage, leading to reduced productivity. Foaming: Excessive foam can lead to loss of culture volume and contamination.[3][4] pH Fluctuation: The pH of the medium can significantly impact enzyme activity and nutrient uptake. | Optimize Agitation and Aeration: Start with a lower agitation speed and gradually increase it. Monitor the dissolved oxygen (DO) levels and adjust the aeration rate to maintain a consistent DO, typically above 30%.[2] Implement Foam Control: Use a foam sensor to automatically add a sterile antifoaming agent, such as a polyether-based defoamer, as needed.[3][5] Mechanical foam breakers can also be employed.[4] Maintain pH Control: Use an automated pH control system to add sterile acid or base to maintain the pH within the optimal range for U. maydis (typically around 6.0-6.5 for growth and can be shifted for production). |
| The fermentation is producing excessive foam, what should I do? | High Protein Content in Media: Complex nitrogen sources like yeast extract can contribute to foaming.[3] Vigorous Agitation and Aeration: High gas flow rates and stirring speeds increase the liquid-gas interface, promoting foam formation.[4] Cell Lysis: Release of intracellular proteins and other molecules can stabilize foam. | Use a Defined Medium: If possible, switch to a defined medium with a known composition to reduce foam-stabilizing proteins. Optimize Agitation and Aeration: Find a balance that ensures adequate oxygen transfer without excessive foaming. Antifoam Addition: As mentioned above, use an automated system for controlled addition of an appropriate antifoam agent.[3] |
| My Ustilago maydis culture is growing slowly or not at all in the bioreactor. | Inoculum Quality: A small or unhealthy inoculum will result in a long lag phase. Sub-optimal Media Composition: Incorrect C/N ratio or lack of essential micronutrients can limit growth. Incorrect Temperature: U. maydis has an optimal temperature range for growth. | Ensure a Healthy Inoculum: Use a fresh, actively growing seed culture for inoculation. Optimize Media: Ensure the medium has the appropriate C/N ratio and is supplemented with necessary trace elements like MnSO4.[6][7] Maintain Optimal Temperature: Keep the bioreactor temperature at the optimal level for U. maydis growth, typically around 30°C. |
Downstream Processing (Purification)
| Problem/Question | Possible Causes | Recommended Solutions |
| I'm having trouble separating the organic and aqueous layers during liquid-liquid extraction. | Emulsion Formation: High concentrations of biomass and other surface-active compounds can lead to stable emulsions.[8] Similar Densities of Solvents: If the densities of the organic and aqueous phases are too close, separation will be slow. | Break the Emulsion: Try adding a small amount of salt to the aqueous phase to increase its polarity and density. Gentle centrifugation can also help break the emulsion. Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel to minimize emulsion formation.[8] Choose an Appropriate Solvent: Select a solvent with a significantly different density from the aqueous phase. |
| The purity of my this compound after silica (B1680970) gel chromatography is low. | Co-elution of Impurities: Structurally similar byproducts, such as other MEL variants or cellobiose (B7769950) lipids, may co-elute with this compound. Column Overloading: Applying too much crude extract to the column will result in poor separation. Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating this compound from impurities. | Optimize the Gradient: Use a step or gradient elution with a carefully selected solvent system to improve the resolution between this compound and impurities. Determine Column Capacity: Perform small-scale experiments to determine the loading capacity of your silica gel for your crude extract. TLC Analysis: Use Thin Layer Chromatography (TLC) to quickly screen different solvent systems to find the one that provides the best separation. |
| I'm experiencing significant product loss during purification. | Multiple Extraction Steps: Each liquid-liquid extraction step can lead to some product loss. Adsorption to Glassware/Equipment: this compound, being a surfactant, can adsorb to surfaces. Degradation: Exposure to harsh pH or high temperatures can degrade the product. | Minimize Extraction Steps: Optimize the extraction protocol to achieve the desired purity in the fewest steps possible. Use Appropriate Materials: Use glassware and equipment that have been properly cleaned and, if necessary, silanized to reduce adsorption. Maintain Mild Conditions: Perform purification steps at room temperature and avoid extreme pH values whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound I can expect when scaling up?
A1: this compound yield is highly dependent on the strain, substrate, and fermentation conditions. When using hydrophilic carbon sources like glucose in a fed-batch process, yields in a bioreactor can be around 0.87 g/L.[6][7] Production from vegetable oils can result in much higher titers, but this often comes with significant downstream processing challenges.
Q2: What are the key parameters to keep constant when scaling up from a shake flask to a bioreactor?
A2: While it's difficult to replicate shake flask conditions exactly in a bioreactor, key parameters to consider for consistent scale-up include maintaining a constant volumetric oxygen transfer coefficient (kLa), impeller tip speed, and mixing time.[1][2] It is also crucial to have precise control over pH and temperature in the bioreactor.
Q3: How can I reduce the cost of this compound production at a larger scale?
A3: A major cost driver is the carbon source. Using industrial waste streams or crude glycerol (B35011) instead of refined vegetable oils or glucose can significantly reduce substrate costs. Additionally, optimizing the fed-batch strategy to maximize yield and streamlining the purification process to reduce solvent use and processing time will lower overall production costs.
Q4: What are the main regulatory considerations when scaling up this compound production for pharmaceutical or cosmetic applications?
A4: For these applications, production must adhere to Good Manufacturing Practices (GMP). This involves stringent documentation of all production steps, validation of equipment and processes, and rigorous quality control of raw materials and the final product.
Q5: Can I use the same purification method at a large scale as I do in the lab?
A5: While the principles remain the same, the practicalities of large-scale purification often require modifications. For example, large volumes of flammable solvents for liquid-liquid extraction can pose safety hazards and disposal challenges. Large-scale chromatography can be expensive due to the cost of the stationary phase. Therefore, it is often necessary to explore alternative or optimized purification strategies, such as tangential flow filtration or more cost-effective chromatographic resins, for industrial-scale production.
Data Presentation
Table 1: Comparison of this compound Production Yields with Different Carbon Sources and Scales
| Scale | Carbon Source | Titer (g/L) | Purity | Reference |
| Shake Flask | Glucose | ~0.4 | High | Estimated from[6] |
| 5L Bioreactor | Glucose (Fed-batch) | 0.87 | High | [6] |
| Shake Flask | Vegetable Oil | >10 | Low | |
| Pilot Scale Bioreactor | Vegetable Oil | >50 | Low |
Note: "High" purity generally refers to processes using hydrophilic substrates that simplify downstream processing, while "Low" purity indicates the presence of significant amounts of residual oils and byproducts requiring extensive purification.
Experimental Protocols
Fed-Batch Fermentation Protocol for this compound Production with Ustilago maydis
This protocol is a general guideline and should be optimized for your specific strain and equipment.
a. Inoculum Preparation:
-
Inoculate a single colony of Ustilago maydis into 50 mL of YEPS medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L sucrose) in a 250 mL shake flask.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture is in the exponential growth phase.
b. Bioreactor Setup and Batch Phase:
-
Prepare the batch medium in a 5L bioreactor. A typical medium contains: 40 g/L glucose, 3 g/L NaNO₃, 0.3 g/L MgSO₄·7H₂O, 0.3 g/L KH₂PO₄, and 1 g/L yeast extract.
-
Sterilize the bioreactor and medium.
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of 0.1.
-
Set the initial fermentation parameters:
-
Temperature: 30°C
-
pH: 6.0 (controlled with 2M HCl and 2M NaOH)
-
Agitation: 300 rpm
-
Aeration: 1 vvm (volume of air per volume of liquid per minute)
-
c. Fed-Batch Phase:
-
After the initial glucose is depleted (typically after 24-48 hours, monitored by glucose sensing or off-gas analysis), initiate the feeding of a concentrated glucose solution (e.g., 500 g/L).
-
Maintain a low glucose concentration in the bioreactor (e.g., < 5 g/L) by controlling the feed rate.
-
Continue the fermentation for another 72-96 hours, or until this compound production ceases.
This compound Purification from Fermentation Broth
a. Biomass Removal:
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the cells.
-
Collect the supernatant, which contains the extracellular this compound.
b. Liquid-Liquid Extraction:
-
Acidify the supernatant to pH 2.0 with concentrated HCl.
-
Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate (B1210297).
-
Gently invert the funnel multiple times to mix the phases, venting frequently to release pressure.
-
Allow the layers to separate. The top organic layer contains the this compound.
-
Drain the lower aqueous layer and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate to maximize recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
c. Silica Gel Chromatography:
-
Prepare a silica gel column with a suitable diameter and length for the amount of crude extract.
-
Equilibrate the column with a non-polar solvent, such as hexane.
-
Dissolve the crude this compound extract in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol (B129727). Start with 100% chloroform and gradually increase the methanol concentration (e.g., 98:2, 95:5, 90:10 v/v).
-
Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Analytical HPLC-ELSD Method for this compound Quantification
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
b. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with a higher water concentration (e.g., 30% acetonitrile) and ramp up to a higher acetonitrile concentration (e.g., 90% acetonitrile) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
-
c. Sample Preparation and Analysis:
-
Prepare a standard curve of pure this compound at known concentrations.
-
Dissolve the samples (from fermentation broth or purification fractions) in the initial mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Quantify the this compound in the samples by comparing the peak areas to the standard curve.
Visualizations
Caption: Simplified biosynthesis pathway of this compound in Ustilago maydis.
Caption: Experimental workflow for this compound production and purification.
References
- 1. depuemechanical.com [depuemechanical.com]
- 2. Problems Common to Manufacturing and How to Solve Them - e-Learning of Production Scheduling [lib.asprova.com]
- 3. insights.tetakawi.com [insights.tetakawi.com]
- 4. Engineering Ustilago maydis for production of tailor-made mannosylerythritol lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scorpiusbiologics.com [scorpiusbiologics.com]
- 7. 5 reasons to move from shake flasks to a bioreactor | INFORS HT [infors-ht.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Preventing Degradation of MEL-A During Long-Term Storage
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of MEL-A (Melanoma Antigen Recognized by T-cells 1) during long-term storage. Adherence to these protocols and troubleshooting guides will help ensure the structural integrity and biological activity of this compound for experimental use.
Troubleshooting Guides
Problem: Decreased this compound Activity or Immunogenicity Post-Storage
If you observe a reduction in the biological activity or immunogenicity of your this compound samples after storage, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Protein Denaturation & Aggregation | Optimize your storage buffer by incorporating cryoprotectants such as glycerol (B35011) or sucrose (B13894). For long-term preservation, store aliquots at ultra-low temperatures, specifically -80°C or in liquid nitrogen. To prevent damage from repeated freeze-thaw cycles, it is crucial to aliquot the protein into single-use volumes before the initial freezing. |
| Proteolytic Degradation | To counteract enzymatic degradation, add a broad-spectrum protease inhibitor cocktail to the storage buffer. It is also advisable to perform purification and subsequent handling steps at low temperatures to minimize protease activity. |
| Oxidation | For short-term storage, the inclusion of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) can prevent the oxidation of sensitive amino acid residues. If extended storage is required, consider implementing oxygen-free storage conditions where feasible. |
| Suboptimal pH | The pH of the storage buffer is critical for protein stability. Conduct a buffer screening experiment, such as a thermal shift assay, to determine the optimal pH for this compound. Ensure the storage buffer is maintained within this identified pH range. |
| Adsorption to Storage Vessel | To minimize protein loss, especially with dilute solutions (<1 mg/mL), use low-protein-binding microcentrifuge tubes. The addition of a carrier protein, such as Bovine Serum Albumin (BSA), can also help prevent adsorption to the tube surface. |
Problem: Visible Precipitate in this compound Sample After Thawing
The appearance of a visible precipitate upon thawing is a common indicator of protein instability.
| Possible Cause | Recommended Solution |
| Protein Aggregation | To minimize aggregation upon thawing, warm samples rapidly in a 37°C water bath. After thawing, centrifuge the sample to pellet any aggregates before use. If aggregation persists, re-evaluate the concentration of the cryoprotectant in your storage buffer. |
| Buffer Component Precipitation | Confirm that all components of your storage buffer remain soluble at the intended storage temperature. Notably, phosphate (B84403) buffers should be avoided for freezing applications as they have a tendency to precipitate at low temperatures, which can cause a significant drop in pH and lead to protein denaturation. |
| High Protein Concentration | Storing this compound at an excessively high concentration can promote aggregation. The optimal concentration to prevent this should be determined empirically for your specific preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of purified this compound?
For optimal long-term stability, purified this compound should be stored at -80°C or in liquid nitrogen (-196°C). For short-term storage, ranging from a few days to a couple of weeks, 4°C may be adequate, but it is essential to validate the stability under these conditions. It is generally advised to avoid long-term storage at -20°C, as this temperature can facilitate the formation of large ice crystals, which can be detrimental to protein structure.
Q2: How can I mitigate the damaging effects of repeated freeze-thaw cycles?
The most effective strategy is to aliquot the purified this compound into single-use volumes prior to the initial freezing. This practice ensures that the bulk of the protein is not subjected to the stresses of multiple freeze-thaw cycles, which are known to cause denaturation and aggregation.
Q3: What constitutes an optimal storage buffer for this compound?
The ideal storage buffer is highly dependent on the specific protein. A buffer screening approach, utilizing methods like a thermal shift assay (Differential Scanning Fluorimetry), is highly recommended to identify the optimal pH and ionic strength for this compound stability. As a starting point, buffers such as HEPES or Tris-HCl are often suitable. The pH of the buffer should ideally be close to the isoelectric point of this compound to minimize charge-charge repulsion and enhance stability.
Q4: Are there any essential additives for the this compound storage buffer?
Yes, the inclusion of certain additives can significantly improve the long-term stability of this compound:
-
Cryoprotectants: Agents like glycerol (at a final concentration of 10-50% v/v) or sucrose help to prevent the formation of damaging ice crystals during the freezing process.
-
Protease Inhibitors: The addition of a commercially available protease inhibitor cocktail is crucial to prevent degradation by any contaminating proteases.
-
Reducing Agents: For short-term storage, including DTT or BME at concentrations of 1-5 mM can help maintain the reduced state of cysteine residues, preventing oxidation.
Q5: What methods can I use to verify the integrity of my stored this compound samples?
To ensure the quality of your stored this compound, the following analytical techniques are recommended:
-
SDS-PAGE: This technique separates proteins by size and can be used to visualize degradation products, which appear as bands of lower molecular weight.
-
Western Blot: For more specific detection, a Western blot using an anti-MEL-A antibody can confirm the identity of the protein and any potential fragments.
-
Functional Assays: The biological activity of this compound can be confirmed using relevant functional assays, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a T-cell activation assay.
-
Dynamic Light Scattering (DLS): This method is useful for detecting the presence of protein aggregates in the solution.
Data Presentation
Table 1: General Comparison of Protein Storage Conditions
| Storage Condition | Typical Shelf Life | Prevention of Microbial Growth | Susceptibility to Freeze-Thaw Damage | Key Considerations |
| 4°C | Days to Weeks | Requires sterile conditions or the addition of antibacterial agents. | Not applicable | Convenient for immediate use, but there is a higher risk of proteolytic degradation and microbial contamination. |
| -20°C | Months to a Year | Generally not required. | High; avoid repeated cycles. | Can lead to the formation of large ice crystals that may damage the protein. |
| -80°C | Years | Not required. | High; avoid repeated cycles. | The preferred method for long-term storage as it significantly minimizes enzymatic and chemical degradation. |
| Liquid Nitrogen (-196°C) | Years | Not required. | High; avoid repeated cycles. | Considered the gold standard for the long-term preservation of biological samples. |
| Lyophilized (Freeze-Dried) | Years | Not required. | Not applicable | Offers excellent stability but requires a reconstitution step, and the lyophilization process itself can sometimes damage sensitive proteins. |
Table 2: Common Cryoprotectants and Their Recommended Concentrations
| Cryoprotectant | Recommended Final Concentration | Primary Mechanism of Action |
| Glycerol | 10 - 50% (v/v) | Prevents the formation of damaging ice crystals and stabilizes the protein's native structure. |
| Sucrose | 0.25 - 1 M | Undergoes vitrification at low temperatures, creating a glassy matrix that protects the protein. |
| Dimethyl Sulfoxide (DMSO) | 5 - 10% (v/v) | Primarily used for the cryopreservation of cells but can also offer cryoprotection to proteins. |
Experimental Protocols
Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry) for Buffer Optimization
This protocol outlines a method to screen for optimal buffer conditions that enhance the thermal stability of this compound.
Materials:
-
Purified this compound protein
-
SYPRO Orange fluorescent dye (5000x stock)
-
96-well qPCR plates
-
Real-time PCR instrument capable of performing melt curve analysis
-
A selection of buffers with varying pH values and salt concentrations
Methodology:
-
Prepare a master mix containing the purified this compound protein and SYPRO Orange dye in a baseline buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The final protein concentration should be in the range of 2-5 µM, and the final dye concentration should be 5x.
-
Dispense 20 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 2 µL of each of the different buffer conditions to be tested into individual wells.
-
Seal the plate securely and centrifuge briefly to ensure thorough mixing of the contents.
-
Place the plate into the real-time PCR instrument.
-
Program the instrument to perform a melt curve analysis, typically by ramping the temperature from 25°C to 95°C at a rate of 1°C per minute.
-
Monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
The melting temperature (Tm) is defined as the temperature at which 50% of the protein is unfolded. This corresponds to the peak of the first derivative of the melting curve. A higher Tm indicates greater thermal stability of the protein in that specific buffer condition.
Protocol 2: SDS-PAGE and Western Blot for Assessing this compound Integrity
This protocol is designed to detect degradation products in stored this compound samples.
Materials:
-
Stored this compound samples
-
Laemmli sample buffer (containing SDS and a reducing agent)
-
Precast or hand-cast SDS-PAGE gels
-
Electrophoresis and protein transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for HRP
Methodology:
-
Thaw the stored this compound aliquots on ice.
-
Mix a defined amount of protein with Laemmli sample buffer and heat the mixture at 95°C for 5 minutes to denature the protein.
-
Load the denatured samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-MEL-A antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate to the membrane and visualize the resulting protein bands using a suitable imaging system. The presence of bands at molecular weights lower than that of intact this compound is indicative of degradation.
Mandatory Visualization
Caption: Key degradation pathways affecting this compound during long-term storage.
Caption: A logical workflow for troubleshooting degraded this compound samples.
Caption: The Ubiquitin-Proteasome Pathway, a major route for protein degradation.
How to resolve MEL-A interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve interference in biochemical assays, with a specific focus on potential interference from compounds like Mannosylerythritol Lipid-A (MEL-A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound, or Mannosylerythritol Lipid-A, is a glycolipid biosurfactant produced by certain fungi.[1] As a surface-active agent, it can interact with proteins, lipids, and other molecules in your assay, potentially leading to inaccurate results.[2] This interference can manifest as false positives, false negatives, or a general decrease in assay sensitivity and reproducibility.
Q2: What are the common mechanisms of assay interference?
A2: Assay interference can occur through various mechanisms, including:
-
Non-specific binding: The interfering substance may bind to assay components like antibodies, enzymes, or substrates.
-
Alteration of enzyme activity: The substance might directly inhibit or, in some cases, enhance the activity of an enzyme central to the assay.
-
Changes in reaction kinetics: Interference can alter the rate of a chemical reaction being measured.[3]
-
Physical interference: Substances can cause turbidity or light scattering, affecting spectrophotometric or colorimetric readouts.[3][4]
-
Reactivity with assay reagents: Some compounds can chemically react with assay reagents, leading to signal generation or quenching.[5]
Q3: My assay is showing unexpected results. How do I know if I have an interference problem?
A3: Suspect interference if you observe:
-
A sudden shift in assay performance or quality control data.
-
Discrepancies between results from different assay formats or dilutions.
-
Results that are inconsistent with other experimental data or clinical observations.[6]
-
High variability between replicate samples.
A simple way to start investigating is to test for interference by spiking a known concentration of the suspected interfering substance into your control samples.
Troubleshooting Guide: this compound and Other Surfactant Interference
This guide provides a systematic approach to identifying and mitigating interference from this compound and other surfactant-like compounds in your biochemical assays.
Step 1: Identification of Interference
The first step is to confirm that an interfering substance is indeed the cause of your assay issues.
Experimental Protocol: Spike and Recovery Experiment
-
Prepare a stock solution of the suspected interfering substance (e.g., this compound) in a suitable solvent.
-
Select a set of known positive and negative control samples for your assay.
-
Spike the control samples with varying concentrations of the this compound stock solution. Also, prepare a set of unspiked controls.
-
Run the assay with both the spiked and unspiked samples.
-
Analyze the results. A significant difference in the signal between the spiked and unspiked samples indicates interference.
Data Presentation: Example Spike and Recovery Data
| Sample | Expected Value | This compound Concentration | Observed Value | % Recovery |
| Negative Control | 0 | 0 µg/mL | 0.05 | N/A |
| Negative Control | 0 | 10 µg/mL | 0.50 | False Positive |
| Positive Control | 100 | 0 µg/mL | 98.5 | 98.5% |
| Positive Control | 100 | 10 µg/mL | 65.2 | 65.2% |
Step 2: Mitigation Strategies
Once interference is confirmed, several strategies can be employed to mitigate its effects.
1. Sample Dilution
Diluting the sample can often reduce the concentration of the interfering substance to a level where it no longer affects the assay.
Experimental Protocol: Serial Dilution
-
Perform a serial dilution of your sample.
-
Run the diluted samples in your assay.
-
Plot the results against the dilution factor. A linear relationship suggests that the interference has been overcome.
2. Modification of Assay Buffer
Altering the composition of the assay buffer can help to reduce non-specific binding and other interference effects.
Potential Modifications:
-
Adjusting pH: Can alter the charge of the interfering substance or assay components, reducing interaction.[7]
-
Increasing Ionic Strength: Adding salts like NaCl can disrupt non-specific electrostatic interactions.
-
Adding Blocking Agents: Proteins like Bovine Serum Albumin (BSA) or detergents like Tween-20 can block non-specific binding sites.
Experimental Protocol: Buffer Optimization
-
Prepare several variations of your standard assay buffer with different pH values, salt concentrations, and blocking agents.
-
Test the performance of your assay with spiked samples in each of the modified buffers.
-
Select the buffer composition that provides the best recovery and assay performance.
3. Alternative Assay Formats
If the interference is specific to a particular assay format, switching to a different method may resolve the issue. For example, if you are using an ELISA, you might consider a bead-based assay or a different detection method.
4. Removal of the Interfering Substance
In some cases, it may be possible to remove the interfering substance from the sample before running the assay.
Potential Removal Techniques:
-
Solid-phase extraction: Using a cartridge that selectively binds the interfering substance.
-
Immunodepletion: Using an antibody to capture and remove the interfering molecule.[8][9]
-
Centrifugation: For lipemic samples, high-speed centrifugation can separate out lipids.[4]
Visualizing Workflows and Concepts
Troubleshooting Workflow for Assay Interference
A logical workflow for troubleshooting assay interference.
General Mechanism of Surfactant Interference
Potential mechanisms of this compound interference in biochemical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosurfactant this compound dramatically increases gene transfection via membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gammopathy interference in clinical chemistry assays: mechanisms, detection and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iacld.com [iacld.com]
- 7. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing MEL-A Critical Micelle Concentration
Welcome to the technical support center for Mannosylerythritol Lipid-A (MEL-A). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the typical Critical Micelle Concentration (CMC) of this compound?
A1: The CMC of this compound is the concentration at which individual this compound molecules (monomers) begin to self-assemble into micelles. This value is not fixed and can be influenced by several experimental factors. However, in aqueous solutions at room temperature, the CMC of this compound is generally in the micromolar (µM) range. For instance, some studies have reported CMC values for this compound to be around 4 µM.[1]
Q2: What are the key factors that influence the CMC of this compound?
A2: The CMC of this compound can be significantly affected by the following factors:
-
Temperature: For many non-ionic surfactants like this compound, the CMC generally decreases as the temperature increases, up to a certain point. This is because increased thermal energy can disrupt the hydration shell around the hydrophilic head of the surfactant, favoring micellization.[2]
-
pH: The pH of the solution can influence the charge of the headgroup of the surfactant, which in turn affects the electrostatic interactions between monomers and can alter the CMC.[2]
-
Ionic Strength (Salt Concentration): The presence of electrolytes in the solution can reduce the repulsion between the hydrophilic headgroups of ionic surfactants, which typically leads to a lower CMC. While this compound is a non-ionic surfactant, high salt concentrations can still have a minor effect on its CMC.[2]
-
Purity of this compound: Impurities in the this compound sample can affect the CMC. It is crucial to use a well-characterized and pure sample for reproducible results.
-
Solvent Composition: The type of solvent and the presence of any co-solvents can alter the solubility of this compound and thus impact its CMC.
Q3: Why is determining the optimal CMC of this compound important for my experiments?
A3: Optimizing the CMC is crucial for several reasons in research and drug development:
-
Drug Encapsulation and Delivery: Micelles are often used to encapsulate hydrophobic drugs, increasing their solubility and stability in aqueous environments. Operating above the CMC ensures the presence of micelles for effective drug loading.
-
Controlling Drug Release: The stability of the micelles, which is related to the CMC, can influence the release kinetics of the encapsulated drug.[3][4]
-
Biocompatibility and Toxicity: The concentration of free surfactant monomers, which is related to the CMC, can sometimes be associated with cytotoxicity. Understanding the CMC helps in designing formulations with optimal efficacy and minimal toxicity.
-
Reproducibility: Ensuring that you are consistently working above the CMC is vital for the reproducibility of your experiments, especially in formulation development.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible CMC values for this compound.
| Possible Cause | Troubleshooting Step |
| Impure this compound Sample | 1. Verify the purity of your this compound sample using techniques like HPLC or mass spectrometry.2. If purity is a concern, consider purifying the sample or obtaining it from a different, reputable supplier. |
| Inaccurate Concentration Determination | 1. Double-check the calibration of your balance and the accuracy of your stock solution preparation.2. Use a precise method for preparing serial dilutions. |
| Fluctuations in Experimental Conditions | 1. Ensure that the temperature of your experiment is tightly controlled and consistent across all measurements.2. Prepare all solutions in the same batch of buffer to maintain consistent pH and ionic strength. |
| Contamination of Glassware or Equipment | 1. Thoroughly clean all glassware and equipment with appropriate detergents and rinse extensively with high-purity water.2. Consider using disposable, sterile labware where possible. |
Issue 2: Precipitation or aggregation of this compound in solution.
| Possible Cause | Troubleshooting Step |
| Poor Solubility at the Desired Concentration | 1. Gently warm the solution while stirring to aid dissolution. Avoid excessive heat which could degrade the this compound.2. Prepare a more concentrated stock solution in a small amount of a suitable organic co-solvent (e.g., ethanol) and then dilute it into your aqueous buffer. Ensure the final concentration of the co-solvent is low and does not interfere with your experiment. |
| Incorrect pH or Ionic Strength | 1. Measure the pH of your this compound solution and adjust if necessary. The stability of this compound can be pH-dependent.[2]2. If using a high salt concentration, try reducing it to see if solubility improves. |
| Presence of Divalent Cations | 1. If your buffer contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), they may interact with this compound and cause precipitation. Consider using a buffer with a chelating agent like EDTA or switching to a buffer without these ions. |
Issue 3: Difficulty in determining a clear CMC inflection point.
| Possible Cause | Troubleshooting Step |
| Insufficient Data Points Around the CMC | 1. Prepare a series of dilutions with smaller concentration increments in the expected CMC range to obtain a higher resolution plot. |
| Low Sensitivity of the Chosen Method | 1. If using a method like surface tension, ensure your instrument is properly calibrated and sensitive enough for the expected change.2. Consider using a more sensitive technique like fluorescence spectroscopy with a probe like pyrene (B120774), which is well-suited for low CMC values. |
| Polydispersity of Micelles | 1. The transition at the CMC may not be a sharp point but rather a narrow range of concentrations. This is a natural property of some surfactant systems. Report the CMC as a range if a single point cannot be accurately determined. |
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of this compound Under Different Conditions
| Temperature (°C) | pH | Buffer System | CMC (µM) | Reference |
| 25 | 7.4 | Phosphate Buffered Saline (PBS) | ~4 | [1] |
| 25 | 7.0 | Ultrapure Water | Value to be determined experimentally | |
| 37 | 7.4 | Cell Culture Medium (e.g., DMEM) | Value to be determined experimentally | |
| 25 | 5.0 | Acetate Buffer | Value to be determined experimentally |
Note: The CMC of this compound is highly dependent on the specific experimental conditions. The values in this table are illustrative and should be determined experimentally for your specific system.
Experimental Protocols
Protocol 1: Determination of this compound CMC by Fluorescence Spectroscopy using Pyrene
This method relies on the change in the fluorescence emission spectrum of the hydrophobic probe pyrene as it partitions from the polar aqueous environment into the nonpolar core of the this compound micelles.
Materials:
-
This compound
-
Pyrene
-
High-purity water or desired buffer
-
Spectrofluorometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of pyrene: Dissolve pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to a concentration of approximately 1 mM.
-
Prepare a stock solution of this compound: Accurately weigh and dissolve this compound in high-purity water or your chosen buffer to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a series of this compound dilutions: Create a range of this compound concentrations in volumetric flasks, ensuring the final concentration range spans the expected CMC.
-
Add pyrene to each dilution: To each this compound dilution, add a small aliquot of the pyrene stock solution so that the final pyrene concentration is in the micromolar range (e.g., 1 µM). The final concentration of the organic solvent from the pyrene stock should be kept very low (e.g., <0.1% v/v) to avoid affecting the CMC.
-
Equilibrate the samples: Allow the samples to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Measure fluorescence spectra: Using a spectrofluorometer, excite the samples at a wavelength of around 334 nm and record the emission spectra from 350 nm to 500 nm.[5]
-
Analyze the data:
-
From each spectrum, determine the intensity of the first (I₁) and third (I₃) vibronic peaks of the pyrene monomer emission (typically around 373 nm and 384 nm, respectively).
-
Calculate the ratio of the intensities (I₁/I₃).
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.[6]
-
Protocol 2: Determination of this compound CMC by Surface Tension Measurement
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[7]
Materials:
-
This compound
-
High-purity water or desired buffer
-
Tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring)
-
Beakers and magnetic stirrer
Procedure:
-
Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.
-
Prepare a stock solution of this compound: Prepare a concentrated stock solution of this compound in the desired solvent.
-
Prepare a series of dilutions: Create a range of this compound concentrations spanning the expected CMC.
-
Measure the surface tension:
-
Start with the pure solvent (water or buffer) and measure its surface tension.
-
Sequentially measure the surface tension of each this compound dilution, starting from the lowest concentration.
-
Ensure the system equilibrates at each concentration before taking a reading. Gentle stirring may be required.
-
-
Analyze the data:
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will typically show two linear regions. The CMC is the concentration at the intersection of the two lines.
-
Protocol 3: Determination of this compound CMC by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with micelle formation or dissociation, providing a complete thermodynamic profile of the process.[8][9]
Materials:
-
This compound
-
High-purity water or desired buffer
-
Isothermal Titration Calorimeter
-
Syringes and sample cells for the ITC instrument
Procedure:
-
Prepare solutions:
-
Prepare a solution of this compound in the desired buffer at a concentration well above the expected CMC (e.g., 10-20 times the CMC). This will be the "injectant" solution.
-
Fill the sample cell with the same buffer. This will be the "titrand."
-
Ensure both solutions are thoroughly degassed to prevent air bubbles.
-
-
Set up the ITC instrument:
-
Set the experimental temperature and allow the instrument to equilibrate.
-
Load the injectant solution into the syringe and the titrand into the sample cell.
-
-
Perform the titration:
-
Inject small aliquots of the this compound solution into the buffer-filled sample cell at regular intervals.
-
The instrument will measure the heat change associated with each injection.
-
-
Analyze the data:
-
The raw data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the total concentration of this compound in the cell.
-
The resulting isotherm will show a transition around the CMC. The CMC can be determined from the inflection point of this curve.
-
Mandatory Visualizations
Caption: Workflow for optimizing drug encapsulation in this compound micelles.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to improve micelle stability for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mannosylerythritol Lipid-A (MEL-A) Production for Cost-Effectiveness
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and optimize the production of Mannosylerythritol Lipid-A (MEL-A), focusing on strategies to reduce production costs.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound production, offering potential causes and solutions in a user-friendly question-and-answer format.
Section 1: Fermentation Issues
Question 1: My this compound yield is consistently low despite good cell growth. What are the likely causes and how can I improve it?
Answer:
Low this compound yield with robust biomass is a common challenge. The primary metabolism (cell growth) is functioning well, but the secondary metabolism (this compound production) is lagging. Here are the key areas to investigate:
-
Suboptimal Fermentation Parameters: Even minor deviations from optimal conditions can significantly impact secondary metabolite production.
-
Solution: Meticulously monitor and control key parameters such as pH, temperature, dissolved oxygen (DO), and agitation speed. Ensure these are maintained within the optimal range for your specific production strain. For instance, for many Moesziomyces species, a temperature of 25-30°C and a pH of 4.0-6.0 are often optimal.
-
-
Nutrient Limitation: The composition of your fermentation medium is critical. While the primary growth phase may have sufficient nutrients, the switch to this compound production might be hampered by the depletion of specific precursors or essential nutrients.
-
Solution: Analyze the composition of your production medium. Consider a fed-batch strategy to supply a concentrated feed of the carbon source (e.g., vegetable oil) and nitrogen source during the production phase.[1][2] This prevents substrate inhibition and ensures a sustained supply for this compound biosynthesis.
-
-
Inadequate Induction of Biosynthesis Pathway: The genetic pathways for this compound production may not be fully activated.
-
Strain Integrity: The production strain may have lost its high-yield characteristics over successive subcultures.
-
Solution: Always use a fresh culture from a cryopreserved stock for inoculum preparation. Regularly perform quality control checks on your strain to ensure its productivity.
-
Question 2: I'm observing a significant amount of foam in my bioreactor. How can I control it without negatively impacting my this compound yield?
Answer:
Foaming is a frequent issue in biosurfactant fermentation due to the nature of the product.
-
Mechanical Foam Control:
-
Solution: Utilize the bioreactor's mechanical foam breaker. Optimize the rotation speed to disrupt foam without causing excessive shear stress on the cells.
-
-
Chemical Antifoaming Agents:
-
Solution: If mechanical means are insufficient, use a chemical antifoaming agent. However, be cautious as some antifoams can interfere with downstream processing and may affect product quality. It is crucial to select an antifoam that is effective at a low concentration and does not emulsify with the product. Conduct small-scale trials to determine the optimal concentration.
-
-
Process Parameter Optimization:
-
Solution: High agitation and aeration rates can exacerbate foaming. Try to find a balance that ensures sufficient oxygen supply and mixing without excessive foam generation.
-
Question 3: The fermentation process seems to stall, or there is a sudden drop in cell viability during the production phase. What could be the problem?
Answer:
A sudden crash in the culture is a critical issue that needs immediate attention.
-
Product Toxicity: High concentrations of this compound or its byproducts can become toxic to the producing microorganisms.
-
Solution: Implement in situ product removal techniques. Foam fractionation is a promising method for continuously removing this compound from the fermentation broth, which can alleviate product inhibition and improve overall yield.[4]
-
-
Contamination: Contamination by bacteria or bacteriophages can lead to a rapid decline in the culture.
-
Solution: Strict aseptic techniques are paramount. Ensure all media, equipment, and inoculum are sterile. If contamination is suspected, immediately terminate the fermentation to prevent further loss of resources. Plate a sample of the broth on a nutrient agar (B569324) plate to check for bacterial contamination.
-
-
Accumulation of Toxic Byproducts: The metabolism of certain substrates can lead to the accumulation of inhibitory byproducts.
-
Solution: Analyze the fermentation broth for potential inhibitory compounds. If a specific byproduct is identified, consider metabolic engineering of the strain to reduce its formation or switch to an alternative substrate.
-
Section 2: Downstream Processing Issues
Question 4: The recovery of this compound during solvent extraction is low, and I'm getting a lot of emulsions. How can I improve the extraction efficiency?
Answer:
Emulsion formation is a common problem during the extraction of amphiphilic molecules like this compound.
-
Solvent Selection: The choice of solvent is critical.
-
Solution: Ethyl acetate (B1210297) is a commonly used and effective solvent for this compound extraction. Other solvents like butanol or a chloroform (B151607)/methanol mixture can also be used. The optimal solvent may vary depending on the specific this compound congeners being produced.
-
-
pH Adjustment: The pH of the fermentation broth can influence the charge of this compound and its solubility.
-
Solution: Before extraction, adjust the pH of the broth. Acidifying the broth can sometimes help to break emulsions and improve the partitioning of this compound into the organic phase.
-
-
Centrifugation:
-
Solution: After mixing the broth with the solvent, a high-speed centrifugation step can help to break the emulsion and achieve a clear separation of the aqueous and organic phases.
-
Question 5: My final this compound product is not pure enough. What are the best strategies for purification?
Answer:
Achieving high purity is essential, especially for pharmaceutical applications.
-
Chromatography:
-
Solution: Silica gel column chromatography is a standard method for purifying this compound. A step-gradient elution with solvents of increasing polarity (e.g., chloroform followed by methanol) can effectively separate this compound from other lipids and impurities.
-
-
Membrane Filtration:
-
Solution: Nanofiltration has emerged as a cost-effective and efficient method for this compound purification. It can be used to separate this compound from smaller molecules like free fatty acids.[5]
-
Quantitative Data on this compound Production Strategies
The following tables summarize quantitative data from various studies to facilitate the comparison of different production strategies.
Table 1: Comparison of this compound Production from Different Carbon Sources
| Carbon Source | Producing Microorganism | Fermentation Mode | This compound Titer (g/L) | Yield (g/g substrate) | Reference |
| Soybean Oil | Moesziomyces antarcticus | Batch | 18.1 | - | Faria et al. (2023) |
| Waste Frying Oil | Moesziomyces antarcticus | Co-substrate | Similar to Soybean Oil | - | Faria et al. (2023) |
| D-Glucose | Moesziomyces antarcticus | Batch | 7.3 | - | Faria et al. (2023) |
| D-Glucose + Soybean Oil | Moesziomyces antarcticus | Co-substrate | 20.1 | - | Faria et al. (2023) |
| Rapeseed Oil | Moesziomyces aphidis | Fed-batch | 34.3 - 50.5 | 0.45 | Beck et al. (2022)[6] |
| Soybean Oil | Candida sp. SY16 | Fed-batch | 165 | 0.92 | Rau et al. (2005a)[1] |
Table 2: Comparison of Batch vs. Fed-Batch Fermentation for this compound Production
| Fermentation Mode | Producing Microorganism | This compound Titer (g/L) | Volumetric Productivity (g/L/h) | Reference |
| Batch | Moesziomyces aphidis | ~10-15 | 0.1 | Beck et al. (2022)[6] |
| Fed-batch | Moesziomyces aphidis | 34.3 - 50.5 | 0.4 | Beck et al. (2022)[6] |
| Fed-batch | Candida sp. SY16 | 165 | 0.58 | Rau et al. (2005a)[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments aimed at reducing the cost of this compound production.
Protocol 1: this compound Production using Waste Cooking Oil
Objective: To produce this compound using a low-cost, renewable substrate.
Materials:
-
Moesziomyces antarcticus or other suitable this compound producing strain
-
Waste cooking oil (WCO), pre-treated
-
Basal salt medium (e.g., containing NaNO₃, KH₂PO₄, MgSO₄·7H₂O, and trace elements)
-
Shake flasks or bioreactor
-
Autoclave, incubator shaker, centrifuge
Procedure:
-
Pre-treatment of Waste Cooking Oil:
-
Filter the WCO to remove solid food particles.
-
Heat the oil to remove residual water.
-
Neutralize the free fatty acids (FFAs) by adding a calculated amount of NaOH. This is crucial to avoid soap formation during fermentation.
-
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating the this compound producing strain into a suitable growth medium (e.g., YM broth) and incubating for 48-72 hours at 28°C with shaking.
-
-
Fermentation:
-
Prepare the basal salt medium and sterilize it by autoclaving.
-
Add the pre-treated WCO to the sterilized medium to the desired concentration (e.g., 5-10% v/v).
-
Inoculate the production medium with the seed culture (e.g., 5-10% v/v).
-
Incubate the culture in a shake flask or bioreactor at 28°C with agitation for 7-10 days.
-
-
Monitoring:
-
Periodically take samples to monitor cell growth (OD measurement) and this compound production (e.g., by TLC or HPLC).
-
-
Harvesting and Extraction:
-
After the fermentation is complete, centrifuge the broth to separate the cells.
-
Extract the this compound from the supernatant using ethyl acetate.
-
Evaporate the solvent to obtain the crude this compound.
-
Protocol 2: Fed-Batch Fermentation for High-Titer this compound Production
Objective: To achieve high cell density and high this compound titer through a fed-batch strategy.
Materials:
-
Moesziomyces aphidis or a similar high-producing strain
-
Growth medium (e.g., containing glucose and a nitrogen source)
-
Feeding medium (a concentrated solution of the carbon source, e.g., vegetable oil)
-
Bioreactor with feeding capabilities
-
Online monitoring probes (pH, DO)
Procedure:
-
Batch Phase (Growth Phase):
-
Start the fermentation in a batch mode with a defined growth medium containing a readily metabolizable carbon source like glucose.
-
Maintain optimal conditions for cell growth (e.g., pH 5.5, 30°C, high aeration and agitation).
-
Monitor the glucose concentration and cell density.
-
-
Fed-Batch Phase (Production Phase):
-
Once the initial glucose is nearly depleted and the culture has reached a high cell density, initiate the feeding of the primary carbon source for this compound production (e.g., rapeseed oil).
-
The feeding rate should be carefully controlled to avoid substrate inhibition and to match the metabolic capacity of the cells. An exponential feeding strategy can be employed to maintain a constant specific growth rate.
-
Continue the fermentation for an extended period (e.g., 150-200 hours), maintaining the optimal conditions for this compound production.
-
-
Monitoring and Control:
-
Continuously monitor and control pH and DO. The pH will naturally decrease during the production phase and may need to be controlled by the addition of a base (e.g., NaOH).
-
-
Harvesting and Downstream Processing:
-
Follow the standard procedures for harvesting and extracting this compound as described in Protocol 1.
-
Visualizations
This compound Biosynthesis Pathway in Ustilago maydis
Caption: Biosynthetic pathway of this compound in Ustilago maydis.
Experimental Workflow for Cost-Effective this compound Production
Caption: A streamlined workflow for reducing this compound production costs.
References
- 1. Optimization and Kinetic Modeling of a Fed-Batch Fermentation for Mannosylerythritol Lipids (MEL) Production With Moesziomyces aphidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Kinetic Modeling of a Fed-Batch Fermentation for Mannosylerythritol Lipids (MEL) Production With Moesziomyces aphidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization and Kinetic Modeling of a Fed-Batch Fermentation for Mannosylerythritol Lipids (MEL) Production With Moesziomyces aphidis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Overcome Scaling Challenges in Manufacturing [clevr.com]
- 6. Biosurfactants: A review of different strategies for economical production, their applications and recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MEL-A Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during MEL-A based experiments. The following information is designed to help you identify and resolve inconsistencies in your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound cells are growing slowly and have poor viability. What are the possible causes and solutions?
A1: Slow growth and low viability in this compound cell cultures can stem from several factors, ranging from culture conditions to contamination.[]
Troubleshooting Steps:
-
Check Culture Conditions: MEL cells, a murine erythroleukemia cell line, are typically grown in suspension. Ensure you are using the recommended growth medium, which is often RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum (HI-FBS) and 1% penicillin-streptomycin. Verify that the incubator is maintaining a stable environment of 37°C with 5% CO2.[2]
-
Optimize Seeding Density: Maintain cell density between 1x10^5 and 1x10^6 cells/mL for optimal growth. Overgrowth or excessive dilution can both negatively impact cell health.
-
Assess for Contamination: Microbial contamination (bacteria, yeast, fungi) can deplete nutrients and produce toxic byproducts, leading to poor cell growth.[][3][4] Visually inspect the culture for turbidity or color changes in the medium. Mycoplasma contamination is not visible by standard microscopy but can significantly alter cell behavior; therefore, routine testing is recommended.[][3]
-
Evaluate Reagent Quality: Ensure all media, sera, and supplements are of high quality and not expired.[] Variations in serum batches can also lead to inconsistent results.
-
Proper Thawing of Cryopreserved Cells: Improper thawing can severely impact cell viability. Thaw vials rapidly in a 37°C water bath, and dilute the cells in fresh, pre-warmed medium to remove cryoprotectant agents like DMSO.[5]
Q2: I'm observing inconsistent protein expression levels in my Western Blots for this compound cell lysates. How can I troubleshoot this?
A2: Inconsistent Western Blot results are a common issue and can be attributed to problems at multiple stages of the protocol, from sample preparation to antibody incubation and signal detection.[6][7][8]
Troubleshooting Steps:
-
Ensure Consistent Sample Preparation:
-
Cell Lysis: Use a consistent lysis buffer and protocol for all samples. Ensure complete cell lysis to release all proteins.
-
Protein Quantification: Accurately determine the protein concentration of each lysate using a reliable method like the Bradford or BCA assay to ensure equal loading.[7]
-
-
Optimize Electrophoresis and Transfer:
-
"Smiling" Bands: This can be caused by uneven heating. Running the gel at a lower voltage or on ice can help.[6][7]
-
Inefficient Transfer: Confirm that the transfer sandwich is assembled correctly without air bubbles.[6][7] For large proteins, consider a wet transfer method with a longer transfer time.[9] For small proteins, use a membrane with a smaller pore size (0.2 µm) to prevent them from passing through.[9]
-
-
Antibody and Blocking Optimization:
-
Weak or No Signal: This could be due to low antibody concentration or a poorly chosen blocking agent. Nonfat dry milk can sometimes mask certain antigens; try switching to bovine serum albumin (BSA).[6][10]
-
High Background: This may be caused by insufficient blocking, excessive antibody concentration, or inadequate washing.[6][10] Increase the duration or stringency of your washes.[6]
-
-
Check for Protein Degradation: The presence of multiple bands lower than the expected molecular weight may indicate protein degradation. Always use fresh samples and add protease inhibitors to your lysis buffer.[7]
Q3: My flow cytometry results show high levels of cell aggregates and debris. How can I improve the quality of my single-cell suspension?
A3: Obtaining a clean single-cell suspension is critical for accurate flow cytometry. Cell clumps and debris can lead to inaccurate event counting and false positives.[11][12]
Troubleshooting Steps:
-
Gentle Cell Handling: Avoid harsh centrifugation speeds that can damage cells and cause them to clump.[11]
-
Use of Enzymes for Dissociation: While this compound cells grow in suspension, they can form clumps. If clumping is an issue, consider treating with a gentle enzyme like Accutase or using EDTA in your buffer to disrupt cell-cell adhesion.[11][12]
-
DNase Treatment: Dead cells can release DNA, which is sticky and promotes cell aggregation.[12] Incubating your cell suspension with DNase I can help to break down this extracellular DNA.[12]
-
Filtering: Before analysis, pass the cell suspension through a 40-70 µm cell strainer to remove any remaining aggregates.
-
Viability Dye: Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies and contribute to background signal.[13]
Q4: I am seeing inconsistent results in my this compound cell migration/invasion assays. What are the common pitfalls?
A4: Migration and invasion assays are sensitive to a variety of experimental parameters. Inconsistent results often arise from issues with cell health, chemoattractant gradients, or the assay setup itself.[14][15][16]
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Seeding too few cells will result in a low signal, while too many cells can lead to oversaturation of the membrane pores.[14][15] Perform a titration experiment to determine the optimal cell number for your specific conditions.[16]
-
Serum Starvation: To increase the sensitivity of the cells to the chemoattractant, it is often beneficial to serum-starve the cells for a few hours before the assay.[14][15][17]
-
Chemoattractant Concentration: The concentration of the chemoattractant in the lower chamber is critical. Titrate the concentration to find the optimal level that promotes migration without causing saturation.[16]
-
Incubation Time: The optimal incubation time will vary depending on the cell line and experimental conditions. A time-course experiment can help determine the ideal endpoint.[17]
-
Matrigel Coating (for invasion assays): Ensure the Matrigel is thawed and coated evenly on the transwell insert. An uneven or overly thick layer can impede cell invasion.[15][18]
Quantitative Data Summary
Table 1: Troubleshooting Inconsistent Western Blot Results
| Issue | Potential Cause | Troubleshooting Action | Expected Outcome |
| Weak or No Signal | Insufficient protein loading | Increase protein loaded to 20-30 µg | Clear band at the expected size |
| Low primary antibody concentration | Decrease antibody dilution from 1:2000 to 1:1000 | Stronger signal intensity | |
| High Background | Insufficient washing | Increase number of TBST washes from 3 to 5 | Reduced background noise |
| Blocking agent masking epitope | Switch from 5% non-fat milk to 5% BSA | Improved signal-to-noise ratio | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific or affinity-purified antibody | Single band at the correct molecular weight |
Table 2: Optimizing this compound Cell Migration Assay
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result |
| Cell Seeding Density | 1 x 10^4 cells/well | 5 x 10^4 cells/well | 1 x 10^5 cells/well | 5 x 10^4 cells/well showed optimal migration |
| FBS Concentration (%) | 0.5% | 1% | 5% | 1% FBS provided the best chemoattractant gradient |
| Incubation Time (hours) | 12 | 24 | 48 | 24 hours was optimal for cell migration without proliferation effects |
Experimental Protocols
Protocol 1: Western Blotting for Protein Expression Analysis in this compound Cells
-
Cell Lysis:
-
Harvest this compound cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Transwell Migration Assay for this compound Cells
-
Cell Preparation:
-
Culture this compound cells to 70-80% confluency.
-
Serum-starve the cells in a serum-free medium for 4-6 hours.
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place 24-well plate transwell inserts (8 µm pore size) into the wells.
-
Add 600 µL of medium containing 1% FBS (chemoattractant) to the lower chamber.
-
Add 100 µL of the cell suspension (5 x 10^4 cells) to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm, or count the cells in several fields of view under a microscope.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 2. Environmental Factors That Influence Cell Line Behavior [cytion.com]
- 3. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Troubleshooting Western Blots | Life Science Research | Merck [merckmillipore.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. bosterbio.com [bosterbio.com]
- 11. biocompare.com [biocompare.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 14. fishersci.de [fishersci.de]
- 15. yeasenbio.com [yeasenbio.com]
- 16. corning.com [corning.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Validation & Comparative
A Comparative Analysis of MEL-A and Rhamnolipid Biosurfactants: A Guide for Researchers
Introduction: In the dynamic field of drug development and life sciences research, the selection of appropriate biocompatible surfactants is a critical determinant of experimental success. Among the array of emerging biosurfactants, mannosylerythritol lipid-A (MEL-A) and rhamnolipids have garnered significant attention due to their unique physicochemical properties and versatile applications. This guide provides a comprehensive, data-driven comparison of these two prominent glycolipid biosurfactants to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical and Performance Properties: A Tabular Comparison
The following tables summarize the key quantitative data for this compound and rhamnolipid biosurfactants based on available experimental evidence. It is important to note that these values can vary depending on the producing microorganism, purity, and the specific experimental conditions employed.
Table 1: Key Physicochemical Properties
| Property | This compound | Rhamnolipid |
| Critical Micelle Concentration (CMC) | 2.7 x 10⁻⁵ M[1] | 5 - 200 mg/L[2] |
| Surface Tension Reduction | Can reduce surface tension to ~28.4 mN/m[1] | Can reduce surface tension to 25 - 32 mN/m[2][3] |
| Producing Microorganism | Pseudozyma antarctica, Pseudozyma aphidis[4] | Pseudomonas aeruginosa[2] |
| Biocompatibility/Cytotoxicity | Induces apoptosis in melanoma cells at 10 μM[5][6] | Hemolytic activity observed[7][8] |
| Production Yield | Up to 140 g/L (from n-alkanes)[9] | Can exceed 100 g/L with optimized fermentation[2] |
Table 2: Emulsification and Antimicrobial Performance
| Performance Metric | This compound | Rhamnolipid |
| Emulsification Index (E24) | High emulsification activity, comparable to or exceeding synthetic surfactants like SDS[10] | High emulsification indices (59% - 66%) against various oils[2] |
| Antimicrobial Activity (MIC) | Effective against Gram-positive bacteria | Broad-spectrum activity against bacteria and fungi; MIC for mono-rhamnolipid against some pathogens can be < 5 mg/L[11] |
Experimental Protocols: Methodologies for Key Experiments
To ensure reproducibility and accurate comparison, detailed experimental protocols for determining the key performance indicators of biosurfactants are outlined below.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is the concentration of a surfactant above which micelles form and all additional surfactant molecules added to the system will form micelles. Surface tension is a measure of the cohesive energy present at the interface of a liquid.
Methodology: Du Noüy Ring Tensiometer
-
Preparation of Solutions: A series of aqueous solutions of the biosurfactant are prepared at varying concentrations.
-
Measurement: A platinum ring is submerged in the biosurfactant solution and then slowly pulled through the interface.
-
Force Measurement: The force required to pull the ring from the liquid is measured by a tensiometer. This force is proportional to the surface tension of the liquid.
-
Data Analysis: The surface tension is plotted against the logarithm of the biosurfactant concentration. The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the point of micelle formation.
Emulsification Index (E24) Assay
The emulsification index is a measure of the ability of a surfactant to stabilize an emulsion over a 24-hour period.
Methodology:
-
Mixing: Equal volumes of the biosurfactant solution and a hydrocarbon (e.g., kerosene, n-hexadecane) are mixed in a test tube.
-
Vortexing: The mixture is vortexed at high speed for 2 minutes to form an emulsion.
-
Incubation: The test tube is allowed to stand undisturbed for 24 hours.
-
Measurement: After 24 hours, the height of the stable emulsion layer is measured.
-
Calculation: The E24 is calculated using the following formula: E24 (%) = (Height of emulsion layer / Total height of the liquid column) x 100
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.
-
Serial Dilution: A serial two-fold dilution of the biosurfactant is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Observation: The MIC is determined as the lowest concentration of the biosurfactant at which no visible growth of the microorganism is observed.
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key workflows and pathways.
Caption: A generalized workflow for the production and purification of biosurfactants.
Caption: Simplified biosynthetic pathway of rhamnolipids in Pseudomonas aeruginosa.[12][13]
Caption: Logical flow of common methods for screening biosurfactant-producing microorganisms.
Conclusion
Both this compound and rhamnolipids present compelling attributes as biosurfactants for a range of research and development applications. Rhamnolipids are well-characterized with a broader range of reported antimicrobial activities and high production yields. This compound, on the other hand, demonstrates excellent surface activity and emulsification properties, with notable biocompatibility in certain contexts, including potential applications in inducing apoptosis in cancer cells.
The choice between this compound and rhamnolipids will ultimately depend on the specific requirements of the application, including the desired surface activity, the target system's sensitivity to potential cytotoxicity, and the required antimicrobial spectrum. This guide provides a foundational dataset and standardized protocols to assist researchers in navigating these considerations and selecting the optimal biosurfactant for their work.
References
- 1. Phase Behaviour, Functionality, and Physicochemical Characteristics of Glycolipid Surfactants of Microbial Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abdel-mawgoud.com [abdel-mawgoud.com]
- 3. Comparison of mono-rhamnolipids and di-rhamnolipids on microbial enhanced oil recovery (MEOR) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the genus Pseudozyma by the formation of glycolipid biosurfactants, mannosylerythritol lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mannosylerythritol lipid is a potent inducer of apoptosis and differentiation of mouse melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput evaluation of hemolytic activity through precise measurement of colony and hemolytic zone sizes of engineered Bacillus subtilis on blood agar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study on antimicrobial activity of mono-rhamnolipid and di-rhamnolipid and exploration of cost-effective antimicrobial agents for agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Novel insights into biosynthesis and uptake of rhamnolipids and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mannosylerythritol Lipid-A (MEL-A) and Synthetic Surfactants in Emulsification Efficacy
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant of emulsion stability and performance in various applications, from pharmaceutical formulations to cosmetic products. While synthetic surfactants have long dominated the market, there is a growing interest in biosurfactants due to their biodegradability, low toxicity, and unique functional properties. This guide provides an objective comparison of the emulsification efficacy of Mannosylerythritol Lipid-A (MEL-A), a glycolipid biosurfactant, against commonly used synthetic surfactants. The information presented is supported by experimental data to aid in the selection of the most suitable emulsifying agent for your research and development needs.
Quantitative Performance Data
The following tables summarize key performance indicators for this compound and a selection of synthetic surfactants. This data has been compiled from various studies to provide a comparative overview.
Table 1: Interfacial Tension and Critical Micelle Concentration (CMC)
| Surfactant | Type | Interfacial Tension (IFT) vs. n-hexadecane (mN/m) | Critical Micelle Concentration (CMC) (M) |
| This compound | Biosurfactant (Glycolipid) | 2.1 | 2.7 x 10⁻⁶ |
| Sodium Dodecyl Sulfate (SDS) | Anionic Synthetic | Not available in direct comparison | 8.3 x 10⁻³[1] |
| Tween 80 | Non-ionic Synthetic | ~4.6 - 7.6 | Not specified in direct comparison |
| Span 80 | Non-ionic Synthetic | Not specified in direct comparison | Not specified in direct comparison |
Table 2: Emulsification Index (E24) with Various Oils
| Surfactant | Oil Type | Emulsification Index (E24) (%) |
| This compound | Soybean Oil | Significantly higher than Tween 80 |
| This compound | n-tetradecane | Significantly higher than Tween 80 |
| Biosurfactant (general) | Crude Oil | 66.4 |
| Biosurfactant (general) | Kerosene | 57.6 |
| SDS | Crude Oil | Lower than general biosurfactant |
| Triton X-100 | Crude Oil | Lower than general biosurfactant |
Note: Direct E24 values for this compound in comparison to a wide range of synthetic surfactants across multiple oil types in a single study are limited in the reviewed literature. The data presented reflects qualitative comparisons and data from studies on general biosurfactants.
Table 3: Droplet Size and Polydispersity Index (PDI) of Emulsions
| Surfactant | Oil Phase | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| This compound | Not specified | Data not available in direct comparison | Data not available in direct comparison |
| Tween 80 | Camellia Seed Oil | ~12 - 165 (depending on homogenization speed)[2] | Remained constant with varying homogenization[2] |
| Tween 80 + Salted CNC | Lemongrass Essential Oil | 60 - 107[3] | Not specified |
Note: Specific data on the droplet size and PDI of this compound stabilized emulsions in direct comparison with synthetic surfactants is an area requiring further research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Emulsification Index (E24) Determination
The emulsification index is a measure of the ability of a surfactant to form a stable emulsion after 24 hours.
Procedure:
-
In a graduated test tube, add 2 mL of the aqueous surfactant solution at a specified concentration.
-
Add 2 mL of the oil phase to the same test tube.
-
Vortex the mixture at high speed for 2 minutes to ensure thorough mixing and emulsion formation.
-
Allow the tube to stand undisturbed at room temperature for 24 hours.
-
After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula:
E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100
Droplet Size and Polydispersity Index (PDI) Analysis
Dynamic Light Scattering (DLS) is a common technique used to determine the size distribution of particles in a suspension or emulsion.
Procedure:
-
Prepare the emulsion by homogenizing the oil and aqueous surfactant solution using a high-speed homogenizer at a specified speed and duration.
-
Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Transfer the diluted emulsion to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the refractive indices of the dispersed phase (oil) and the continuous phase (water), and the temperature (typically 25°C).
-
Perform the measurement. The instrument will provide the mean droplet size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered to indicate a narrow and uniform size distribution.
Emulsion Stability Assessment
The long-term stability of an emulsion can be assessed by monitoring changes in its physical properties over time.
Procedure:
-
Prepare the emulsions using the desired surfactants and oil phases.
-
Store the emulsions in sealed containers at a constant temperature (e.g., 25°C).
-
At regular intervals (e.g., 1, 7, 14, and 30 days), visually inspect the emulsions for any signs of instability, such as creaming, sedimentation, or phase separation.
-
Measure the creaming index (if applicable) by calculating the percentage of the total sample height occupied by the cream layer.
-
At each time point, re-measure the mean droplet size and PDI using Dynamic Light Scattering to quantify any changes in the droplet size distribution, which can indicate coalescence or Ostwald ripening.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for comparing surfactant efficacy and the logical relationship between surfactant properties and emulsion stability.
Caption: Experimental workflow for comparing the emulsification efficacy of different surfactants.
Caption: Relationship between surfactant properties and the resulting emulsion stability.
Concluding Remarks
The available data indicates that this compound exhibits a strong potential as a high-performance, bio-based emulsifier. Its ability to significantly reduce interfacial tension at a very low critical micelle concentration suggests high efficiency in creating stable emulsions. Qualitative comparisons suggest superior performance to Tween 80 in emulsifying certain vegetable oils.
However, for a comprehensive evaluation, further direct comparative studies are warranted to generate quantitative data on the emulsification index, droplet size, and long-term stability of this compound against a wider array of synthetic surfactants across various oil systems. Such research will be invaluable for formulators in making informed decisions when selecting surfactants for advanced applications in the pharmaceutical, cosmetic, and food industries. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Effects of Oil Droplet Size and Interfacial Protein Film on the Properties of Fish Myofibrillar Protein–Oil Composite Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Emulsion Stabilizers: Application for the Enhancement of the Bioactivity of Lemongrass Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MEL-A's Antimicrobial Efficacy via Minimum Inhibitory Concentration (MIC) Assay
This guide provides a detailed comparison of the antimicrobial activity of Mannosylerythritol Lipid-A (MEL-A), a promising glycolipid biosurfactant, against various microorganisms. The validation of its efficacy is presented through Minimum Inhibitory Concentration (MIC) data, benchmarked against other biosurfactants. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound as a potential antimicrobial agent.
Introduction to this compound
Mannosylerythritol lipids (MELs) are a class of glycolipid biosurfactants produced by various yeast and fungi species.[1] Based on the degree of acetylation, MELs are categorized into four main types: this compound, MEL-B, MEL-C, and MEL-D.[2][3][4] this compound, which is diacetylated, has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.[4][5] Its mechanism of action primarily involves disrupting the integrity of the bacterial cell membrane, which leads to the leakage of vital intracellular components and ultimately cell death.[2][3][4] Studies have also shown that this compound can alter the expression of genes related to stress response and ABC transporter systems.[2]
The MIC Assay: A Gold Standard for Antimicrobial Susceptibility
The Minimum Inhibitory Concentration (MIC) assay is the universally accepted standard for measuring the in vitro potency of an antimicrobial agent.[6][7] It determines the lowest concentration of a substance that prevents the visible growth of a specific microorganism.[8][9] This quantitative measure is crucial for the initial screening of new antimicrobial compounds, understanding their efficacy spectrum, and guiding further research and development.[8][10]
Comparative Antimicrobial Activity of this compound
The following table summarizes the MIC values of this compound against various bacteria and provides a comparison with other biosurfactants. Lower MIC values indicate higher antimicrobial potency.
| Biosurfactant | Microorganism | Type | MIC Value (µg/mL) | Reference |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 256 | [5] |
| This compound | Listeria monocytogenes | Gram-positive | 128 (Inhibitory Conc.) | [11] |
| This compound & MEL-B | Gram-positive bacteria (general) | Gram-positive | Lower than RL, SE10, Span20 | |
| Rhamnolipid (RL) | Staphylococcus aureus | Gram-positive | 97 | [12] |
| Rhamnolipid (RL) | Streptococcus anginosus | Gram-positive | 97 | [12] |
| Rhamnolipid (RL) | Streptococcus constellatus | Gram-positive | 48 | [12] |
| Rhamnolipid (RL) | Enterococcus faecalis | Gram-positive | >512 | [12] |
| Surfactin | Pseudomonas aeruginosa | Gram-negative | 200,000* | |
| Glycolipid | Klebsiella pneumoniae | Gram-negative | 62.5 | [13] |
| Lipopeptide | Proteus mirabilis | Gram-negative | 7.81 | [13] |
*Note: The reported MIC for Surfactin against P. aeruginosa (200 mg/mL) is exceptionally high and may indicate low efficacy or reflect specific experimental conditions.[14]
Experimental Protocol: Broth Microdilution MIC Assay
This section details a standardized protocol for determining the MIC of an antimicrobial agent like this compound using the broth microdilution method in 96-well microtiter plates.[10][15][16][17]
1. Materials and Reagents:
-
Test antimicrobial agent (e.g., this compound) stock solution
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[8]
-
Test microorganism culture
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)[17]
-
Multichannel pipette
2. Preparation of Bacterial Inoculum:
-
Culture: Streak the test bacteria on a non-selective agar (B569324) plate to obtain isolated colonies and incubate for 18-24 hours at 35°C.[10]
-
Suspension: Select 3-5 isolated colonies and suspend them in sterile saline.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10]
-
Final Inoculum: Dilute the standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.
3. Assay Procedure:
-
Plate Setup: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Agent Preparation: Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the wells in the first column.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well. Continue this process across the plate to the desired final concentration, typically up to column 10. Discard the final 50 µL from the last dilution column.
-
Controls:
-
Growth Control (Column 11): Add 50 µL of broth. This well will receive the bacterial inoculum but no antimicrobial agent.
-
Sterility Control (Column 12): Add 100 µL of uninoculated broth. This well should remain clear.
-
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum to all wells from column 1 to 11. The final volume in each well will be 100 µL.
4. Incubation and Reading:
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours under aerobic conditions.[17]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (the first clear well).[10] The result is reported in µg/mL.
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow of the MIC assay and the proposed antimicrobial mechanism of this compound.
Caption: Workflow of the broth microdilution MIC assay.
Caption: Proposed antimicrobial mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Efficacy and Mechanism of Mannosylerythritol Lipids-A on Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New insights into the antibiofilm activity and mechanism of Mannosylerythritol Lipid-A against Listeria monocytogenes EGD-e - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antibacterial and antibiofilm effects of ultrasound and this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Determining the potential use of biosurfactants in preventing endodontic infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Trends on Biosurfactants With Antimicrobial Activity Produced by Bacteria Associated With Human Health: Different Perspectives on Their Properties, Challenges, and Potential Applications [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. protocols.io [protocols.io]
- 17. mdpi.com [mdpi.com]
The Therapeutic Potential of Mannosylerythritol Lipid-A (MEL-A): An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of Mannosylerythritol Lipid-A (MEL-A) and its close analog, MEL-B, against alternative treatments. The information is supported by experimental data from preclinical studies, with a focus on drug delivery applications for infectious diseases and potential applications in skincare and oncology.
Executive Summary
Mannosylerythritol Lipids (MELs) are a class of biosurfactants with promising therapeutic properties, including antimicrobial, anti-inflammatory, and cell-differentiating activities. In vivo studies have demonstrated the efficacy of MELs, particularly MEL-B, as a drug delivery vehicle for enhancing the treatment of Helicobacter pylori infections. These studies provide a strong foundation for the therapeutic potential of this compound, a structurally similar compound. This guide summarizes the key in vivo findings, compares the performance of MEL-based formulations with standard treatments, and provides detailed experimental protocols to facilitate further research.
Drug Delivery: Treatment of Helicobacter pylori Infection
In vivo studies have highlighted the potential of MEL-B, a close analog of this compound, as a key component in novel drug delivery systems for eradicating Helicobacter pylori, a bacterium linked to gastritis, peptic ulcers, and gastric cancer.
Performance Comparison
MEL-B has been incorporated into liposomes and nanomicelles to deliver antibiotics like amoxicillin (B794) and natural antibacterial compounds such as berberine. These formulations have shown superior efficacy compared to the free drugs in mouse models of H. pylori infection.
Table 1: In Vivo Efficacy of MEL-B Formulations against Helicobacter pylori in Mice
| Treatment Group | Dosage | Mean Bacterial Load (CFU/g of stomach tissue) | Eradication Rate | Reference |
| MEL-B-Liposome/Amoxicillin | 14 mg/kg amoxicillin | 4.2 x 10² | Not specified, significant reduction | [1] |
| Free Amoxicillin | 14 mg/kg | 5.3 x 10³ | Not specified | [1] |
| PBS (Control) | - | 4.6 x 10⁵ | 0% | [1] |
| MEL-B-Nanomicelle/Berberine | Not specified | Reduced by 2 orders of magnitude | Not specified, significant reduction | [2][3] |
| Free Berberine | Not specified | Not as effective as the nanomicelle formulation | Not specified | [2][3] |
| Triple Therapy (Standard) | 6.15 mg/kg bismuth subcitrate, 50 mg/kg tetracycline, 22.5 mg/kg metronidazole | 7.2 x 10⁵ | Variable, used as a positive control |
Experimental Protocols
The following is a generalized protocol based on in vivo studies of H. pylori infection in mice.
Experimental Workflow for H. pylori Infection and Treatment in a Mouse Model
Caption: Workflow of in vivo H. pylori infection and treatment study.
Detailed Methodology:
-
Animal Model: C57BL/6 female mice, 6 weeks of age, are acclimatized for one week before the experiment.[4]
-
Infection: Mice are inoculated with a single oral gavage of 0.1 mL of H. pylori suspension (1x10⁹ CFU). The infection is allowed to establish for 4 weeks.[4][5]
-
Treatment Groups: Mice are randomly assigned to different treatment groups (n=9 per group), including:
-
MEL-B formulation (e.g., liposomal amoxicillin)
-
Free drug (e.g., amoxicillin)
-
Standard therapy (e.g., triple therapy)
-
Placebo (e.g., saline or empty liposomes)
-
-
Administration: Treatments are administered twice daily for 10 days via oral gavage (0.1 mL).[4]
-
Outcome Assessment:
-
Bacterial Load: After the treatment period, mice are euthanized, and the stomachs are collected. The tissue is homogenized and cultured to determine the bacterial load (CFU/g).[4][5]
-
Gastric Emptying: Assessed using methods like the 13C-octanoic acid breath test.[4]
-
Histology: Gastric tissue is examined for inflammation and ulcers.
-
Skincare: Skin Barrier Repair and Moisturization
While most of the research on the skincare benefits of MELs is based on in vitro and 3D skin models, these studies provide strong evidence for their potential in vivo efficacy, often comparing them to the well-established skincare ingredient, ceramide.
Performance Comparison
This compound has demonstrated a remarkable ability to repair skin cells damaged by surfactants like sodium dodecyl sulfate (B86663) (SDS) and to provide a moisturizing effect.
Table 2: In Vitro Efficacy of this compound in Skin Cell Recovery
| Treatment | Concentration | Cell Viability Recovery Rate | Reference |
| This compound | 5 wt% | 73% | |
| This compound | 10 wt% | 91% | |
| Ceramide | 1 wt% | >100% |
Data from a three-dimensional cultured human skin model.
Experimental Protocols
In vivo assessment of skincare products typically involves measuring transepidermal water loss (TEWL) and skin hydration in animal models or human volunteers. While specific in vivo animal data for this compound is limited in the search results, the following is a general protocol for such studies.
Experimental Workflow for In Vivo Skin Barrier Function Assessment
Caption: General workflow for in vivo skin barrier assessment.
Oncology: Potential Antitumor Activity
In vitro studies have suggested that this compound possesses antitumor properties, showing the ability to induce growth inhibition in melanoma cell lines in a time- and dose-dependent manner. However, there is a need for in vivo studies to validate these findings.
Performance Comparison
Currently, there is a lack of in vivo comparative data for the antitumor effects of this compound. Future research should focus on animal models of cancer, such as melanoma xenografts in mice, to evaluate the efficacy of this compound compared to standard chemotherapeutic agents. Potential outcome measures would include tumor volume reduction, survival rates, and analysis of apoptotic pathways.
Signaling Pathways
MELs have been shown to influence several intracellular signaling pathways, which may underlie their therapeutic effects.
Caption: Signaling pathways modulated by Mannosylerythritol Lipids.
MELs can inhibit the phosphorylation of SNARE proteins and the increase of intracellular calcium, leading to the suppression of inflammatory mediator release.[2] They also modulate key signaling cascades such as the MAP kinase and PI3K/PKB pathways, which are involved in apoptosis. Furthermore, MEL-C has been shown to suppress COX-2 expression, contributing to antioxidant defenses.
Conclusion
The existing in vivo data, primarily from studies on MEL-B, strongly support the therapeutic potential of this compound, especially in the realm of drug delivery for treating bacterial infections like H. pylori. The comparative data demonstrate a clear advantage of MEL-based formulations over conventional treatments in preclinical models. Further in vivo research is warranted to explore the full therapeutic scope of this compound, particularly in skincare and oncology, to translate the promising in vitro findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Berberine-loaded mannosylerythritol lipid-B nanomicelles as drug delivery carriers for the treatment of Helicobacter pylori biofilms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Models Of Helicobacter Infection And Gastric Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Biological Activities of MEL-A, MEL-B, and MEL-C
Mannosylerythritol lipids (MELs) are a class of glycolipid biosurfactants produced by various yeast and fungi, garnering significant attention in the pharmaceutical and cosmetic industries for their diverse biological activities.[1] These compounds, structurally similar to ceramides, exhibit a range of effects from antimicrobial to anti-inflammatory and skin-protective actions. The four main homologs, MEL-A, MEL-B, MEL-C, and MEL-D, are distinguished by the degree of acetylation on the mannose sugar moiety, which in turn influences their biological functions. This guide provides a comparative overview of the biological activities of this compound, MEL-B, and MEL-C, supported by available experimental data.
Comparative Summary of Biological Activities
While direct head-to-head comparative studies with extensive quantitative data for this compound, MEL-B, and MEL-C are limited in publicly available literature, a summary of their individual and comparative biological activities can be compiled from various sources. The following table summarizes the key reported biological activities.
| Biological Activity | This compound | MEL-B | MEL-C |
| Antimicrobial | Strong activity, particularly against Gram-positive bacteria. | Moderate antimicrobial activity. | Limited information available. |
| Antioxidant | Limited information available. | Limited information available. | Demonstrates antioxidant properties.[2] |
| Anti-inflammatory | Limited information available. | Reported to have anti-inflammatory properties.[2] | Suppresses COX-2 protein expression in fibroblasts.[2] |
| Cytotoxicity | Limited information available. | Shows cytotoxic effects against some cancer cell lines. | Limited information available. |
| Skin Health | Not a primary focus of reported studies. | Promotes skin hydration and moisture retention; repairs UV-damaged skin by modulating aquaporin expression.[2] | Limited information available. |
In-Depth Analysis of Biological Activities
Antimicrobial Activity
This compound has been identified as having potent antimicrobial properties, especially against Gram-positive bacteria. While specific Minimum Inhibitory Concentration (MIC) values for direct comparison are scarce, MELs, in general, have been shown to be effective. For instance, a study on MELs from Candida antarctica demonstrated significant antimicrobial activity.
Antioxidant Activity
Anti-inflammatory Activity
MEL-C has been shown to exhibit anti-inflammatory effects by suppressing the expression of cyclooxygenase-2 (COX-2) protein in fibroblasts, a key enzyme in the inflammatory pathway.[2] MEL-B is also reported to possess anti-inflammatory properties.[2] The anti-inflammatory potential is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages using the Griess assay.
Cytotoxicity against Cancer Cells
MEL-B has been reported to have cytotoxic effects on certain cancer cell lines. The cytotoxic potential of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells and provides an indication of cell viability.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of MELs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to determine the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol (B129727) or ethanol.[3] A working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[3]
-
Reaction Mixture: In a 96-well plate, a small volume of the MEL sample (dissolved in a suitable solvent) is mixed with the DPPH working solution.[4][5]
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.[3][4]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 A standard antioxidant like ascorbic acid or Trolox is used as a positive control.[6]
Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, as an indicator of NO production by cells.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the MEL samples for a specific duration (e.g., 24 hours).[7][8]
-
Sample Collection: After incubation, the cell culture supernatant is collected.[7]
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in an acidic solution).[7][9]
-
Incubation: The mixture is incubated at room temperature for 5-10 minutes, protected from light, to allow for the development of a purple/magenta color.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 540-570 nm using a microplate reader.[7][8]
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Cell Seeding: Cells (e.g., HeLa or other cancer cell lines) are seeded into a 96-well plate at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.[11][12]
-
Compound Treatment: The cells are then treated with various concentrations of the MEL compounds and incubated for a desired period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[8][10]
-
Incubation: The plate is incubated for a few hours (e.g., 1.5-4 hours) at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10][12][13]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or an SDS-HCl solution.[11][12]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader, typically at a wavelength of 570 nm.[10][12]
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Signaling Pathways and Experimental Workflows
The biological activities of MELs are mediated through various signaling pathways. While the precise mechanisms for each MEL homolog are still under investigation, plausible pathways can be inferred from their observed effects.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activities of this compound, MEL-B, and MEL-C.
Plausible Anti-inflammatory Signaling Pathway for MEL-C
The anti-inflammatory effects of many natural compounds are known to be mediated through the inhibition of the NF-κB signaling pathway. Given that MEL-C suppresses COX-2 expression, a downstream target of NF-κB, a similar mechanism is plausible.
Conclusion
This compound, MEL-B, and MEL-C each exhibit a unique profile of biological activities, making them promising candidates for various therapeutic and cosmetic applications. This compound stands out for its antimicrobial properties, MEL-C for its antioxidant and anti-inflammatory effects, and MEL-B for its significant contributions to skin health. While the available data provides a foundational understanding of their individual strengths, there is a clear need for more direct, quantitative head-to-head comparison studies to fully elucidate their relative potencies and mechanisms of action. Such research will be instrumental in guiding the targeted development of these versatile biosurfactants for specific applications in medicine and personal care.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. abcam.cn [abcam.cn]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of the Methanol Extract of Moutan Cortex in LPS-Activated Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. rsc.org [rsc.org]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. protocols.io [protocols.io]
A Researcher's Guide to the Structural Validation of Mannosylerythritol Lipid-A (MEL-A)
A comparative overview of analytical methodologies for the comprehensive structural elucidation of a promising biosurfactant.
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the key analytical techniques employed for the structural validation of Mannosylerythritol Lipid-A (MEL-A), a glycolipid biosurfactant with significant potential in various industrial applications. The structural integrity of this compound is paramount to its function, and rigorous analytical validation is a critical step in its development and application. This document outlines the primary methodologies, presents comparative data, and provides detailed experimental protocols to assist in the selection and implementation of the most appropriate analytical strategies.
Introduction to this compound and the Imperative of Structural Validation
Mannosylerythritol lipids (MELs) are a class of microbial-derived glycolipids that exhibit excellent surface-active properties, biodegradability, and diverse biological activities. This compound, a major homolog, is characterized by a mannosylerythritol hydrophilic head group and two fatty acid hydrophobic tails, with acetylation at the C4 and C6 positions of the mannose moiety. The specific fatty acid composition and acetylation pattern are critical determinants of its physicochemical properties and biological functions. Therefore, precise structural validation is essential for quality control, understanding structure-activity relationships, and ensuring regulatory compliance.
A combination of chromatographic and spectroscopic techniques is typically employed for the complete structural elucidation of this compound. High-Performance Liquid Chromatography (HPLC) is utilized for the separation and quantification of different MEL homologs, while Mass Spectrometry (MS) provides crucial information on molecular weight and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure determination, providing detailed insights into the connectivity and stereochemistry of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is often used to determine the fatty acid composition after hydrolysis of the this compound molecule.
Comparison of Key Analytical Techniques
The selection of an analytical technique for the structural validation of this compound depends on the specific information required, the complexity of the sample matrix, and the available instrumentation. The following table provides a comparative overview of the most commonly used methods.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | - Unambiguous structural elucidation- Connectivity of atoms (COSY, HMBC)- Direct C-H correlations (HSQC)- Stereochemistry (NOESY/ROESY) | - Definitive for structure determination[1][2]- Non-destructive[2][3]- Provides detailed 3D structural information in solution[1][3] | - Relatively low sensitivity, requires higher sample concentration[2][4]- Complex spectra for mixtures- High instrument and maintenance costs[2] |
| LC-MS (ESI/Q-TOF) | - Molecular weight of this compound homologs- Fragmentation patterns for structural confirmation- Separation of homologs | - High sensitivity and selectivity- Provides molecular weight and structural information simultaneously- Suitable for complex mixtures | - Ionization suppression effects can occur- Fragmentation may not always be sufficient for complete structural elucidation alone |
| GC-MS | - Identification and quantification of fatty acid composition after hydrolysis | - High resolution for separating fatty acid methyl esters (FAMEs)- Extensive libraries for compound identification | - Requires derivatization (hydrolysis and methylation)- Destructive to the original molecule |
| HPLC-UV/ELSD | - Separation and quantification of this compound homologs- Purity assessment | - Robust and reproducible for quantification- Widely available | - Limited structural information- UV detection requires a chromophore or derivatization for some compounds |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline typical methodologies for the key analytical techniques used in this compound structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2 s
-
-
2D Experiments (COSY, HSQC, HMBC):
Data Interpretation:
-
¹H NMR: Provides information on the number and environment of protons. Key signals include those from the anomeric proton of mannose, acetyl groups, erythritol (B158007) moiety, and the fatty acid chains.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
COSY: Identifies proton-proton couplings, establishing connectivity within spin systems (e.g., within the erythritol or mannose rings).[5][8]
-
HSQC: Correlates directly bonded proton-carbon pairs, aiding in the assignment of carbon signals.[4][5]
-
HMBC: Shows long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different structural fragments, such as linking the fatty acids to the sugar and erythritol moieties, and identifying the positions of the acetyl groups.[5][9]
Table of Typical ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Mannose | ||
| H-1' | ~4.7-4.8 | ~100-102 |
| H-2' | ~3.9-4.1 | ~70-72 |
| H-3' | ~3.6-3.8 | ~73-75 |
| H-4' | ~5.0-5.2 | ~68-70 |
| H-5' | ~3.5-3.7 | ~72-74 |
| H-6'a, H-6'b | ~4.1-4.3 | ~62-64 |
| Erythritol | ||
| H-1a, H-1b | ~3.6-3.8 | ~63-65 |
| H-2 | ~3.5-3.7 | ~71-73 |
| H-3 | ~3.8-4.0 | ~70-72 |
| H-4a, H-4b | ~3.6-3.8 | ~61-63 |
| Fatty Acyl Chains | ||
| α-CH₂ | ~2.2-2.4 | ~33-35 |
| β-CH₂ | ~1.5-1.7 | ~24-26 |
| -(CH₂)n- | ~1.2-1.4 | ~28-30 |
| -CH=CH- | ~5.2-5.4 | ~128-132 |
| -CH₃ | ~0.8-0.9 | ~13-15 |
| Acetyl Groups | ||
| -COCH₃ | ~2.0-2.2 | ~20-22 |
| -COCH₃ | ~170-172 |
Note: Chemical shifts are approximate and can vary depending on the specific fatty acid composition and solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for separating and identifying different this compound homologs based on their molecular weight and fragmentation patterns.
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727), isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Parameters:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both often containing a modifier like 0.1% formic acid to improve ionization.
-
Gradient Example: Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is typically used, detecting [M+Na]⁺ or [M+H]⁺ adducts.
-
MS/MS Analysis: Precursor ions are selected and fragmented using collision-induced dissociation (CID) to obtain structural information.
Data Interpretation:
-
The total ion chromatogram (TIC) will show peaks corresponding to different this compound homologs, which vary in their fatty acid chain lengths and degrees of unsaturation.
-
The mass spectrum of each peak provides the molecular weight of the specific homolog.
-
The MS/MS spectrum reveals characteristic fragment ions resulting from the loss of acetyl groups, fatty acid chains, and the erythritol moiety, which helps to confirm the structure.[10]
Table of Expected m/z Values for Common this compound Homologs ([M+Na]⁺):
| Fatty Acid 1 | Fatty Acid 2 | Molecular Formula | Calculated m/z ([M+Na]⁺) |
| C8:0 | C10:0 | C₃₂H₅₈O₁₃ | 673.377 |
| C8:0 | C12:0 | C₃₄H₆₂O₁₃ | 701.408 |
| C10:0 | C10:0 | C₃₄H₆₂O₁₃ | 701.408 |
| C10:0 | C12:0 | C₃₆H₆₆O₁₃ | 729.439 |
| C12:0 | C12:0 | C₃₈H₇₀O₁₃ | 757.470 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
To determine the fatty acid composition of this compound, the sample is first hydrolyzed to release the fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Sample Preparation (Hydrolysis and Methylation):
-
Hydrolyze approximately 5 mg of this compound by heating with an acidic or basic solution (e.g., 1 M HCl in methanol or 0.5 M NaOH in methanol) at 70-80°C for 2-4 hours.[11]
-
After cooling, neutralize the solution and extract the free fatty acids with an organic solvent like hexane (B92381).
-
Methylate the extracted fatty acids by adding a methylating agent (e.g., BF₃-methanol, diazomethane) and heating.[12]
-
Wash the resulting FAMEs with water and dry the organic layer over anhydrous sodium sulfate.
-
The final hexane solution containing the FAMEs is injected into the GC-MS.
Instrumentation and Parameters:
-
GC System: A standard gas chromatograph.
-
Column: A capillary column suitable for FAME analysis (e.g., DB-5ms, HP-INNOWax).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 250°C at 5-10°C/min, and holding for 5-10 minutes.
-
Mass Spectrometer: An electron ionization (EI) source coupled to a quadrupole or ion trap mass analyzer.
-
Ionization Energy: 70 eV.
Data Interpretation:
-
The GC chromatogram will show peaks corresponding to the different FAMEs.
-
The mass spectrum of each peak is compared to a library of known FAME spectra (e.g., NIST, Wiley) for identification.
-
The relative abundance of each fatty acid can be determined from the peak areas in the chromatogram.
Visualizing the Workflow and Structure
To provide a clearer understanding of the analytical process and the molecular structure of this compound, the following diagrams have been generated using the DOT language for Graphviz.
Experimental Workflow for this compound Structural Validation
Caption: A typical workflow for the structural validation of this compound.
Fragmentation Pathway of this compound in ESI-MS/MS
Caption: A simplified fragmentation pathway of this compound in positive ESI-MS/MS.
Conclusion
The comprehensive structural validation of this compound is a multi-step process that relies on the synergistic use of various analytical techniques. While NMR spectroscopy provides the most definitive structural information, LC-MS and GC-MS are indispensable for analyzing the complex mixture of homologs and determining the fatty acid composition. HPLC remains a robust tool for purification and quantification. By understanding the strengths and limitations of each method and employing them in a logical workflow, researchers can confidently elucidate and validate the structure of this compound, paving the way for its successful application in diverse fields.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. mdpi.com [mdpi.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. scribd.com [scribd.com]
- 7. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. chem.as.uky.edu [chem.as.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Benchmarking MEL-A performance against other glycolipid biosurfactants
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of biotechnology, the demand for high-performance, biocompatible, and sustainable molecules is paramount. Glycolipid biosurfactants, produced by microorganisms, have emerged as promising alternatives to their synthetic counterparts, offering a unique combination of surface activity and biological functionality. Among these, Mannosylerythritol Lipid-A (MEL-A) has garnered significant attention. This guide provides an objective, data-driven comparison of this compound's performance against other prominent glycolipid biosurfactants, namely rhamnolipids and sophorolipids.
Core Performance Metrics: A Tabular Comparison
The efficacy of a biosurfactant is primarily determined by its ability to reduce surface and interfacial tension, form stable emulsions, and its concentration-dependent aggregation behavior. The following tables summarize key quantitative data for this compound, rhamnolipids, and sophorolipids based on published experimental findings. It is important to note that these values can vary depending on the producing microbial strain, culture conditions, and purity of the compound.
Table 1: Surface Activity of Glycolipid Biosurfactants
| Parameter | This compound | Rhamnolipids | Sophorolipids |
| Critical Micelle Concentration (CMC) | 2.8 x 10⁻⁶ M[1] | 3 - 15 mg/L[2] | 2 - 20 mg/L[2] |
| Minimum Surface Tension (mN/m) | ~29.3[1] | 25 - 30[3] | 35 - 40[3] |
Lower CMC values indicate higher efficiency, as less surfactant is required to achieve maximum surface tension reduction.[3]
Table 2: Emulsification Performance
| Biosurfactant | Emulsification Index (E₂₄) (%) | Key Characteristics |
| This compound | 71 - 93%[1] | Di-acetylated forms like this compound show superior performance against hydrophobic substrates.[1] |
| Rhamnolipids | Generally high | Known to be effective emulsifiers for a broad range of hydrocarbons.[3] |
| Sophorolipids | Generally high | Performance is dependent on the oil phase; lactonic forms show higher surface activity. |
Biological Activities: Antimicrobial and Cytotoxic Potential
Beyond their surface-active properties, glycolipid biosurfactants exhibit a range of biological activities that are of significant interest in the pharmaceutical and biomedical fields.
Table 3: Comparative Biological Activities
| Activity | This compound | Rhamnolipids | Sophorolipids |
| Antimicrobial | Strong activity against Gram-positive bacteria. | Broad-spectrum activity against bacteria and fungi. | Lactonic forms exhibit higher antibacterial activity. |
| Cytotoxicity | Induces membrane fusion, enhancing gene transfection.[4] | Studied for cytotoxic effects. | Demonstrates cytotoxic efficacy against breast cancer models. |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key performance-indicating experiments are provided below.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and minimum surface tension are determined by measuring the surface tension of aqueous solutions of the biosurfactant at various concentrations using a tensiometer (Du Noüy ring or Wilhelmy plate method).
Procedure:
-
Prepare a stock solution of the biosurfactant in deionized water.
-
Create a series of dilutions of the stock solution to obtain a range of concentrations.
-
Measure the surface tension of each dilution using a calibrated tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the biosurfactant concentration.
-
The CMC is the concentration at the point of inflection on the curve, where the surface tension ceases to decrease significantly with increasing concentration.[5] The minimum surface tension is the value at the plateau of the curve.[3]
Emulsification Index (E₂₄) Assay
The emulsification index is a measure of the ability of a surfactant to stabilize an oil-in-water emulsion.
Procedure:
-
In a graduated test tube, mix equal volumes of the biosurfactant solution (at a concentration above its CMC) and a hydrocarbon (e.g., kerosene, crude oil).[6]
-
Vortex the mixture at high speed for 2 minutes to form an emulsion.[6]
-
Allow the mixture to stand for 24 hours at room temperature.[6]
-
Measure the height of the emulsion layer and the total height of the liquid column.
-
Calculate the E₂₄ using the following formula: E₂₄ (%) = (Height of emulsion layer / Total height of liquid) x 100[6]
Antimicrobial Activity Assessment (Agar Well Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of a biosurfactant.
Procedure:
-
Prepare a nutrient agar (B569324) plate and spread a lawn of the target microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria).
-
Create sterile wells in the agar using a cork borer.
-
Add a known concentration of the biosurfactant solution to each well.
-
Incubate the plates at the optimal temperature for the microorganism's growth.
-
After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Seed mammalian cells (e.g., a cancer cell line) in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the biosurfactant and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.[7]
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for benchmarking biosurfactant performance.
Caption: A putative signaling pathway for this compound induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance data – Shaanxi Deguan Biotechnology Co., Ltd [sophorolipid.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. ijirset.com [ijirset.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Gentle Alternative: MEL-A Demonstrates Superior Biocompatibility Over Conventional Detergents in Cell-Based Assays
For researchers, scientists, and drug development professionals, the quest for effective yet non-toxic agents for use in drug delivery, cosmetics, and as cleaning agents is a continuous endeavor. A growing body of evidence highlights the superior safety profile of mannosylerythritol lipid-A (MEL-A), a glycolipid biosurfactant, when compared to traditional chemical detergents. This guide provides an objective comparison of the cytotoxicity of this compound and its class of biosurfactants against conventional detergents, supported by experimental data and detailed protocols.
Recent studies have shown that biosurfactants like this compound exhibit significantly lower cytotoxicity across various cell lines compared to commonly used synthetic surfactants.[1][2] This difference is crucial for applications requiring direct contact with human tissues. For instance, this compound has been shown to have no cytotoxic effects on normal NIH3T3 cells at tested concentrations, while exhibiting inhibitory effects on B16 melanoma cells, suggesting a degree of selectivity for cancer cells.[3]
Quantitative Cytotoxicity Comparison
The following tables summarize the available quantitative data comparing the cytotoxicity of various biosurfactants, including those structurally related to this compound, with conventional detergents. The data is primarily presented as IC50 or LC50 values, which represent the concentration of a substance required to inhibit or kill 50% of the cells, respectively. A higher value indicates lower cytotoxicity.
Table 1: Comparative Cytotoxicity (LC50) of Biosurfactants and a Conventional Detergent
| Surfactant | Cell Line | LC50 (mg/L) | Average LC50 (mg/L) |
| Acidic Sophorolipid (B1247395) (related to this compound) | HaCaT | 20,930 | 17,701 |
| THP-1 | 17,467 | ||
| RAW 264.7 | 14,707 | ||
| Surfactin | HaCaT | 80.4 | 71.6 |
| THP-1 | 76.7 | ||
| RAW 264.7 | 57.6 | ||
| Rhamnolipid | HaCaT, THP-1, RAW 264.7 | - | 152.3 |
| Tween 20 (Conventional) | HaCaT, THP-1, RAW 264.7 | - | 139.1 |
Data sourced from a study comparing acidic sophorolipid with surfactin, rhamnolipid, and Tween 20.[1]
Table 2: Comparative Cytotoxicity (IC50) of Biosurfactants on Various Cell Lines
| Biosurfactant | Cell Line | Incubation Time | IC50 (µg/mL) |
| Sophorolipid | THP-1 | 24 hr | 10.50 |
| 48 hr | 25.58 | ||
| 72 hr | 6.78 | ||
| MCF-7 | 24 hr | >100 | |
| 48 hr | >100 | ||
| 72 hr | >100 | ||
| HEK 293 | 24 hr | 21.53 | |
| 48 hr | 40.57 | ||
| 72 hr | 27.53 | ||
| Surfactin | MCF-7 | 72 hr | 21.17 |
This table highlights the differential sensitivity of cell lines to sophorolipids and surfactin.[4]
Mechanism of Action: A Tale of Two Surfactants
Conventional detergents primarily exert their cytotoxic effects by disrupting the cell membrane, leading to lysis.[5][6] Their mechanism is often non-specific, affecting both healthy and target cells. The cytotoxicity of these detergents is concentration-dependent, with cell lysis typically occurring at or near the critical micelle concentration (CMC).[5]
In contrast, this compound and related biosurfactants exhibit more nuanced interactions with cells. While they are surface-active agents, their lower cytotoxicity suggests a less aggressive mechanism of membrane interaction.[1] Some biosurfactants, including this compound, have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][7] This suggests an interaction with specific cellular pathways rather than just indiscriminate membrane disruption.
Below is a diagram illustrating the proposed apoptotic signaling pathway induced by some biosurfactants.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used in the cited studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., B16 or NIH3T3 cells) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[3]
-
Treatment: Treat the cells with varying concentrations of this compound or conventional detergents (e.g., 0-25 µg/mL) and incubate for 24 to 48 hours.[3]
-
MTT Addition: Add 5.0 mg/mL of MTT solution to each well and incubate for a further 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Caption: Workflow for the MTT cell viability assay.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Protocol:
-
Cell Culture: Culture human cell lines in 96-well plates.
-
Detergent Treatment: Add various concentrations of detergents to the wells and incubate for a defined period (e.g., 20 minutes).[8]
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) to quantify the amount of formazan produced, which is proportional to the LDH activity.
-
Calculation: Determine the percentage of cell lysis by comparing the LDH activity in the treated samples to that of a positive control (cells completely lysed with a detergent like Triton X-100) and a negative control (untreated cells).
Caption: Workflow for the LDH cytotoxicity assay.
References
- 1. The Lower Toxicity and Wider Safety Range of Acidic Sophorolipid Compared to Surfactin and Rhamnolipid as Biosurfactants toward the HaCAT, THP-1, and RAW 264.7 [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and Inducing Melanoma Cell Apoptosis Activity of Mannosylerythritol Lipids-A Produced from Pseudozyma aphidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Detergent cytotoxicity: simplified assay of cytolysis by measuring LDH activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of MEL-A and Melittin in Animal Models of Infection: A Comparative Guide
For researchers and professionals in drug development, understanding the in vivo efficacy of novel antimicrobial agents is paramount. This guide provides a comparative analysis of two such agents: Mannosylerythritol Lipid-A (MEL-A), a microbial biosurfactant, and Melittin (B549807) (MEL), the principal peptide component of bee venom. We present a synthesis of experimental data, detailed methodologies for in vivo studies, and visualizations of their mechanisms of action and experimental workflows.
Quantitative Efficacy and Toxicity: A Comparative Overview
The following tables summarize the key quantitative data on the in vivo and in vitro efficacy and toxicity of this compound and Melittin based on available preclinical studies.
Table 1: In Vivo Efficacy of Melittin against Bacterial Infections
| Animal Model | Pathogen | Treatment Regimen | Key Outcomes | Reference |
| CD1 Mice (Intraperitoneal Infection) | Methicillin-resistant Staphylococcus aureus (MRSA) USA300 (0.5x10⁸ CFU/ml) | Single intraperitoneal injection of synthetic melittin (2.5 or 5 mg/kg) 1 hour post-infection. | Increased survival rate of infected mice compared to control.[1][2] | [1] |
| CD1 Mice (Skin Infection) | Methicillin-resistant Staphylococcus aureus (MRSA) USA300 (10⁶ CFU) | Topical application of synthetic melittin (100 µg in 80 µl) once daily for 10 days. | Significant reduction in skin lesion size compared to control.[1] | [1] |
| BALB/c Mice (Intraperitoneal Infection) | Extensively drug-resistant (XDR) Acinetobacter baumannii (10⁷ CFU/mouse) | Intraperitoneal injection of melittin (2.4 mg/kg) every 12 hours for 36 hours. | No beneficial effect on survival or peritoneal bacterial loads at a safe dose.[3][4] | [3][4] |
| BALB/c Mice (Intraperitoneal Infection) | Methicillin-resistant Staphylococcus aureus (MRSA) (10⁷ CFU/mouse) | Intraperitoneal injection of melittin (2.4 mg/kg) every 12 hours. | No significant improvement in survival compared to untreated group.[3][4] | [3][4] |
| BALB/c Mice (Intraperitoneal Infection) | KPC-producing Klebsiella pneumoniae (KPC-KP) (10⁸ CFU/mouse) | Intraperitoneal injection of melittin (2.4 mg/kg) every 12 hours for 72 hours. | Unable to eliminate KPC-KP from the bloodstream.[4] | [4] |
Table 2: In Vitro Antimicrobial Activity and Toxicity of Melittin
| Parameter | Value | Organism/Cell Line | Reference |
| Minimum Inhibitory Concentration (MIC) | 8 - 32 µg/mL | XDR A. baumannii, MRSA, KPC-KP | [3][4] |
| 0.12 - 4 µM | Planktonic and biofilm-embedded MRSA | [5] | |
| Hemolytic Activity (HD₅₀) | 0.44 µg/mL | Human Red Blood Cells | [3][4] |
| Cytotoxicity (IC₅₀) | 6.45 µg/mL | Not specified | [3][4] |
| Acute Toxicity (LD₅₀) | 4.98 mg/kg (intraperitoneal) | BALB/c Mice | [3][4] |
Table 3: In Vivo Safety and In Vitro Efficacy of this compound
| Study Type | Animal Model/Organism | Treatment | Key Findings | Reference |
| In Vivo Safety | Swiss Mice | Intraperitoneal administration of MEL-B (50 and 150 mg/kg) for 24 and 72 hours. | Does not trigger acute systemic toxicity, though some oxidative stress was observed in the liver.[6] | [6] |
| In Vitro Efficacy | Listeria monocytogenes | 32 µg/mL | Significant inhibition of bacterial growth (MIC).[7] | [7] |
| In Vitro Efficacy | Methicillin-resistant Staphylococcus aureus (MRSA) | 256 µg/mL | Optimal antibacterial concentration.[8] | [8] |
| In Vitro Efficacy | Bacillus cereus | Not specified | Potent antimicrobial effect against vegetative cells and spores.[8] | [8] |
Experimental Protocols
Melittin In Vivo Efficacy Models
1. Mouse Intraperitoneal Infection Model for MRSA [1]
-
Animal Model: 7-week-old male CD1 mice.
-
Infection:
-
Culture MRSA USA300 bacteria.
-
Pellet, wash, and suspend the bacteria in Phosphate-Buffered Saline (PBS) at a concentration of 0.5x10⁸ CFU/ml.
-
Infect mice via intraperitoneal (i.p.) injection with 200 µl of the bacterial suspension.
-
-
Treatment:
-
One hour post-infection, administer 100 µl of purified melittin via i.p. injection.
-
-
Endpoint:
-
Monitor the survival of the infected animals every 3 hours for up to 36 hours.
-
2. Mouse Skin Infection Model for MRSA [1][9]
-
Animal Model: CD1 male mice.
-
Infection:
-
Administer 10⁶ CFU of MRSA USA300 in PBS subcutaneously.
-
-
Treatment:
-
Apply 100 µg of synthetic melittin in 80 µl of sterile PBS to the surface of the skin infection once each day.
-
-
Endpoint:
-
Capture images of the mice 10 days after skin infection.
-
Examine lesion progression daily for 10 days, measuring lesional dimensions with calipers.
-
3. Mouse Sepsis Model for XDR Bacteria [3]
-
Animal Model: BALB/c mice.
-
Infection:
-
Determine the LD₁₀₀ of the bacterial strain (e.g., XDR A. baumannii, MRSA, KPC-KP) through pilot experiments.
-
Infect mice with a single i.p. injection of the LD₁₀₀ dose of the pathogen.
-
-
Treatment:
-
Initiate treatment 1-hour post-infection with an i.p. injection of a sub-lethal dose of melittin (e.g., 2.4 mg/kg).
-
Repeat injections every 12 hours for a specified duration (e.g., up to 72 hours).
-
-
Endpoints:
-
Monitor animal survival over a period of five days.
-
At specified time points (e.g., 24, 36, and 48 hours post-infection), collect blood and peritoneal lavage samples for bacterial culture to quantify viable bacterial loads.
-
This compound In Vivo Safety Model
1. Mouse Acute Toxicity Model [6]
-
Animal Model: Swiss mice.
-
Treatment:
-
Administer MEL-B (a variant of MEL) intraperitoneally at doses of 50 and 150 mg/kg.
-
Evaluate at two exposure times: 24 and 72 hours.
-
-
Endpoints:
-
Quantify biochemical damage in various organs (gastrocnemius, lung, kidney, heart, liver, and spleen).
-
Measure reactive oxygen species, oxidative damage markers, antioxidant defenses, protein content, triglycerides, creatine (B1669601) kinase (CK-MB), and lactate (B86563) dehydrogenase (LDH) levels.
-
Mechanism of Action and Experimental Workflow Visualizations
Signaling Pathways Modulated by Melittin
Melittin exerts its antimicrobial and cytotoxic effects through direct membrane disruption and modulation of intracellular signaling pathways.[10][11][12][13]
Caption: Melittin's mechanism of action.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for assessing the in vivo efficacy of antimicrobial compounds like this compound and Melittin.
Caption: General workflow for in vivo antimicrobial efficacy testing.
Mechanism of Action for this compound
This compound, as a biosurfactant, primarily targets the bacterial cell membrane, leading to a loss of integrity and subsequent cell death.[8][14][15]
Caption: Antimicrobial mechanism of this compound.
References
- 1. Melittin, a honeybee venom-derived antimicrobial peptide, may target methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic antibacterial and antibiofilm effects of ultrasound and this compound against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Melittin - Wikipedia [en.wikipedia.org]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Microbial Transcriptomic Responses to MEL-A and Other Surfactants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic responses of various microorganisms to the biosurfactant Mannosylerythritol Lipid-A (MEL-A) and other common biological and synthetic surfactants. By summarizing key experimental findings, this document aims to facilitate a deeper understanding of the molecular mechanisms underlying microbial interactions with these compounds, aiding in the development of novel antimicrobial strategies and biocompatible formulations.
Comparative Analysis of Transcriptomic Responses
The following tables summarize the quantitative data from transcriptomic studies on the effects of this compound, rhamnolipids, and the synthetic surfactant Sodium Dodecyl Sulfate (SDS) on different bacterial species.
Table 1: Overview of Transcriptomic Studies
| Surfactant | Microbial Species | Key Findings | Number of Differentially Expressed Genes (DEGs) | Reference |
| This compound | Listeria monocytogenes | Disruption of cell membrane integrity; significant changes in ABC transporter systems and stress response pathways. | 528 | [1] |
| Rhamnolipids | Pseudomonas aeruginosa | Upregulation of genes involved in fatty acid biosynthesis and metabolism, and quorum sensing. | 549 upregulated, 423 downregulated | |
| SDS | Escherichia coli | Induction of envelope stress response pathways, including the σE and Cpx pathways. | Not explicitly quantified in the same manner, but significant changes reported. |
Table 2: Key Upregulated Genes and Affected Pathways
| Surfactant | Microbial Species | Key Upregulated Genes | Primarily Affected Pathways |
| This compound | Listeria monocytogenes | Genes related to ABC transporters (e.g., maltodextrin (B1146171) ABC transporter) and stress response proteins. | ABC transporters, Two-component systems, Starch and sucrose (B13894) metabolism. |
| Rhamnolipids | Pseudomonas aeruginosa | rhlA, rhlB, rhlC (rhamnolipid biosynthesis), lasI (quorum sensing), genes for fatty acid biosynthesis (fabG). | Fatty acid biosynthesis, Fatty acid metabolism, Quorum sensing.[2][3] |
| SDS | Escherichia coli | rpoE (σE sigma factor), cpxP (Cpx pathway periplasmic protein), degP (periplasmic protease). | Envelope stress response, Protein export, Mismatch repair. |
Table 3: Key Downregulated Genes and Affected Pathways
| Surfactant | Microbial Species | Key Downregulated Genes | Primarily Affected Pathways |
| This compound | Listeria monocytogenes | Genes involved in flagellar assembly and chemotaxis. | Flagellar assembly, Bacterial chemotaxis. |
| Rhamnolipids | Pseudomonas aeruginosa | Not a primary focus of the cited anaerobic study, which centered on upregulation for biosynthesis. | Not explicitly detailed. |
| SDS | Escherichia coli | Genes related to outer membrane protein synthesis. | Outer membrane biogenesis. |
Insights into Other Surfactants
While comprehensive transcriptomic data for sophorolipids and Triton X-100 are not as readily available in a directly comparable format, their mechanisms of action provide insight into their likely impact on microbial gene expression.
-
Sophorolipids : These glycolipids are known to interact with the cell membrane, leading to increased permeability and disruption.[4][5] This suggests that, similar to other membrane-active agents, they would likely induce stress responses related to cell envelope integrity and repair mechanisms. Their production is linked to specific biosynthetic pathways in yeasts like Candida bombicola.[6]
-
Triton X-100 : As a non-ionic detergent, Triton X-100 is widely used to permeabilize cell membranes for experimental purposes.[7][8] Its primary mode of action is the disruption of the lipid bilayer. At sub-lethal concentrations, it can be expected to trigger a response aimed at repairing membrane damage and mitigating the influx of toxic substances. At higher concentrations, it leads to cell lysis.[9]
Experimental Protocols
The following sections detail the methodologies used in the key transcriptomic studies cited in this guide.
Transcriptomic Analysis of Listeria monocytogenes Response to this compound
-
Bacterial Strain and Culture Conditions : Listeria monocytogenes was grown to the logarithmic phase.
-
This compound Treatment : The bacterial culture was treated with a specific concentration of this compound.
-
RNA Extraction : Total RNA was extracted from both this compound-treated and untreated control cells.
-
RNA Sequencing : RNA-seq was performed to analyze the transcriptome.
-
Data Analysis : The sequencing data was analyzed to identify differentially expressed genes (DEGs) between the treated and control groups. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were conducted to determine the functions of the DEGs and the metabolic pathways affected.[1]
Transcriptomic Analysis of Pseudomonas aeruginosa Response to Rhamnolipids
-
Bacterial Strain and Culture Conditions : Pseudomonas aeruginosa was cultured under anaerobic conditions with either glucose or glycerol (B35011) as the carbon source.[2]
-
RNA Extraction : Total RNA was extracted from the bacterial cultures.
-
RNA Sequencing (RNA-seq) : RNA sequencing was performed on the extracted RNA samples.[2]
-
Data Analysis : The transcriptomic data from the different conditions were compared to identify genes with significantly altered expression. KEGG pathway enrichment analysis was used to identify metabolic pathways that were significantly affected.[2][3]
Transcriptomic Analysis of Escherichia coli Response to SDS
-
Bacterial Strain and Culture Conditions : Escherichia coli cultures were grown to the mid-logarithmic phase.
-
SDS Treatment : The cultures were exposed to a sub-lethal concentration of SDS to induce envelope stress.
-
Analysis of Gene Expression : The expression of specific genes known to be involved in the envelope stress response, such as those in the σE and Cpx pathways, was monitored. This was often done using reporter gene fusions (e.g., lacZ fusions) or other molecular techniques to quantify changes in gene expression.
Visualizing Microbial Response Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for comparative transcriptomics.
Caption: A generalized workflow for comparative transcriptomic analysis of microbial responses to surfactants.
Caption: Quorum sensing regulation of rhamnolipid biosynthesis in Pseudomonas aeruginosa.
Caption: The σE and Cpx envelope stress response pathways in E. coli activated by SDS.
References
- 1. Transcriptome analysis of Pseudomonas aeruginosa PAO1 grown at both body and elevated temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaerobic biosynthesis of rhamnolipids by Pseudomonas aeruginosa: performance, mechanism and its application potential for enhanced oil recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting transcriptomic responses of a microbial eukaryotic community to oil and dispersant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptomic Response Analysis of Escherichia coli to Palladium Stress [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling MEL-A
< < Disclaimer: The substance "MEL-A" as a widely recognized chemical with established public safety protocols could not be identified. A Safety Data Sheet for a research compound named "this compound" from one supplier indicates it is not classified as hazardous.[1] However, for the purposes of demonstrating a comprehensive safety protocol for a potentially potent or cytotoxic compound in a research and development setting, this document provides a template based on established guidelines for handling hazardous drugs.[2][3][4] This information is illustrative and must be adapted to the specific, verified hazards of the actual substance being handled.
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling the potent research compound this compound. Adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
All activities involving this compound must begin with a thorough risk assessment. The primary exposure routes for potent compounds include inhalation of aerosols or powders, skin contact, and accidental ingestion.[5] The toxicity of such drugs means they can present significant risks to those who handle them.[3]
Occupational Exposure Limits (Hypothetical Data)
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hr TWA) | Internal Toxicology |
| Short-Term Exposure Limit (STEL) | 0.4 µg/m³ (15-min) | Internal Toxicology |
| Carcinogenicity | Suspected Human Carcinogen | IARC Monograph |
| Reproductive Toxicity | Potential Teratogen | Developmental Studies |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to protect laboratory personnel from exposure.[2][5] The selection of PPE is dependent on the specific procedure and the associated risk of exposure.
Table of Recommended PPE for Various Activities [6]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile).- Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential.[6] Double-gloving provides an extra barrier.[6] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to powders, but potential for splashes exists.[6] Engineering controls are the primary protection. |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye contact.[6] |
Operational Plans for Safe Handling
A systematic workflow ensures that this compound is handled safely from receipt to disposal.[6] Standard operating procedures (SOPs) should be in place for all aspects of handling.[4]
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation:
-
Verify the certification of the chemical fume hood.
-
Cover the work surface with disposable bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, vials, spatulas, solvent).
-
Prepare a hazardous waste container.
-
-
Donning PPE:
-
Don the appropriate PPE as specified for "Solution Preparation" in the table above.
-
-
Weighing:
-
Tare the weigh boat on the analytical balance inside the fume hood.
-
Carefully weigh the required amount of this compound powder.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the powder to a sterile, labeled vial.
-
Using a calibrated pipette, add the calculated volume of solvent (e.g., DMSO) to the vial.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
-
Decontamination:
-
Wipe down all surfaces, equipment, and the outside of the stock solution vial with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol).
-
Dispose of all contaminated disposables (e.g., weigh boat, pipette tips, bench paper) in the designated hazardous waste container.[6]
-
-
Doffing PPE:
-
Remove PPE in the correct sequence to avoid self-contamination.
-
Dispose of all disposable PPE in the hazardous waste container.
-
-
Storage:
-
Store the labeled stock solution vial under the conditions specified in the compound's documentation.
-
Workflow for Safe Handling of this compound
Caption: General workflow for the safe handling of a potent research compound.[6]
Disposal Plans
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent exposure and environmental contamination.[6]
Waste Segregation and Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Unused/Expired Compound | Clearly labeled, sealed container. | Do not dispose of down the drain or in regular trash.[6] Arrange for pickup by a certified hazardous waste vendor.[6] |
| Contaminated Labware (vials, pipette tips) | Puncture-resistant, sealed container labeled "Hazardous Waste" with the chemical name. | Arrange for pickup by a certified hazardous waste vendor.[6] |
| Contaminated PPE (gloves, lab coat) | Sealed bag or container labeled as hazardous waste. | Doff PPE carefully to avoid self-contamination.[6] Dispose of through a certified hazardous waste vendor. |
| Aqueous Waste | Sealed, labeled, compatible container. | Do not mix with other waste streams.[6] Label with the chemical name and concentration. Dispose of through a certified hazardous waste vendor. |
Emergency Procedures
Prompt and correct response to emergencies is critical to minimize harm.
Spill Management
-
Secure the Area: Alert others and restrict access to the spill area.[5]
-
Don PPE: Wear appropriate PPE, including respiratory protection, double gloves, a gown, and eye protection before cleanup.[5]
-
Containment: Use a spill kit with absorbent materials to contain the spill.[5]
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.[5]
-
Decontamination: Clean the spill area with an appropriate deactivating solution.[5]
-
Reporting: Report the spill to the laboratory supervisor and the Environmental Health & Safety (EHS) department.[5]
Logical Relationship for Emergency Response
Caption: Decision and action flow for a chemical spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ipservices.care [ipservices.care]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
